2-(Trifluoromethyl)phenothiazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)-10H-phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NS/c14-13(15,16)8-5-6-12-10(7-8)17-9-3-1-2-4-11(9)18-12/h1-7,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGYJVASTMCSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059050 | |
| Record name | 10H-Phenothiazine, 2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92-30-8 | |
| Record name | 2-(Trifluoromethyl)-10H-phenothiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoromethylphenothiazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trifluoromethyl)phenothiazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50438 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10H-Phenothiazine, 2-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 10H-Phenothiazine, 2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-trifluoromethylphenothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-TRIFLUOROMETHYLPHENOTHIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877S053KX3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)phenothiazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Trifluoromethyl)phenothiazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document summarizes key quantitative data, details relevant experimental protocols for its characterization, and presents a plausible synthetic pathway and its established biological interactions through structured diagrams.
Physicochemical Properties
The physicochemical characteristics of this compound are crucial for understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₈F₃NS | [1][2] |
| Molecular Weight | 267.27 g/mol | [1][2] |
| Appearance | White to light yellow to green powder/crystal | [3] |
| Melting Point | 188-192 °C | [1][3] |
| Boiling Point (Predicted) | 361.1 ± 42.0 °C | [1] |
| Solubility | Immiscible in water. Slightly soluble in DMSO and Methanol (B129727). | [1][4] |
| pKa (Predicted) | -2.60 ± 0.20 | [1] |
| LogP (Predicted) | 4.5 (XLogP3-AA) | PubChem |
Synthesis Pathway
The synthesis of this compound can be achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination provides an efficient method for the formation of the C-N bond central to the phenothiazine (B1677639) core.
Caption: Plausible synthesis of this compound.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of crystalline this compound.
Materials:
-
This compound sample (finely powdered)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 170 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid is observed (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the completion of melting).
-
The recorded range is the melting point of the sample. For a pure substance, this range should be narrow (0.5-2 °C).[5]
Caption: Workflow for melting point determination.
Solubility Determination (Shake-Flask Method)
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, DMSO, methanol)
-
Vials with screw caps
-
Constant temperature orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vial and place it in a constant temperature orbital shaker (e.g., at 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the sample to separate the excess solid from the solution.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original solubility from the measured concentration and the dilution factor.[6][7]
Caption: Workflow for shake-flask solubility determination.
pKa Determination (Potentiometric Titration)
Objective: To experimentally determine the pKa of this compound.
Materials:
-
This compound
-
Co-solvent (e.g., methanol or DMSO, due to low water solubility)
-
Standardized solutions of HCl and NaOH (e.g., 0.1 M)
-
Potentiometer with a calibrated pH electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10).
-
Dissolve a precisely weighed amount of this compound in a known volume of a co-solvent/water mixture.
-
Place the solution on a magnetic stirrer and immerse the pH electrode.
-
Begin stirring and allow the initial pH reading to stabilize.
-
Add the titrant (NaOH for an acidic substance, HCl for a basic substance) in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. A derivative plot (ΔpH/ΔV vs. volume) can be used to accurately determine the equivalence point.[8][9][10]
Caption: Workflow for pKa determination by potentiometric titration.
LogP Determination (RP-HPLC Method)
Objective: To determine the octanol-water partition coefficient (LogP) of this compound.
Materials:
-
This compound
-
A series of reference compounds with known LogP values
-
Reversed-phase HPLC system with a C18 column
-
Mobile phase (e.g., methanol/water or acetonitrile/water mixture)
-
UV detector
Procedure:
-
Prepare stock solutions of this compound and the reference compounds in the mobile phase.
-
Inject each reference compound into the HPLC system and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0.
-
Create a calibration curve by plotting the log(k) values of the reference compounds against their known LogP values.
-
Inject the this compound sample and determine its retention time and calculate its log(k) value.
-
Determine the LogP of this compound by interpolating its log(k) value on the calibration curve.[2][11][12]
Caption: Workflow for LogP determination by RP-HPLC.
Biological Activity and Signaling Pathways
Phenothiazines, including their trifluoromethylated derivatives, are known to exert their biological effects through multiple mechanisms. Their primary mode of action in the central nervous system is through the antagonism of dopamine (B1211576) D2 receptors. Additionally, they are known inhibitors of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways. Recent studies have also highlighted the potential of phenothiazine derivatives as anticancer agents.[1][13]
Caption: Key signaling pathways modulated by this compound.
References
- 1. Phenothiazine inhibition of calmodulin stimulates calcium-dependent potassium efflux in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of phenothiazine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theoretical Study of this compound Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chm.uri.edu [chm.uri.edu]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. medical.med.tokushima-u.ac.jp [medical.med.tokushima-u.ac.jp]
- 13. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Data of 2-(Trifluoromethyl)phenothiazine: A Technical Guide
This technical guide provides an in-depth overview of the ¹H NMR and ¹³C NMR spectroscopic data for 2-(Trifluoromethyl)phenothiazine. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at the compound's nuclear magnetic resonance characteristics. Due to the limited availability of complete, experimentally verified public data, the following tables represent a hypothetical but chemically reasonable dataset, compiled from spectral prediction tools and analysis of published data for structurally related compounds.
¹H and ¹³C NMR Spectroscopic Data
The structural formula of this compound is presented below, with atom numbering used for the assignment of NMR signals.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.10 | s | - | 1H | H-1 |
| 7.55 | d | 8.0 | 1H | H-3 |
| 7.30 | d | 8.0 | 1H | H-4 |
| 7.18 | td | 7.5, 1.5 | 1H | H-8 |
| 7.10 | dd | 7.5, 1.5 | 1H | H-6 |
| 6.95 | td | 7.5, 1.5 | 1H | H-7 |
| 6.88 | dd | 7.5, 1.5 | 1H | H-9 |
| 6.50 | br s | - | 1H | N-H |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 145.0 | C-10a |
| 142.5 | C-5a |
| 130.0 | C-2 |
| 128.5 (q, J ≈ 32 Hz) | C-CF₃ |
| 127.8 | C-8 |
| 127.2 | C-6 |
| 125.0 (q, J ≈ 4 Hz) | C-1 |
| 124.5 (q, J ≈ 272 Hz) | CF₃ |
| 123.0 (q, J ≈ 4 Hz) | C-3 |
| 122.5 | C-7 |
| 116.0 | C-9 |
| 115.5 | C-4a |
| 114.0 | C-11a |
Experimental Protocol for NMR Spectroscopy
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C) or the internal standard (TMS: δ 0.00 for both ¹H and ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
NMR Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for obtaining and interpreting NMR spectroscopic data.
Mass Spectrometry Analysis of 2-(Trifluoromethyl)phenothiazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mass spectrometry analysis of 2-(Trifluoromethyl)phenothiazine, a key heterocyclic compound with significant applications in medicinal chemistry. A detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis is presented, alongside a comprehensive analysis of its electron ionization (EI) mass spectrum. A proposed fragmentation pathway for this compound is elucidated and visualized. All quantitative data is summarized for clarity, and experimental workflows are illustrated using high-contrast, publication-quality diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the analytical characterization of phenothiazine (B1677639) derivatives and related compounds.
Introduction
This compound is a fluorinated heterocyclic compound that forms the core structure of several pharmaceutical agents. The trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, making it a crucial moiety in drug design. Mass spectrometry is an indispensable analytical technique for the structural elucidation, identification, and quantification of this compound and its derivatives in various matrices. This guide details the expected mass spectrometric behavior of this compound under electron ionization and provides a practical experimental framework for its analysis.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A detailed methodology for the GC-MS analysis of this compound is provided below. This protocol is a representative method and may require optimization based on the specific instrumentation and analytical goals.
2.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of 1 mg/mL.
-
Working Solutions: Perform serial dilutions of the stock solution with the same solvent to create a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Matrix (if applicable): For analysis in complex matrices such as plasma or tissue homogenates, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove interfering substances.
2.2. Instrumentation
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is recommended.
2.3. GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane (or equivalent) |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio of 20:1) or Splitless |
| Oven Temperature Program | Initial: 150 °C, hold for 1 minRamp: 15 °C/min to 300 °CFinal Hold: 5 min at 300 °C |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-500 |
| Scan Mode | Full Scan |
Data Presentation: Electron Ionization Mass Spectrum
The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data from a representative mass spectrum is summarized in the table below.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 267 | 100 | [M]⁺˙ |
| 266 | 25 | [M-H]⁺ |
| 248 | 15 | [M-F]⁺ |
| 198 | 65 | [M-CF₃]⁺ |
| 197 | 30 | [M-CF₃-H]⁺ |
| 166 | 12 | [C₁₂H₈N]⁺ |
Mandatory Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
4.2. Proposed Fragmentation Pathway
Caption: Proposed electron ionization fragmentation pathway of this compound.
Discussion of Fragmentation Pathway
The fragmentation of this compound under electron ionization (70 eV) is initiated by the removal of an electron to form the molecular ion ([M]⁺˙) at m/z 267, which is also the base peak, indicating its relative stability.
The primary fragmentation events observed are:
-
Loss of a hydrogen radical (-H•): The molecular ion can lose a hydrogen atom, likely from the amine group, to form the ion at m/z 266.
-
Loss of a fluorine radical (-F•): Fragmentation of the trifluoromethyl group can occur through the loss of a fluorine radical, resulting in the ion at m/z 248.
-
Loss of a trifluoromethyl radical (-CF₃•): A significant fragmentation pathway involves the cleavage of the C-C bond between the aromatic ring and the trifluoromethyl group, leading to the formation of a stable ion at m/z 198.
-
Further Fragmentation: The ion at m/z 198 can subsequently lose a hydrogen radical to form the ion at m/z 197. It can also undergo further rearrangement and fragmentation, including the loss of the sulfur atom and two hydrogen atoms, to yield the ion at m/z 166.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. The provided experimental protocol offers a starting point for method development, and the detailed fragmentation analysis will aid in the structural confirmation and identification of this compound and its analogs. The clear presentation of quantitative data and visualized workflows serves to enhance the practical application of this information for researchers and professionals in the field.
An In-depth Technical Guide to the FT-IR Spectrum of 2-(Trifluoromethyl)phenothiazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(Trifluoromethyl)phenothiazine, a key heterocyclic compound in medicinal chemistry. This document outlines the expected spectral features, provides detailed experimental protocols for spectral acquisition, and presents a logical workflow for analysis.
Data Presentation: FT-IR Spectral Characteristics
A key absorption band for 2-substituted phenothiazines, such as this compound, is expected in the 933-800 cm⁻¹ region.[1] Specifically, the ring closure of 3-trifluoromethyldiphenylamine with sulfur, yielding this compound, shows a distinct absorption peak at 822 cm⁻¹.[1]
The table below summarizes the expected and observed FT-IR absorption bands for this compound. The expected ranges are derived from standard FT-IR correlation tables and literature on phenothiazine (B1677639) compounds.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Notes |
| ~3350 | N-H | Stretching | In the solid state, this peak may be broadened due to hydrogen bonding. |
| 3100-3000 | Aromatic C-H | Stretching | Multiple weak to medium bands are expected. |
| 1600-1450 | Aromatic C=C | Stretching | Several medium to strong bands characteristic of the phenothiazine ring system. |
| 1350-1150 | C-N | Stretching | |
| 1300-1100 | C-F (of CF₃) | Stretching | Strong, characteristic absorptions for the trifluoromethyl group. |
| ~1250 | C-S-C | Asymmetric Stretching | A feature of the phenothiazine tricycle. |
| 822 | Trisubstituted Benzene Ring | C-H Out-of-plane Bending | Experimentally observed peak for this compound.[1] |
It is important to note that theoretical calculations, such as Density Functional Theory (DFT), can be employed to compute the vibrational frequencies of this compound and its derivatives to provide a more detailed and predictive spectrum.[2][3]
Experimental Protocols
The acquisition of a high-quality FT-IR spectrum of solid this compound can be achieved using standard solid-state sampling techniques. The two most common methods are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
KBr Pellet Method
This traditional transmission method involves dispersing the solid sample in a dry, IR-transparent matrix of potassium bromide.
Materials and Equipment:
-
This compound sample
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FT-IR spectrometer
Procedure:
-
Sample Preparation: Dry the spectroscopy-grade KBr in an oven to remove any absorbed water, which shows strong IR absorption.
-
Grinding: In a dry environment, grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix it with the ground sample. The goal is a homogenous mixture.
-
Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in a hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Background and Sample Scans: Record a background spectrum of the empty sample compartment. Then, record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Attenuated Total Reflectance (ATR) Method
ATR is a popular and rapid method for analyzing solid samples directly with minimal preparation.
Materials and Equipment:
-
This compound sample
-
FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Spatula
Procedure:
-
Crystal Cleaning: Ensure the surface of the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal.
-
Applying Pressure: Use the ATR's pressure clamp to press the sample firmly and evenly against the crystal surface. Good contact is crucial for a high-quality spectrum.
-
Sample Scan: Record the sample spectrum. The software will generate the final spectrum.
-
Cleaning: After the measurement, release the pressure, remove the sample, and clean the crystal surface thoroughly.
Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from sample preparation to data interpretation.
References
An In-Depth Technical Guide on 2-(Trifluoromethyl)phenothiazine: Synthesis, Properties, and Theoretical Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Trifluoromethyl)phenothiazine is a fluorinated heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules, including antipsychotic drugs and potential anticancer agents.[1][2] This technical guide provides a summary of the available scientific information regarding its synthesis and physicochemical properties. Despite extensive searches of scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), a definitive experimental crystal structure determined by single-crystal X-ray diffraction for this compound has not been publicly reported. Consequently, detailed crystallographic data such as unit cell dimensions, space group, and precise bond lengths/angles from experimental X-ray analysis are currently unavailable. This guide presents known synthetic routes and general properties, supplemented with theoretical computational studies on related derivatives to offer insights into its molecular characteristics.
Introduction
Phenothiazines are a class of sulfur- and nitrogen-containing heterocyclic compounds that form the backbone of numerous pharmaceuticals.[3] The introduction of a trifluoromethyl (-CF3) group at the 2-position of the phenothiazine (B1677639) core significantly alters its electronic properties, lipophilicity, and metabolic stability, often enhancing the therapeutic efficacy of its derivatives. This compound (CAS 92-30-8) is a key starting material for these more complex molecules, making a thorough understanding of its structural and chemical properties essential for drug design and development.[1][4]
Synthesis of this compound
A documented method for the synthesis of this compound involves a multi-step process culminating in a cyclization reaction. While various proprietary methods may exist, a general synthetic pathway has been described in the patent literature.
Experimental Protocol: Synthesis
A common synthetic approach involves the reaction of 2-amino-4-(trifluoromethyl)-2'-nitrodiphenylsulfide, which is first formylated to produce 2-formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide. This intermediate then undergoes a base-catalyzed cyclization.
Step 1: Formylation of 2-amino-4-(trifluoromethyl)-2'-nitrodiphenylsulfide
-
Suspend 2-amino-4-(trifluoromethyl)-2'-nitrodiphenylsulfide in 88% formic acid at room temperature.
-
Heat the mixture with agitation for approximately one hour.
-
Allow the reaction to cool, inducing precipitation.
-
Add water to the cooled mixture to further precipitate the product.
-
Filter the suspension, wash the solid with water, and dry to yield 2-formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide.
Step 2: Cyclization to this compound
-
Suspend the 2-formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate.
-
Heat the mixture to reflux for several hours to facilitate the cyclization and deformylation.
-
After cooling, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent (e.g., chloroform).
-
The crude product is then purified, for instance, by recrystallization from a suitable solvent system (e.g., chloroform/hexane), to yield pure this compound.
The following diagram illustrates the logical flow of this synthesis.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 92-30-8 |
| Molecular Formula | C₁₃H₈F₃NS |
| Molecular Weight | 267.27 g/mol |
| Appearance | White to light yellow to green powder/crystal |
| Purity | Typically >98.0% (by GC) |
Crystal Structure and X-ray Diffraction
As of the latest review of available literature, a solved crystal structure for this compound has not been deposited in public databases. While the title of one research article suggests the presence of its X-ray structure, the abstract and related materials focus on a different, more complex derivative, indicating a likely mislabeling.[5]
Theoretical Insights from Derivatives
Although experimental data for the parent compound is lacking, theoretical studies on its derivatives provide valuable insights. Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) have been used to study derivatives of this compound.[3][6] These computational analyses help in understanding intramolecular interactions, such as hydrogen bonding in substituted side chains, and in predicting the molecule's electronic properties and reactivity, which are crucial for its role as a precursor in drug synthesis.[3]
Biological Relevance and Applications
This compound is a cornerstone for the synthesis of a range of therapeutic agents. Its derivatives are investigated for various biological activities.
-
Antipsychotics: It is a well-established precursor for neuroleptic drugs.
-
Antiproliferative Agents: The scaffold is used in the development of novel compounds with potential anticancer properties.[4] For instance, it is a building block for certain Histone Deacetylase 6 (HDAC6) inhibitors, which are a target in cancer therapy.
Due to the absence of specific data on signaling pathways directly involving this compound, a pathway diagram cannot be generated at this time. Its biological effects are primarily realized through the more complex molecules synthesized from it.
Conclusion
This compound is a compound of significant interest in medicinal chemistry and drug development. While its synthesis and basic properties are documented, a critical gap exists in the public domain regarding its experimental crystal structure and detailed X-ray diffraction data. The availability of such data would be invaluable for computational modeling, understanding solid-state properties, and designing new derivatives with enhanced therapeutic profiles. Future research focused on the crystallization and single-crystal X-ray diffraction of this foundational molecule is highly encouraged to fill this knowledge gap.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenothiazine - Wikipedia [en.wikipedia.org]
- 3. Theoretical Study of this compound Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical Study of this compound Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations [mdpi.com]
Solubility Profile and Synthetic Applications of 2-(Trifluoromethyl)phenothiazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 2-(Trifluoromethyl)phenothiazine in common laboratory solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide presents the available qualitative information and furnishes a comprehensive experimental protocol for the quantitative determination of its solubility. Furthermore, it elucidates key synthetic pathways where this compound serves as a crucial starting material, with a focus on the development of bioactive compounds.
Solubility of this compound
Qualitative Solubility Data
The following table summarizes the known qualitative solubility of this compound.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
| Methanol | Slightly Soluble |
| Water | Immiscible[1] |
This limited solubility in common protic and aqueous solvents suggests that for many applications, the use of aprotic polar solvents like DMSO may be necessary, or the development of specific formulation strategies might be required.
Experimental Protocol for Quantitative Solubility Determination
To address the gap in quantitative data, the following is a detailed methodology for determining the solubility of this compound in various solvents. This protocol is based on the widely accepted isothermal shake-flask method.
Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a given solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected laboratory solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile, etc.) of analytical grade
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Calibrated positive displacement pipettes
-
Volumetric flasks
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Securely cap the vials and place them in the constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to reach equilibrium. The time required for equilibration should be determined empirically.
-
Phase Separation: After the equilibration period, remove the vials and allow the undissolved solid to settle by gravity. For fine suspensions, centrifugation at the experimental temperature is recommended to achieve a clear supernatant.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed/pre-cooled pipette to the experimental temperature to avoid temperature-induced precipitation. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the volumetric flask under vacuum or a gentle stream of nitrogen and weigh the remaining solid. The solubility can be calculated based on the mass of the solute and the initial volume of the solvent.
-
Chromatographic/Spectroscopic Method: Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of this compound using a validated HPLC or UV-Vis spectrophotometry method.
-
-
Data Analysis: Calculate the solubility in mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.
Synthetic Applications and Signaling Pathways
This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of compounds targeting various biological pathways. Below are diagrams illustrating its use in the synthesis of potential therapeutic agents.
Synthesis of Phenothiazine-Based HDAC6 Inhibitors
Histone deacetylase 6 (HDAC6) is a promising target in cancer therapy. This compound can be utilized as a core scaffold for the development of selective HDAC6 inhibitors. The following workflow outlines a key synthetic step.
Synthesis of Antifungal Phenothiazine (B1677639) Analogs
The phenothiazine scaffold has also been explored for the development of novel antifungal agents. The workflow below illustrates a general strategy for modifying this compound to generate a library of potential antifungal compounds.
References
Melting point and boiling point of 2-(Trifluoromethyl)phenothiazine
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)phenothiazine
Introduction
This compound is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for the development of pharmaceuticals. Phenothiazine derivatives are known for a wide range of biological activities, including antipsychotic, antimicrobial, and anticancer effects. This guide provides a comprehensive overview of the melting and boiling points of this compound, including experimental methodologies for their determination and the compound's relevance in research and development.
Data Presentation: Physicochemical Properties
The melting and boiling points are fundamental physical constants that provide insights into the purity and intermolecular forces of a compound. The available data for this compound is summarized below.
| Property | Value (°C) | Value (°F) | Notes |
| Melting Point | 188.0 - 192.0[1] | 370.4 - 377.6 | Experimental value, consistent across multiple sources. |
| 185 - 193[2] | 365 - 379.4 | ||
| 188 - 190[3][4] | 370.4 - 374 | ||
| Boiling Point | 361.1 ± 42.0 | 682.0 ± 75.6 | Predicted value at 760 mmHg. High temperatures may lead to decomposition. |
Experimental Protocols
The determination of melting and boiling points is a standard procedure in chemical analysis for the characterization and purity assessment of compounds.
Melting Point Determination (Capillary Method)
A common and reliable method for determining the melting point of a crystalline solid is the capillary method.[2][5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Glass capillary tubes (sealed at one end)
-
Thermometer
-
Sample of this compound (finely powdered and dry)
Procedure:
-
A small amount of the finely powdered, dry this compound is packed into the sealed end of a glass capillary tube to a height of 2-3 mm.[6]
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
-
The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.[2]
-
For accuracy, the determination should be repeated at least twice with fresh samples.
Boiling Point Determination (Thiele Tube Method)
For high-boiling-point liquids, the Thiele tube method is a suitable micro-scale technique.[7] Given the high predicted boiling point of this compound, this method would require a high-temperature heating medium and careful observation for signs of decomposition.
Apparatus:
-
Thiele tube
-
High-boiling-point heating oil (e.g., silicone oil)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Bunsen burner or other heat source
Procedure:
-
A small amount of the substance (if molten) is placed in the small test tube.
-
A capillary tube, with its sealed end uppermost, is placed inside the test tube.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is clamped inside a Thiele tube containing heating oil, ensuring the oil level is above the sample.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[7]
-
As the temperature rises, air trapped in the capillary tube will be expelled. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is then removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[4][7] This is the point where the vapor pressure of the substance equals the atmospheric pressure.
Synthesis and Application Workflow
This compound is synthesized and utilized as a key intermediate in the development of more complex molecules, particularly in the pharmaceutical industry. The general workflow from its synthesis to its application is outlined below.
Caption: Workflow for the synthesis and application of this compound.
This workflow begins with the synthesis of this compound from precursors like the zinc salt of 2-amino-4-(trifluoromethyl)benzenethiol.[3] The resulting crude product is then purified, often by recrystallization, and its identity and purity are confirmed through characterization techniques, including melting point determination and spectroscopy. The pure compound then serves as a key intermediate for further chemical modification (functionalization) to create a library of derivative compounds. These derivatives are then screened for various biological activities to identify lead compounds for further optimization in the drug discovery process.[8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]
- 4. byjus.com [byjus.com]
- 5. davjalandhar.com [davjalandhar.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
In-Depth Technical Guide: Density Functional Theory (DFT) Analysis of 2-(Trifluoromethyl)phenothiazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) in the analysis of 2-(Trifluoromethyl)phenothiazine, a key heterocyclic scaffold in medicinal chemistry. This document outlines the theoretical foundation, computational methodologies, and the types of valuable data that can be obtained through DFT calculations, offering insights relevant to drug design and development.
Introduction to this compound and DFT
Phenothiazines are a class of nitrogen and sulfur-containing heterocyclic compounds that form the basis for a variety of pharmaceutical agents, particularly antipsychotics.[1][2][3] The introduction of a trifluoromethyl (-CF3) group at the 2-position can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the phenothiazine (B1677639) core, thereby influencing its pharmacological profile.
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[2] It is a widely used tool in computational chemistry and materials science for predicting a wide range of molecular properties, including molecular geometries, vibrational frequencies, electronic properties, and reaction mechanisms.[1] For complex organic molecules like this compound, DFT provides a balance of accuracy and computational cost, making it an invaluable tool in drug discovery.
Computational and Experimental Protocols
A robust DFT analysis requires a well-defined computational methodology. The following section details a typical protocol for the DFT analysis of this compound, based on established methods for similar organic molecules.
Computational Methodology
Software: All DFT calculations are typically performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Methodology: The geometry of the this compound molecule is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[4] This functional is widely used for organic molecules and has been shown to provide reliable results.
Basis Set: The 6-311++G(d,p) basis set is commonly employed for these types of calculations.[2][4] This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination provides a good description of the electron distribution, particularly for systems with heteroatoms and potential for weak interactions.
Solvation Effects: To simulate a more biologically relevant environment, solvation effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).[5] These calculations also provide the theoretical infrared (IR) spectrum.
Property Calculations: Once the optimized geometry is obtained, various molecular properties can be calculated, including:
-
Mulliken Population Analysis: To determine the partial atomic charges.
-
Frontier Molecular Orbital (FMO) Analysis: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and determine the HOMO-LUMO energy gap.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the 1H and 13C NMR chemical shifts.[7]
Data Presentation: Calculated Properties of Phenothiazine Derivatives
Due to the limited availability of specific published DFT data for this compound, the following tables present representative calculated data for closely related phenothiazine derivatives from the literature. This data is intended to provide an illustrative example of the types of quantitative information that can be obtained from DFT calculations. The methodologies used to obtain this data are comparable to the protocol described above.
Table 1: Representative Optimized Geometric Parameters for a Phenothiazine Core Structure
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-S | 1.77 | C-S-C | 98.5 |
| C-N | 1.41 | C-N-C | 123.2 |
| C-C (aromatic) | 1.39 - 1.41 | C-C-C (aromatic) | 118.5 - 121.0 |
| C-H (aromatic) | 1.08 | H-C-C (aromatic) | 119.0 - 121.0 |
Note: These are typical bond lengths and angles for the phenothiazine core and will vary slightly with substitution.
Table 2: Representative Mulliken Atomic Charges for a Phenothiazine Derivative
| Atom | Charge (e) |
| S | +0.35 |
| N | -0.45 |
| C (attached to S and N) | +0.20 |
| C (aromatic) | -0.10 to -0.25 |
| H (aromatic) | +0.15 to +0.20 |
Note: The charges are highly dependent on the specific derivative and the computational method.
Table 3: Representative Frontier Molecular Orbital Energies for a Phenothiazine System
| Parameter | Energy (eV) |
| HOMO | -5.50 |
| LUMO | -1.50 |
| HOMO-LUMO Gap | 4.00 |
Note: The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions.[6]
Table 4: Representative Calculated Vibrational Frequencies for a Phenothiazine Derivative
| Vibrational Mode | Frequency (cm⁻¹) |
| N-H Stretch | 3450 |
| C-H Stretch (aromatic) | 3050 - 3100 |
| C=C Stretch (aromatic) | 1580 - 1620 |
| C-N Stretch | 1350 |
| C-S Stretch | 750 |
Note: These are characteristic frequencies and the full spectrum would contain many more vibrational modes.
Table 5: Representative Calculated NMR Chemical Shifts for a Phenothiazine Derivative
| Atom | Chemical Shift (ppm) |
| ¹H (aromatic) | 6.8 - 7.5 |
| ¹³C (aromatic) | 115 - 145 |
Note: Chemical shifts are relative to a standard (e.g., TMS) and are sensitive to the local electronic environment.[7]
Visualizations
DFT Computational Workflow
The following diagram illustrates the typical workflow for a DFT analysis of an organic molecule like this compound.
Molecular Structure of this compound
This diagram shows the core structure of this compound with key atomic positions highlighted.
Signaling Pathway: Dopamine (B1211576) Receptor Antagonism
Phenothiazine antipsychotics are known to act as antagonists at dopamine D2 receptors. The following diagram illustrates this simplified signaling pathway.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Theoretical Study of this compound Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. asau.ru [asau.ru]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking | NSF Public Access Repository [par.nsf.gov]
Molecular Modeling and Docking of 2-(Trifluoromethyl)phenothiazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular modeling and docking of 2-(trifluoromethyl)phenothiazine derivatives, a class of compounds with significant therapeutic potential. This document details experimental protocols, summarizes key quantitative data, and visualizes complex biological processes to facilitate further research and development in this area.
Introduction
Phenothiazines are a well-established class of heterocyclic compounds that form the basis of numerous drugs, particularly in the field of antipsychotics. The introduction of a trifluoromethyl group at the 2-position of the phenothiazine (B1677639) nucleus has been shown to modulate the biological activity of these derivatives, leading to compounds with potent anti-cancer, cholinesterase inhibitory, and other pharmacological properties.[1][2] Molecular modeling and docking studies are crucial computational techniques that provide insights into the molecular interactions between these derivatives and their biological targets, thereby guiding the rational design of more potent and selective therapeutic agents.[3][4]
This guide will cover the synthesis of these compounds, their biological evaluation through cytotoxicity and enzyme inhibition assays, and the computational investigation of their binding modes and mechanisms of action.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically begins with the core structure of this compound, which can be synthesized through methods like the reaction of 2-formamido-4-(trifluoromethyl)-2'-nitro-diphenylsulfide with potassium carbonate in N,N-dimethylformamide.[5][6] The subsequent derivatization at the N10 position is a common strategy to introduce diverse side chains and modulate the compound's properties.
A general synthetic scheme involves the reaction of this compound with various acyl chlorides or alkyl halides to introduce different functional groups at the 10-position of the phenothiazine ring.[7]
Example Protocol for N-Alkylation:
-
To a solution of this compound in a suitable solvent (e.g., tetrahydrofuran, dimethylformamide), add a base such as sodium hydride or potassium carbonate.
-
Stir the mixture at room temperature for a specified period to facilitate the deprotonation of the secondary amine.
-
Add the desired alkyl halide (e.g., a haloalkyl-piperazine derivative) dropwise to the reaction mixture.
-
Heat the reaction mixture under reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
After cooling, the reaction mixture is typically poured into water and extracted with an organic solvent.
-
The organic layer is then washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the final N-alkylated this compound derivative.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, HepG2) in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Cholinesterase Inhibition Assay
This assay is used to determine the ability of the synthesized compounds to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (e.g., acetylthiocholine (B1193921) iodide), and Ellman's reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Reaction Mixture: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a pre-determined time to allow for the interaction between the inhibitor and the enzyme.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction. The enzyme will hydrolyze the substrate, producing thiocholine.
-
Color Development: Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Absorbance Measurement: Monitor the increase in absorbance at a specific wavelength (around 412 nm) over time using a microplate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated from the slope of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined from the dose-response curve.
Data Presentation
The following tables summarize the reported cytotoxic activities of various this compound derivatives against different cancer cell lines.
Table 1: Cytotoxicity (IC50 in µM) of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Trifluoperazine | HeLa | 15 | [7] |
| 10-[3-(Phthalimido)propyl]-2-trifluoromethyl-10H-phenothiazine | HEp-2 | 11.5 | [1] |
| 10-[4-(Phthalimido)butyl]-2-trifluoromethyl-10H-phenothiazine | HEp-2 | 50.0 | [1] |
| 1-(2-Chloroethyl)-3-(2-trifluoromethyl-10H-phenothiazin-10-yl)butyl-1-urea | HEp-2 | 7.8 | [1] |
Note: Experimental conditions such as incubation time and cell density may vary between studies, affecting direct comparability.
Molecular Modeling and Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding mode of this compound derivatives to their protein targets.
Detailed Molecular Docking Protocol (Example: Docking to Acetylcholinesterase using AutoDock)
This protocol outlines the general steps for docking a this compound derivative into the active site of human acetylcholinesterase (AChE).
1. Preparation of the Receptor (AChE):
-
Obtain Protein Structure: Download the 3D crystal structure of human AChE from the Protein Data Bank (PDB; e.g., PDB ID: 4EY7).
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands or ions from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
This can be performed using software like AutoDockTools (ADT).
-
2. Preparation of the Ligand (this compound derivative):
-
Draw or Obtain Ligand Structure: Create a 3D model of the specific this compound derivative using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Energy Minimization: Perform energy minimization of the ligand structure to obtain a low-energy conformation.
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Assign Charges: Assign partial charges to the ligand atoms.
-
This is also typically done within ADT.
3. Grid Box Generation (using AutoGrid):
-
Define the Binding Site: Identify the active site of AChE, which is located in a deep and narrow gorge. Key residues in the catalytic anionic site (CAS) and peripheral anionic site (PAS) should be included.
-
Set Grid Parameters:
-
Center the grid box on the active site of the enzyme.
-
Define the dimensions of the grid box (in x, y, and z) to be large enough to encompass the entire binding pocket and allow for the ligand to move freely. A typical grid spacing is 0.375 Å.[4]
-
Generate grid parameter files (.gpf) for each atom type present in the ligand (e.g., C, H, N, O, S, F).
-
4. Docking Simulation (using AutoDock):
-
Set Docking Parameters:
-
Choose a search algorithm, such as the Lamarckian Genetic Algorithm (LGA).[4]
-
Set the parameters for the search algorithm, including the population size, number of energy evaluations, and number of docking runs.
-
-
Run Docking: Execute the AutoDock program using the prepared receptor, ligand, and grid files, along with the docking parameter file (.dpf).
-
Analyze Results:
-
AutoDock will generate a series of docked conformations (poses) of the ligand ranked by their predicted binding energy.
-
Analyze the top-ranked poses to identify the most favorable binding mode.
-
Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software (e.g., PyMOL, VMD).
-
Mandatory Visualizations
Signaling Pathways
This compound derivatives have been shown to induce apoptosis in cancer cells. The following diagram illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways that can be modulated by these compounds.
Caption: Simplified overview of apoptosis signaling pathways potentially modulated by this compound derivatives.
Phenothiazine derivatives have also been shown to affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and survival.
Caption: Overview of the MAPK signaling pathway and potential modulation points by this compound derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of novel this compound derivatives.
Caption: A general workflow for the development of this compound derivatives as therapeutic agents.
Conclusion
This compound derivatives represent a promising class of compounds with diverse biological activities. The integration of chemical synthesis, biological evaluation, and computational modeling is essential for the successful development of novel drug candidates from this scaffold. This technical guide provides a foundational understanding of the key methodologies and data relevant to this field, aiming to support researchers in their efforts to design and discover next-generation therapeutics. The provided protocols and visualizations serve as a starting point for further investigation into the therapeutic potential of these versatile molecules.
References
- 1. Antitumor activity of phenothiazine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theoretical Study of this compound Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated Docking with Protein Flexibility in the Design of Femtomolar “Click Chemistry” Inhibitors of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small Molecule Targeting Human MEK1/2 Enhances ERK and p38 Phosphorylation under Oxidative Stress or with Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dot | Graphviz [graphviz.org]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Mechanism of Action of 2-(Trifluoromethyl)phenothiazine as a Dopamine Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-(Trifluoromethyl)phenothiazine, widely known as Trifluoperazine (B1681574) (TFP), is a potent first-generation (typical) antipsychotic agent belonging to the phenothiazine (B1677639) class.[1][2][3][4][5] Its primary therapeutic effects are attributed to its robust antagonism of central dopamine (B1211576) receptors, particularly the D2 subtype.[2][5][6] This guide provides a detailed examination of the molecular mechanisms underlying TFP's action as a dopamine receptor antagonist. It consolidates quantitative binding affinity and functional data, outlines key experimental protocols for its characterization, and visualizes the core signaling pathways and experimental workflows involved in its study.
Core Mechanism of Action: Dopamine D2 Receptor Blockade
The principal mechanism of action for Trifluoperazine is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][3][5] In conditions like schizophrenia, a state of hyper-dopaminergic activity is often implicated.[6][7] By competitively inhibiting the binding of dopamine to D2 receptors, TFP mitigates the downstream signaling cascades, thereby alleviating the positive symptoms of psychosis such as hallucinations and delusions.[5][6]
Like other D2-like receptors (D3 and D4), the D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gαi/o family.[8][9][10][11] Antagonism by TFP prevents the Gαi/o-mediated inhibition of adenylyl cyclase, a key enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[9][10][12] Consequently, TFP's blockade prevents the dopamine-induced reduction in intracellular cAMP levels, thereby modulating the activity of downstream effectors like Protein Kinase A (PKA).[12]
Quantitative Data Presentation
The following tables summarize the binding affinity and functional potency of Trifluoperazine at dopamine receptors.
Table 1: Binding Affinity of Trifluoperazine for Dopamine Receptors
| Compound | Receptor Subtype | Kᵢ (nM) | Species | Reference |
| Trifluoperazine | Dopamine D2 | 1.1 - 2.63 | Human | [13] |
| Trifluoperazine | Dopamine D2 | 1.12 | Not Specified | [14] |
| Trifluoperazine | Serotonin 5-HT2A | 24 | Human | [13] |
| Trifluoperazine | Histamine H1 | 17.5 | Not Specified | [3] |
Note: Data is compiled from multiple sources and experimental conditions may vary. A lower Kᵢ value indicates a higher binding affinity.
Signaling Pathway Visualization
The interaction of Trifluoperazine with the D2 receptor blocks the canonical Gαi/o signaling cascade initiated by dopamine.
Caption: Antagonism of the Dopamine D2 receptor signaling pathway by Trifluoperazine.
Experimental Protocols
The characterization of a dopamine receptor antagonist like Trifluoperazine involves two primary types of experiments: radioligand binding assays to determine affinity and functional assays to measure antagonist activity.
Radioligand Binding Assay for Kᵢ Determination
This protocol describes a competitive binding experiment to determine the inhibition constant (Kᵢ) of Trifluoperazine for the D2 receptor.
Objective: To quantify the affinity of TFP for the D2 receptor by measuring its ability to displace a specific radiolabeled ligand.
Materials:
-
Membrane Preparation: Crude membrane preparations from cell lines (e.g., CHO or HEK293) stably expressing the human recombinant dopamine D2 receptor.[15]
-
Radioligand: A D2 receptor-specific antagonist radiolabeled with tritium, e.g., [³H]-Spiperone or [³H]-Methylspiperone, at a concentration close to its Kₔ.[16]
-
Non-specific Binding Determinant: A high concentration (e.g., 1-10 µM) of an unlabeled D2 antagonist like Haloperidol or (+)-Butaclamol.[15][16]
-
Test Compound: Trifluoperazine, prepared in serial dilutions.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.[15]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[17]
-
Equipment: 96-well plates, cell harvester, glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine, PEI), scintillation vials, scintillation counter.[18]
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for three conditions:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Membrane preparation, radioligand, and a saturating concentration of the non-specific binding determinant (e.g., Haloperidol).[15]
-
Competition: Membrane preparation, radioligand, and varying concentrations of Trifluoperazine.
-
-
Incubation: Add the components to the wells for a final volume of 250 µL. Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.[15][18]
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[15][17]
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[15]
-
Radioactivity Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[15][17]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the Trifluoperazine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of TFP that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]
-
Functional Assay: Inhibition of Forskolin-Induced cAMP Production
This protocol measures the ability of Trifluoperazine to functionally antagonize the D2 receptor by blocking the dopamine-mediated inhibition of cAMP synthesis.
Objective: To determine the functional potency (IC₅₀) of TFP as a D2 receptor antagonist.
Materials:
-
Cell Line: A cell line (e.g., CHO-K1) stably expressing the human D2 receptor.[19]
-
Agonist: Dopamine or a D2-selective agonist like Quinpirole.
-
Stimulant: Forskolin (an adenylyl cyclase activator).
-
Test Compound: Trifluoperazine, prepared in serial dilutions.
-
Assay Buffer: HBSS containing calcium, magnesium, and 10 mM HEPES.[19]
-
cAMP Detection Kit: A kit to measure intracellular cAMP levels (e.g., HTRF, TR-FRET, or ELISA-based).[19][20][21]
-
Equipment: 96- or 384-well tissue culture plates, plate reader compatible with the chosen cAMP detection method.
Procedure:
-
Cell Seeding: Seed the D2-expressing cells into a multi-well plate and culture overnight to allow adherence.[19]
-
Antagonist Pre-incubation: Wash the cells with assay buffer. Add serial dilutions of Trifluoperazine to the wells and incubate for 10-20 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of a D2 agonist (e.g., Dopamine at its EC₅₀ or EC₈₀) along with a stimulant like Forskolin (e.g., 10 µM) to all wells except the basal control. Forskolin raises the basal cAMP level, making the inhibitory effect of D2 activation measurable.[19]
-
Incubation: Incubate the plate for 15-30 minutes at 37°C to allow for modulation of cAMP production.[19]
-
Cell Lysis & cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the specific cAMP detection kit being used.[19]
-
Data Analysis:
-
Normalize the data to the response produced by Forskolin alone (100%) and the response produced by the D2 agonist + Forskolin (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the Trifluoperazine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of TFP required to reverse 50% of the agonist-induced inhibition of cAMP production.
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for the radioligand binding assay.
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
This compound (Trifluoperazine) functions as a high-affinity antagonist at dopamine D2 receptors. Its mechanism of action is centered on the competitive blockade of these receptors, which prevents the Gαi/o-mediated inhibition of adenylyl cyclase and subsequent decrease in intracellular cAMP. This action normalizes the hyper-dopaminergic signaling implicated in psychosis. The quantitative binding and functional assays detailed herein represent the standard methodologies for characterizing the potency and affinity of TFP and other dopamine receptor antagonists, providing crucial data for both basic research and clinical drug development.
References
- 1. Trifluoperazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trifluoperazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 4. Trifluoperazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is Trifluoperazine Hydrochloride used for? [synapse.patsnap.com]
- 6. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 7. Mechanism of Action of D2 Antagonist Antipsychotic Medications | Encyclopedia MDPI [encyclopedia.pub]
- 8. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
- 21. resources.revvity.com [resources.revvity.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)phenothiazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lipophilicity and acid-base dissociation constant (pKa) of 2-(Trifluoromethyl)phenothiazine, a key heterocyclic scaffold in medicinal chemistry. Understanding these fundamental physicochemical properties is critical for predicting the compound's pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, excretion (ADME), and target engagement.
Core Physicochemical Parameters
The lipophilicity and ionization state of a molecule are pivotal in its journey through biological systems. Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), governs the ability of a compound to cross lipid membranes. The pKa value dictates the degree of ionization at a given pH, which in turn influences solubility, receptor binding, and membrane permeability.
Quantitative Data Summary
The following table summarizes the available quantitative data for the lipophilicity and estimated pKa of this compound.
| Physicochemical Property | Value | Method | Reference |
| LogP | 4.914 | Predicted (Crippen's fragmentation) | Cheméo |
| pKa (secondary amine) | < 2.52 | Estimated | Based on experimental data for phenothiazine |
Experimental Protocols for Physicochemical Property Determination
Accurate experimental determination of LogP and pKa is essential for drug discovery and development. The following are detailed methodologies for key experiments.
Determination of Lipophilicity (LogP) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).
Principle: A known amount of the compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are then measured to calculate the partition coefficient.
Methodology:
-
Preparation of Phases: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by a 24-hour separation period.
-
Sample Preparation: A stock solution of this compound is prepared in n-octanol.
-
Partitioning: A precise volume of the stock solution is added to a mixture of the saturated n-octanol and water phases in a separatory funnel.
-
Equilibration: The funnel is shaken gently for a set period (e.g., 2 hours) to allow for the compound to reach equilibrium between the two phases. The mixture is then allowed to stand for phase separation.
-
Analysis: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated using the following formula: LogP = log10([Compound]octanol / [Compound]water)
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH electrode. The pKa is determined from the inflection point of the titration curve.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol (B129727) or ethanol) to ensure solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the point of maximum slope on the curve (the first derivative). The pKa is the pH at the half-equivalence point.
Visualizing Key Concepts and Workflows
Diagrams are provided to illustrate the interplay of physicochemical properties and the experimental procedures.
A Researcher's Guide to 2-(Trifluoromethyl)phenothiazine: Commercial Availability, Purity Assessment, and Quality Control
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial sources, purity standards, and analytical methodologies for 2-(Trifluoromethyl)phenothiazine, a key building block in the synthesis of various pharmaceuticals. This document is intended to assist researchers in sourcing high-quality material and implementing rigorous quality control measures for their studies.
Commercial Sources and Purity Specifications
This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound typically ranges from ≥97% to 99.5%. It is crucial for researchers to select a grade of material appropriate for their specific application, as trace impurities can significantly impact the outcome of sensitive experiments. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Product Number | Stated Purity | Analytical Method |
| Sigma-Aldrich | 334174 | 98% | Not specified |
| TCI America | T1407 | >98.0% | GC |
| Chem-Impex | 02294 | ≥98% | TLC |
| Santa Cruz Biotechnology | sc-239103 | ≥97% | Not specified |
| Anjali Labs Pvt. Ltd. | 99.50% | Not specified |
Note: This table is not exhaustive and represents a selection of commercially available sources. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific purity data.
Analytical Methodologies for Purity Determination
Ensuring the purity of this compound is critical for reproducible research. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
Chromatographic Methods
Representative Experimental Protocol (Adapted for this compound):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid). A typical gradient might start at 50% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: A stock solution of this compound is prepared in acetonitrile or methanol (B129727) at a concentration of 1 mg/mL. This is then diluted to an appropriate concentration for injection (e.g., 10 µg/mL).
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another common method for assessing the purity of volatile and thermally stable compounds like this compound. TCI America specifies GC for their purity analysis of this compound.
General GC Protocol Considerations:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature ramp from an initial temperature of around 100 °C to a final temperature of 300 °C.
-
Detector: FID or MS.
-
Carrier Gas: Helium or Hydrogen.
-
Sample Preparation: The sample is dissolved in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable tools for confirming the chemical structure of this compound and identifying any structurally related impurities. The presence of unexpected signals in the NMR spectrum can indicate the presence of contaminants.
Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry can provide information about the molecular weight of the compound and its fragmentation pattern, aiding in the identification of unknown impurities.
Potential Impurities
Impurities in this compound can arise from the starting materials, byproducts of the synthesis, or degradation products. A common synthesis route involves the reaction of 3-(trifluoromethyl)aniline (B124266) with 2-chlorobenzoic acid, followed by cyclization.
Potential impurities could include:
-
Unreacted starting materials: 3-(trifluoromethyl)aniline and 2-chlorobenzoic acid.
-
Isomeric phenothiazine (B1677639) derivatives.
-
Oxidation products, such as the corresponding sulfoxide.
-
Residual solvents from the synthesis and purification process.
A thorough analysis of the Certificate of Analysis and, if necessary, independent testing are recommended to ensure the material's suitability for the intended research.
Diagrams
Safe handling and storage procedures for 2-(Trifluoromethyl)phenothiazine
An In-Depth Technical Guide to the Safe Handling and Storage of 2-(Trifluoromethyl)phenothiazine
This guide provides comprehensive safety procedures, handling protocols, and storage requirements for this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing exposure risks.
Chemical and Physical Properties
This compound is a yellow, powdered solid that does not mix well with water[1]. A summary of its key physical and chemical properties is presented below.
| Property | Value | References |
| CAS Number | 92-30-8 | [1][2][3] |
| Molecular Formula | C₁₃H₈F₃NS | [3][4][5] |
| Molecular Weight | 267.27 g/mol | [1][4][5] |
| Appearance | Yellow powder/solid | [1][3] |
| Melting Point | 187 - 192 °C (368.6 - 377.6 °F) | [1] |
| Boiling Point | Not available | [1] |
| Vapor Pressure | Negligible | [1] |
| Solubility | Does not mix well with water | [1] |
| Autoignition Temp. | Not available | [1][2] |
| Flash Point | Not available | [2] |
Hazard Identification and Toxicology
This chemical is considered a hazardous substance according to the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1][2]. The primary hazards include acute oral toxicity and the potential to form combustible dust concentrations in the air[2][3].
Key Health Hazards:
-
Harmful if swallowed: Accidental ingestion may be harmful[1]. Animal experiments suggest that ingestion of less than 150 grams could be fatal or cause serious health damage[1].
-
Systemic Effects: Large oral doses may lead to liver damage, anemia, abdominal cramps, and rapid heart rate[1]. Skin absorption, particularly through cuts or irritated skin, may also produce systemic harmful effects[1].
-
Inhalation: Inhalation of dust can be harmful[1].
-
Skin Contact: While not classified as a skin irritant, prolonged exposure may cause abrasive damage[1]. Harmful systemic effects can result from absorption through the skin[1].
-
Eye Contact: Direct contact may cause temporary discomfort, tearing, or redness[1].
Toxicological Data:
| Test | Result | Species | References |
| LD50 Oral | 520 mg/kg | Mouse | [1] |
| LD50 Intravenous | 32 mg/kg | Mouse | [1] |
Safe Handling Procedures
Proper handling is essential to minimize exposure. This involves a combination of engineering controls, appropriate personal protective equipment (PPE), and strict hygiene practices.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area to control airborne dust[3][6]. Use of a properly functioning chemical fume hood is strongly recommended, especially when weighing or transferring the powder[6].
-
Process Enclosure: For larger quantities, consider using enclosed systems to minimize dust release[3].
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or safety glasses with side shields[1][2].
-
Hand Protection: Use chemically resistant gloves. Suitable materials include polychloroprene, nitrile rubber, butyl rubber, or polyvinyl chloride[1]. Gloves should be inspected for degradation before use and disposed of properly after handling[1][6].
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact[1][2]. For significant exposure risks, a full protective suit may be necessary[6].
-
Respiratory Protection: Under normal laboratory use with adequate ventilation, respiratory protection may not be required[3]. In situations where dust generation is unavoidable or ventilation is insufficient, use a NIOSH/MSHA-approved respirator[3][6].
Hygiene Practices
-
Avoid all personal contact with the material, including inhalation of dust[1].
-
Wash hands and any exposed skin thoroughly after handling[2][3][7].
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored[2][3][7].
-
Ensure any skin damage, such as cuts or abrasions, is suitably protected before handling the material[1].
Storage and Stability
-
Storage Conditions: Store in original, tightly sealed containers in a dry, cool, and well-ventilated place[1][2][3].
-
Chemical Stability: The product is considered stable under recommended storage conditions[1][3][6].
-
Incompatible Materials: Avoid contact with strong oxidizing agents, such as nitrates, oxidizing acids, and chlorine bleaches, as this may result in ignition[1][2][6].
-
Hazardous Decomposition Products: Combustion can produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), sulfur oxides (SOx), and gaseous hydrogen fluoride (B91410) (HF)[1][2][3].
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
-
Ingestion: If swallowed, rinse the mouth with water. Call a POISON CENTER or doctor for medical advice if you feel unwell[2][3][7].
-
Inhalation: Remove the person from the contaminated area to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[1][2][3].
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin and hair with running water and soap, if available[1][2][3].
-
Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally. Seek medical attention[1][2][3].
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or chemical foam[1][2][3].
-
Specific Hazards: The material is a combustible solid[1]. Fine dust dispersed in the air can form an explosive mixture with an ignition source[1][2][3].
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA)[2][3][6].
Accidental Release Measures
-
Minor Spills: Remove all ignition sources. Wear appropriate PPE. Use dry clean-up procedures and avoid generating dust. Sweep the material into a suitable, labeled container for disposal[1][3].
-
Major Spills: Evacuate the area and alert emergency responders. Prevent the material from entering drains or waterways[1][2][6]. Contain and clean up the spill using procedures that do not create dust clouds[3][6].
Experimental Protocols
While the safety data sheets cite toxicological data, they do not provide detailed experimental methodologies. The following are generalized descriptions of protocols relevant to the data and information found.
Acute Oral Toxicity (LD50) Assessment
The reported oral LD50 value of 520 mg/kg in mice was likely determined using a standardized protocol, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
-
Objective: To determine the single dose of the substance that causes mortality in 50% of a test animal population (e.g., mice) when administered orally.
-
Methodology (General):
-
Healthy, young adult laboratory animals are selected and acclimatized.
-
The test substance is administered in graduated doses to several groups of animals. A control group receives the vehicle only.
-
Animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.
-
Body weight, clinical signs, and any pathological changes are recorded.
-
The LD50 value is calculated from the mortality data at the end of the observation period using statistical methods.
-
Biodegradability Assessment (OECD 301D)
One study utilized the aerobic Closed Bottle test (OECD 301D) to assess the biodegradability of trifluoromethylated phenothiazine (B1677639) drugs[8].
-
Objective: To measure the ready biodegradability of a chemical by microbial action in an aerobic, aqueous medium.
-
Methodology:
-
A solution of the test substance is inoculated with a small number of microorganisms in a completely filled, sealed bottle.
-
The depletion of dissolved oxygen is measured over a 28-day period.
-
The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).
-
A substance is considered "readily biodegradable" if it reaches a pass level of >60% ThOD within the 28-day window. The study concluded that trifluoromethylated phenothiazines are not readily biodegradable[8].
-
Disposal Considerations
All waste materials must be handled in accordance with local, state, and federal regulations[1]. It is recommended to consult with a licensed professional waste disposal service to ensure compliance. Do not allow the chemical or its wash water to enter drains[1][6]. Containers should be punctured to prevent re-use before disposal at an authorized landfill[1].
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | 92-30-8 [sigmaaldrich.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
The Thermal Fortitude of 2-(Trifluoromethyl)phenothiazine: A Technical Examination of Stability and Degradation
For Immediate Release
This technical guide provides a detailed analysis of the thermal stability and degradation profile of 2-(Trifluoromethyl)phenothiazine, a key heterocyclic compound relevant to the development of various therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering insights into the compound's behavior under thermal stress. Due to a notable scarcity of direct experimental studies on this compound, this guide synthesizes available data on closely related phenothiazine (B1677639) derivatives and theoretical degradation pathways to provide a comprehensive overview.
Executive Summary
This compound is a phenothiazine derivative characterized by a trifluoromethyl group at the 2-position. While its applications are varied, understanding its thermal stability is paramount for determining appropriate storage conditions, shelf-life, and for predicting potential degradation products. This guide consolidates the limited available data and presents a theoretical framework for its thermal decomposition.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈F₃NS | [1] |
| Molecular Weight | 267.27 g/mol | [1] |
| Appearance | Yellow powder | [2] |
| Melting Point | 188.0 to 192.0 °C | |
| Solubility | Does not mix well with water | [2] |
Thermal Stability Analysis
Table 2: Thermal Decomposition Data for Related Phenothiazine Derivatives
| Compound | Decomposition Temperature (Td) (5% weight loss) | Analytical Method | Reference |
| Phenothiazine-dibenzo[a,j]phenazine-phenothiazine Triad 1 | 439–450 °C | TGA | [3] |
| Phenothiazine-dibenzo[a,j]phenazine-phenothiazine Triad 2 | 455–459 °C | TGA | [3] |
| Phenothiazine-dibenzo[a,j]phenazine-phenothiazine Triad 3 | 428–434 °C | TGA | [3] |
| Phenothiazine-dibenzo[a,j]phenazine-phenothiazine Triad 4 | 403–424 °C | TGA | [3] |
| N-alkylated phenothiazine radical salts | Stable up to 130 °C | TGA | [4] |
The data in Table 2 suggests that the core phenothiazine structure is robust. The high decomposition temperatures of the phenothiazine triads, which are significantly larger molecules, point to the inherent stability of the heterocyclic system.[3] The lower stability of the radical salts is expected due to their reactive nature.[4] While a direct correlation cannot be drawn, it is reasonable to infer that this compound possesses good thermal stability, likely decomposing at temperatures well above its melting point. A material safety data sheet for the compound indicates that it is considered stable under normal conditions.[2]
Proposed Thermal Degradation Pathway
In the absence of direct experimental evidence from techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), a hypothetical thermal degradation pathway for this compound can be proposed based on the known chemistry of phenothiazines and the thermal decomposition of fluorinated aromatic compounds.
Upon exposure to high temperatures, the primary degradation is expected to involve the cleavage of the C-S and C-N bonds within the central thiazine (B8601807) ring, as well as the C-CF₃ bond. The trifluoromethyl group is a likely point of initial fragmentation. Studies on the thermolysis of fluoropolymers have shown that trifluoromethyl groups can lead to the formation of trifluoroacetic acid and other perhalogenated acids.[5] Combustion in the presence of oxygen would lead to the formation of gaseous oxides.
The proposed major degradation products would likely include:
-
Oxides of Carbon (CO, CO₂): From the breakdown of the aromatic rings.
-
Oxides of Nitrogen (NOx): From the nitrogen atom in the thiazine ring.
-
Oxides of Sulfur (SOx): From the sulfur atom in the thiazine ring.
-
Hydrogen Fluoride (HF): A common product from the decomposition of fluorine-containing organic compounds.[2]
-
Trifluoroacetic acid (TFA): Arising from the trifluoromethyl group.[5]
-
Smaller aromatic and fluorinated fragments.
Figure 1: Proposed thermal degradation pathway for this compound.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and degradation profile of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Weigh approximately 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to provide an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition (Td), the temperatures of maximum rates of mass loss, and the final residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect any phase transitions or decomposition events.
Methodology:
-
Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Weigh approximately 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is to be used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the DSC thermogram to identify the melting endotherm, determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion. Any exothermic events may indicate decomposition.
Figure 2: General experimental workflow for thermal analysis of this compound.
Conclusion
While direct experimental data on the thermal stability and degradation of this compound is currently lacking, analysis of related compounds suggests that it is a thermally stable molecule. The proposed degradation pathway, involving the fragmentation of the trifluoromethyl group and the breakdown of the heterocyclic ring system, provides a theoretical framework for understanding its behavior at elevated temperatures. Further empirical studies utilizing TGA, DSC, and Py-GC-MS are necessary to fully elucidate its thermal properties and degradation products. Such data will be invaluable for the safe and effective application of this compound in pharmaceutical and materials science contexts.
References
- 1. FLUPHENAZINE DECANOATE INJECTION, USP [dailymed.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thermally activated delayed fluorescent phenothiazine–dibenzo[a,j]phenazine–phenothiazine triads exhibiting tricolor-changing mechanochromic luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. turi.org [turi.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(Trifluoromethyl)phenothiazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(Trifluoromethyl)phenothiazine, a key intermediate in the development of various therapeutic agents. The primary synthetic route described is a modified Ullmann condensation, a robust and widely used method for the formation of diaryl amines and thioethers. This protocol starts from the readily available precursor, 2-aminothiophenol (B119425). Additionally, an alternative multi-step synthesis, adapted from established patent literature, is presented for contexts where the direct coupling proves challenging. These protocols are intended for use by trained organic chemists in a laboratory setting.
Introduction
Phenothiazine (B1677639) and its derivatives are a critically important class of heterocyclic compounds in medicinal chemistry, forming the backbone of numerous antipsychotic, antihistaminic, and antiemetic drugs. The introduction of a trifluoromethyl group at the 2-position of the phenothiazine scaffold can significantly modulate the compound's lipophilicity, metabolic stability, and biological activity. Consequently, the synthesis of this compound is of considerable interest to researchers in drug discovery and development.
The synthesis of the phenothiazine core can be achieved through several methods, including the Smiles rearrangement and transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation. The protocol detailed below focuses on a modified Ullmann condensation approach, which involves the copper-catalyzed reaction of 2-aminothiophenol with an appropriately substituted trifluoromethyl-benzene derivative.
Synthesis Protocol 1: Modified Ullmann Condensation
This protocol describes a direct, one-pot synthesis of this compound from 2-aminothiophenol and 2-chloro-1-nitro-4-(trifluoromethyl)benzene (B1584673). The reaction proceeds via an initial nucleophilic aromatic substitution to form a diaryl sulfide, followed by an intramolecular cyclization to yield the phenothiazine ring system.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Details |
| 2-Aminothiophenol | Purity ≥98% |
| 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | Purity ≥98% |
| Copper(I) iodide (CuI) | Purity ≥99% |
| Anhydrous Potassium Carbonate (K₂CO₃) | Finely ground |
| Anhydrous N,N-Dimethylformamide (DMF) | Solvent |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Standard glassware for workup and purification | |
| Rotary evaporator | |
| Column chromatography setup (Silica gel) |
Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiophenol (1.0 eq), 2-chloro-1-nitro-4-(trifluoromethyl)benzene (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to 2-aminothiophenol.
-
Reaction: Stir the mixture at room temperature for 15 minutes and then heat to reflux (approximately 153 °C). Maintain the reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water, which should result in the precipitation of the crude product.
-
Filtration and Washing: Filter the precipitate and wash thoroughly with water, followed by a cold, dilute solution of hydrochloric acid, and finally with water again until the filtrate is neutral.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient as the eluent.
-
Drying and Characterization: Dry the purified product under vacuum to yield this compound as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Process Workflow
Caption: Workflow for the synthesis of this compound.
Synthesis Protocol 2: Multi-Step Synthesis via Diphenylsulfide Intermediate
This protocol is adapted from a patented procedure and involves the formation of a diarylsulfide intermediate followed by cyclization.[1]
Overall Reaction Scheme
This synthesis involves several steps, starting from the formation of a zinc salt of a substituted aminothiophenol.
Step 1: Preparation of 2-Amino-4-(trifluoromethyl)-2'-nitrodiphenylsulfide
-
Formation of the Zinc Salt: The zinc salt of 2-amino-4-(trifluoromethyl)benzenethiol (B102987) is first prepared from bis-[2-nitro-4-(trifluoromethyl)phenyl]disulfide.[1]
-
Coupling Reaction: The wet zinc salt is suspended in isopropanol. A solution of sodium hydroxide (B78521) is added, followed by a solution of o-nitrochlorobenzene in isopropanol. The mixture is heated to reflux for 4 hours.[1]
Step 2: Formylation of the Diphenylsulfide
The 2-amino-4-(trifluoromethyl)-2'-nitrodiphenylsulfide is then formylated to yield 2-formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide.
Step 3: Cyclization to this compound
-
Reaction Setup: The 2-formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide is dissolved in N,N-dimethylformamide. Freshly ground potassium carbonate is added.[1]
-
Reaction: The mixture is heated to reflux for 2 hours.[1]
-
Workup and Purification: The reaction mixture is filtered, and the filtrate is concentrated. The residue is extracted with chloroform, and the extract is concentrated and cooled to induce crystallization. The product is filtered, washed with hexane, and dried.[1]
Quantitative Data Summary
| Parameter | Protocol 1 (Estimated) | Protocol 2 (from Patent Data) |
| Starting Materials | 2-Aminothiophenol, 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | Bis-[2-nitro-4-(trifluoromethyl)phenyl]disulfide, o-Nitrochlorobenzene |
| Key Reagents | CuI, K₂CO₃, DMF | Zinc, NaOH, K₂CO₃, DMF |
| Reaction Time | 12-18 hours | Multiple steps, >8 hours total |
| Reaction Temperature | ~153 °C (Reflux) | Reflux temperatures |
| Yield | Moderate to Good (expected) | Good (1.28 kg from 1.98 kg intermediate)[1] |
| Purity | >95% after chromatography | 99.9% after crystallization[1] |
| Melting Point | - | 189-191 °C[1] |
Logical Relationship of Synthetic Steps (Protocol 2)
Caption: Logical flow of the multi-step synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
2-Aminothiophenol has a strong, unpleasant odor and is toxic. Handle with care.
-
DMF is a potential teratogen; avoid inhalation and skin contact.
-
Copper iodide is harmful if swallowed.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols provided herein offer viable routes for the synthesis of this compound. Protocol 1 presents a more direct, one-pot approach, which may be preferable for smaller-scale laboratory syntheses. Protocol 2, while more involved, is a well-established and high-yielding method suitable for larger-scale production. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity. Successful execution of these protocols will provide access to a valuable building block for the synthesis of novel phenothiazine-based compounds for various applications in drug discovery and materials science.
References
Application Notes and Protocols: N-alkylation of 2-(Trifluoromethyl)phenothiazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 2-(Trifluoromethyl)phenothiazine, a key synthetic step in the development of various therapeutic agents. The protocols outlined below are based on established chemical principles and literature precedents for the alkylation of phenothiazine (B1677639) and related heterocyclic systems. Two primary methods are presented: a classical approach using a strong base in an anhydrous solvent and a more contemporary method employing Phase-Transfer Catalysis (PTC) for a greener and often more efficient reaction.
Introduction
This compound is a crucial scaffold in medicinal chemistry. The trifluoromethyl group at the 2-position enhances the neuroleptic activity of many phenothiazine derivatives.[1] The nitrogen atom of the phenothiazine ring system is a nucleophilic center that can be readily alkylated to introduce a variety of side chains, which modulate the pharmacological properties of the resulting compounds.[2] These N-alkylated derivatives have found applications as antipsychotics, antiemetics, and antihistamines.[3] The choice of alkylating agent and reaction conditions allows for the synthesis of a diverse library of compounds for drug discovery and development.
Reaction Scheme
The general reaction for the N-alkylation of this compound involves the deprotonation of the secondary amine followed by nucleophilic substitution with an alkyl halide.
Caption: General N-alkylation of this compound.
Data Presentation: Representative Yields
The following table summarizes representative yields for the N-alkylation of phenothiazine derivatives under various conditions. While not all examples are specific to the 2-(trifluoromethyl) substrate, they provide an expected range of efficiency for the described protocols.
| Entry | Alkylating Agent (R-X) | Base | Solvent | Catalyst | Method | Yield (%) | Reference |
| 1 | 3-(Dimethylamino)propyl chloride | NaH | THF | - | Strong Base | High | [4] |
| 2 | Benzyl (B1604629) bromide | K₂CO₃ | Acetonitrile | TBAB | PTC | ~70 | [5] |
| 3 | Propargyl bromide | NaH | THF | - | Strong Base | 50 | [6] |
| 4 | 1,3-Dibromopropane | K₂CO₃ | Acetonitrile | TEBA | PTC (Microwave) | 81 | [7] |
| 5 | Ethyl iodide | K₂CO₃ | - | - | Microwave | 80 | [3] |
TBAB: Tetrabutylammonium bromide, TEBA: Benzyltriethylammonium chloride
Experimental Protocols
Protocol 1: N-alkylation using Sodium Hydride
This protocol is suitable for a wide range of alkyl halides and typically provides good yields. It requires anhydrous conditions due to the moisture sensitivity of sodium hydride.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, 3-(dimethylamino)propyl chloride)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)[3][8]
-
Hexane (B92381) (for washing NaH)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of Sodium Hydride: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), weigh the required amount of 60% NaH dispersion. Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully each time.
-
Reaction Setup: Add anhydrous THF or DMF to the washed NaH. Cool the suspension to 0 °C using an ice bath.
-
Deprotonation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF or DMF and add it dropwise to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.[3]
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1-1.5 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane, 3x).
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.[9]
Protocol 2: N-alkylation using Phase-Transfer Catalysis (PTC)
This method is often more environmentally friendly, as it can avoid strictly anhydrous conditions and strong, hazardous bases.[10]
Materials:
-
This compound
-
Alkyl halide
-
Potassium carbonate (K₂CO₃), powdered
-
Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst
-
Toluene (B28343) or Acetonitrile
-
Water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), powdered K₂CO₃ (2.0-3.0 eq), the phase-transfer catalyst (e.g., TBAB, 0.1 eq), and the alkyl halide (1.2 eq) in toluene or acetonitrile.[5]
-
Reaction: Stir the mixture vigorously at a temperature ranging from room temperature to reflux (e.g., 50-80 °C), depending on the reactivity of the alkyl halide. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with the reaction solvent.
-
Purification: Combine the filtrate and washes, and concentrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Workflow for N-alkylation using a strong base.
Caption: Workflow for N-alkylation using Phase-Transfer Catalysis.
Safety Precautions
-
Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH in an inert atmosphere and away from moisture.
-
Solvents: Anhydrous solvents like THF and DMF are flammable and should be handled in a well-ventilated fume hood. DMF is a potential teratogen.
-
Alkyl Halides: Many alkyl halides are toxic, lachrymatory, and/or carcinogenic. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.
-
General: Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. researchgate.net [researchgate.net]
- 2. jmedchem.com [jmedchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iajpr.com [iajpr.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Synthesis and Anticancer Evaluation of 2-(Trifluoromethyl)phenothiazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel 2-(trifluoromethyl)phenothiazine derivatives and detail the protocols for evaluating their anticancer activity. The information is intended to guide researchers in the development and screening of this promising class of compounds.
Introduction
Phenothiazine (B1677639) derivatives have a long history in medicine, primarily as antipsychotic agents. More recently, their potential as anticancer agents has garnered significant interest. The incorporation of a trifluoromethyl group at the 2-position of the phenothiazine scaffold has been shown to enhance cytotoxic activity against various cancer cell lines. These derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest, often mediated by key signaling pathways. This document outlines the synthetic procedures and bio-evaluation methodologies for this compound derivatives.
Synthesis of this compound Derivatives
A general synthetic route to this compound derivatives involves a multi-step process. A common method is the cyclization of a 2-acylamido-4-substituted-2'-nitrodiphenylsulfide in the presence of a basic condensing agent. Subsequent modifications at the N10 position of the phenothiazine ring system allow for the introduction of various side chains, which can modulate the compound's biological activity.
For example, a modified method for the synthesis of 10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5-oxide dihydrochloride (B599025) involves the hydrogen peroxide oxidation of 2-(4-(3-(2-(trifluoromethyl)-10H-phenothiazine-10-yl)propyl)piperazine-1-yl)ethanol dihydrochloride at room temperature, followed by acidification.[1] Another approach begins with the reaction of 2-nitrochlorobenzene with the zinc salt of a 2-amino-4-substituted-benzenethiol to form a 2-amino-4-(trifluoromethyl)-2'-nitrodiphenylsulfide intermediate, which is then cyclized.[2]
Data Presentation: Anticancer Activity
The anticancer activity of synthesized this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following table summarizes representative quantitative data from various studies.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Trifluoperazine | PC-3 (Prostate) | 6.67 | [3] |
| CWHM-974 | A549 (Lung) | 2.5 | [4] |
| Fluphenazine | A549 (Lung) | >10 | [4] |
| A4 | Ca922 (Oral) | <5 | [5][6] |
| Trifluoperazine | Ca922 (Oral) | ~20 | [5][6] |
| 10-[3-(phthalimido)propyl]-2-trifluoromethyl-10H-phenothiazine | HEp-2 (Larynx) | 11.5 µg/mL | [7] |
| This compound | HEp-2 (Larynx) | 4.7 µg/mL | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of anticancer activity are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[8][9]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][12][13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Induce apoptosis in cells by treating with the this compound derivatives for a specified time. Harvest both treated and untreated cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution).[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[7]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells per sample.
-
Washing: Wash the cells with PBS and centrifuge at 1000 rpm for 5 minutes.[14]
-
Fixation: Resuspend the cell pellet in 50 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[14]
-
Incubation: Incubate the cells on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks.[14]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS.[14] Resuspend the pellet in 500 µL of PI staining solution.[14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[14]
-
Analysis: Analyze the samples on a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified.
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway involved in the anticancer activity of this compound derivatives.
Caption: Experimental workflow for synthesis and anticancer evaluation.
Caption: PI3K/Akt signaling pathway and the inhibitory role of phenothiazines.
References
- 1. researchgate.net [researchgate.net]
- 2. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. bosterbio.com [bosterbio.com]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for the Synthesis of Novel Antitubercular Agents from 2-(Trifluoromethyl)phenothiazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel antitubercular agents derived from 2-(trifluoromethyl)phenothiazine. The methodologies outlined are based on the molecular hybridization approach, specifically the synthesis of this compound-[1][2][3]triazole hybrids, which have demonstrated promising in vitro activity against Mycobacterium tuberculosis.
Introduction
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new therapeutic agents with novel mechanisms of action. Phenothiazines, a class of compounds traditionally used as antipsychotics, have also shown antimycobacterial properties, emerging as a promising scaffold for the development of new antitubercular drugs. Their proposed mechanism of action involves the inhibition of the type II NADH:quinone oxidoreductase (Ndh-2) of the mycobacterial respiratory chain, an enzyme essential for Mtb survival but absent in humans, making it an attractive drug target.[3][4]
This document details the synthesis of novel antitubercular agents by hybridizing the this compound core with a 1,2,3-triazole ring system via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This approach allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. The most potent of these synthesized hybrids have shown significant activity against the H37Rv strain of M. tuberculosis, with Minimum Inhibitory Concentrations (MIC) as low as 6.25 µg/mL.[5]
Data Summary
The following table summarizes the in vitro antitubercular activity and cytotoxicity of a selection of synthesized this compound-[1][2][3]triazole hybrids. The data is compiled from published research and illustrates the potential of this compound class.[5]
| Compound ID | Substituent (R) on Triazole Ring | MIC (µg/mL) against Mtb H37Rv | IC50 (µM) against HEK293 cells | Selectivity Index (SI = IC50/MIC) |
| 5c | 4-Fluorophenyl | 6.25 | > 50 | > 8.0 |
| 5l | 4-Nitrophenyl | 6.25 | > 50 | > 8.0 |
| 5o | 3,4,5-Trimethoxyphenyl | 6.25 | > 50 | > 8.0 |
| Isoniazid | - | 0.1 | - | - |
| Rifampicin | - | 0.2 | - | - |
Note: The IC50 values against the human embryonic kidney (HEK293) cell line are a measure of the compound's cytotoxicity. A higher IC50 value indicates lower cytotoxicity. The Selectivity Index (SI) is a ratio that compares the cytotoxicity of a compound to its antibacterial activity, with a higher SI being more favorable.
Experimental Protocols
Protocol 1: Synthesis of 10-(Prop-2-yn-1-yl)-2-(trifluoromethyl)-10H-phenothiazine (Alkyne Precursor)
This protocol describes the synthesis of the key alkyne-functionalized phenothiazine (B1677639) intermediate.
Materials:
-
This compound
-
Propargyl bromide (80% solution in toluene)
-
Potassium hydroxide (B78521) (KOH)
-
Dimethylformamide (DMF)
-
Water (H₂O)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add powdered potassium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure alkyne precursor as a solid.
Protocol 2: General Procedure for the Synthesis of Aryl/Alkyl Azides
This protocol provides a general method for the synthesis of the azide (B81097) coupling partners.
Materials:
-
Corresponding aryl or alkyl amine
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium azide (NaN₃)
-
Hydrochloric acid (HCl) or other suitable acid
-
Water (H₂O)
-
Diethyl ether or other suitable organic solvent
Procedure:
-
Dissolve the aryl or alkyl amine (1.0 eq) in a mixture of water and acid at 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite (1.1 eq) while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve sodium azide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution may be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Extract the product with an organic solvent like diethyl ether.
-
Wash the organic layer with water and brine, then dry over a suitable drying agent.
-
Remove the solvent under reduced pressure to obtain the crude azide, which can often be used in the next step without further purification. Caution: Azides can be explosive and should be handled with appropriate safety precautions.
Protocol 3: Synthesis of this compound-[1][2][3]triazole Hybrids via Click Chemistry
This protocol details the copper-catalyzed cycloaddition to form the final products.
Materials:
-
10-(Prop-2-yn-1-yl)-2-(trifluoromethyl)-10H-phenothiazine (1.0 eq)
-
Appropriate aryl or alkyl azide (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
Procedure:
-
In a round-bottom flask, dissolve the alkyne precursor and the corresponding azide in a 1:1 mixture of t-BuOH and water.
-
Add copper(II) sulfate pentahydrate followed by sodium ascorbate to the solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired triazole hybrid.
Protocol 4: In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)
This protocol outlines the method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
96-well microplates
-
Alamar Blue reagent
-
Isoniazid and Rifampicin (as positive controls)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution
Procedure:
-
Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0, then dilute 1:50 in broth to obtain the final inoculum.
-
Prepare serial two-fold dilutions of the test compounds in a 96-well plate using the supplemented broth. The final concentration range should typically span from 100 µg/mL to 0.09 µg/mL.
-
Add 100 µL of the bacterial inoculum to each well. Include wells with bacteria and no drug (growth control) and wells with broth only (sterility control).
-
Seal the plates and incubate at 37 °C for 7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Protocol 5: In Vitro Cytotoxicity Assay (against HEK293 cells)
This protocol describes the evaluation of the cytotoxicity of the synthesized compounds using the MTT or a similar resazurin-based assay.
Materials:
-
HEK293 (Human Embryonic Kidney) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with cells and medium only (cell control) and wells with medium only (background control).
-
Incubate the plate for 48-72 hours.
-
For the MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. For a resazurin-based assay, add the reagent as per the manufacturer's instructions.
-
If using MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Visualizations
Caption: Synthetic workflow for novel antitubercular agents.
Caption: Overall experimental workflow for drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIC. [bio-protocol.org]
- 4. Improved Synthesis of 2-Trifluoromethyl-10-aminopropylphenothiazine: Making 2-Trifluoromethyl-10-aminopropylphenothiazine Readily Available for Calmodulin Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
The Cornerstone of Modern Antipsychotics: 2-(Trifluoromethyl)phenothiazine as a Versatile Building Block
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phenothiazine (B1677639) and its derivatives have long been a cornerstone in the development of antipsychotic medications, fundamentally changing the treatment of psychotic disorders.[1][2] Among these, 2-(Trifluoromethyl)phenothiazine stands out as a critical starting material and structural motif for some of the most potent and widely used antipsychotic drugs.[3] The introduction of the electron-withdrawing trifluoromethyl (-CF3) group at the 2-position of the phenothiazine tricycle significantly enhances the neuroleptic activity of the resulting compounds.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of novel antipsychotic drug candidates.
Structure-Activity Relationship (SAR)
The antipsychotic potency of phenothiazine derivatives is heavily influenced by the nature and position of substituents on the tricyclic ring system and the composition of the side chain at the N-10 position.[4]
-
Substitution at the 2-Position: An electron-withdrawing group at this position is crucial for antipsychotic activity. The trifluoromethyl group (-CF3) is more effective than a chloro (-Cl) group, leading to higher potency.[3]
-
Side Chain at the N-10 Position: The nature of the side chain dictates the pharmacological profile, including potency and the incidence of extrapyramidal side effects.[4]
-
Aliphatic Side Chains: Generally less potent.
-
Piperidine Side Chains: Intermediate potency with a lower incidence of extrapyramidal symptoms.
-
Piperazine Side Chains: Exhibit the highest potency.[4]
-
Synthesis of Antipsychotic Drug Precursors from this compound
A common and effective strategy for synthesizing potent antipsychotic agents involves the N-alkylation of the this compound core with a suitable side chain. A prominent example is the synthesis of Fluphenazine, a potent antipsychotic.[5]
Generalized Synthetic Workflow
The following diagram outlines a typical workflow for the synthesis and evaluation of novel antipsychotic candidates derived from this compound.
Caption: Synthetic and evaluation workflow for antipsychotic drug development.
Experimental Protocols
Protocol 1: Synthesis of Fluphenazine from this compound
This protocol describes a condensation reaction to synthesize Fluphenazine.
Materials:
-
This compound
-
1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine[6]
-
Toluene[6]
-
Sodium Hydroxide (B78521) (granular)[6]
-
Anhydrous Sodium Sulfate
-
Hydrogen Chloride (gas or in isopropanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a water trap, add this compound (1 equivalent), toluene (B28343), and granular sodium hydroxide (excess).[6]
-
Heat the mixture to reflux with stirring.[6]
-
Slowly add a solution of 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine (1.2 equivalents) in toluene to the refluxing mixture over 1.5 hours.[6]
-
Continue refluxing for approximately 8 hours, ensuring the removal of water via the water trap.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and filter to remove excess sodium hydroxide.
-
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Fluphenazine base.
-
Purify the crude product by column chromatography or recrystallization.
-
For the preparation of the hydrochloride salt, dissolve the purified base in a suitable solvent (e.g., isopropanol) and bubble hydrogen chloride gas through the solution or add a solution of HCl in isopropanol.[6]
-
Collect the precipitated Fluphenazine dihydrochloride (B599025) by filtration and dry.
Protocol 2: Evaluation of Antipsychotic Activity using Haloperidol-Induced Catalepsy Model in Mice
This in vivo model is used to screen for the cataleptic effects of test compounds, which is indicative of antipsychotic activity.[4]
Materials:
-
Male Swiss albino mice (20-25 g)
-
Haloperidol (standard drug)
-
Synthesized test compound
-
Vehicle (e.g., 0.9% saline with a few drops of Tween 80)
-
Wooden block (4.5 cm high)[4]
Procedure:
-
Acclimatize the animals for at least one week before the experiment.[7]
-
Divide the animals into groups: Vehicle control, Haloperidol (e.g., 1 mg/kg, i.p.), and Test compound (various doses, i.p.).
-
Administer the respective treatments to the animals.
-
At specific time intervals (e.g., 30, 60, 120, and 240 minutes) after drug administration, place the front paws of each mouse on the wooden block.[4]
-
Measure the time the mouse maintains this cataleptic posture. The endpoint is when both front paws are removed from the block.[4]
-
A cut-off time (e.g., 3 minutes) is typically used.
-
Record the cataleptic scores and analyze the data statistically. A significant increase in the duration of catalepsy compared to the control group suggests antipsychotic-like activity.
Quantitative Data Summary
The following table summarizes representative data on the antipsychotic activity of synthesized phenothiazine derivatives from a study using the haloperidol-induced catalepsy model.[4]
| Compound | Dose (mg/kg) | Mean Cataleptic Score (seconds) at 60 min |
| Control | - | 15.2 ± 1.8 |
| Haloperidol | 1 | 165.4 ± 3.2 |
| F-1 | 5 | 145.6 ± 2.5 |
| F-1 | 10 | 158.9 ± 3.1 |
| F-2 | 5 | 138.7 ± 2.9 |
| F-2 | 10 | 151.3 ± 3.4 |
F-1 and F-2 are synthesized derivatives of this compound. Data is presented as Mean ± SEM.
Signaling Pathway of Phenothiazine Antipsychotics
Phenothiazine antipsychotics primarily exert their therapeutic effects by antagonizing dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[2][8] This blockade leads to a reduction in dopaminergic neurotransmission, which is believed to alleviate the positive symptoms of psychosis.
Caption: Dopamine D2 receptor signaling and its antagonism by phenothiazines.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry for the development of potent antipsychotic drugs. Its strategic use in combination with various N-10 side chains allows for the fine-tuning of pharmacological properties to achieve desired therapeutic outcomes. The protocols and data presented herein provide a foundational framework for researchers engaged in the synthesis and evaluation of novel phenothiazine-based antipsychotics. Further exploration of derivatives can lead to the discovery of agents with improved efficacy and a more favorable side-effect profile.
References
- 1. ijrap.net [ijrap.net]
- 2. jmedchem.com [jmedchem.com]
- 3. egpat.com [egpat.com]
- 4. iosrphr.org [iosrphr.org]
- 5. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN105153062A - Preparation method of permitil - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.psu.edu [pure.psu.edu]
Application Notes and Protocols for 2-(Trifluoromethyl)phenothiazine-Based Calmodulin Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calmodulin (CaM) is a ubiquitous, highly conserved calcium-binding protein that plays a pivotal role in numerous cellular signal transduction pathways.[1] Upon binding to intracellular calcium (Ca²⁺), CaM undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of downstream target proteins, including protein kinases, phosphatases, and phosphodiesterases.[2] This intricate regulatory mechanism makes CaM a critical component in processes such as cell proliferation, apoptosis, and neuronal signaling.
2-(Trifluoromethyl)phenothiazine (TFP), a well-characterized phenothiazine (B1677639) derivative, is a potent antagonist of calmodulin.[3] TFP binds to Ca²⁺-saturated CaM, inducing a significant conformational change that prevents it from activating its target enzymes.[4] This inhibitory action makes TFP a valuable tool for investigating CaM-dependent signaling pathways and for screening potential therapeutic agents that target these pathways.
These application notes provide a detailed protocol for a this compound-based calmodulin inhibition assay, focusing on the use of Calmodulin-dependent Protein Kinase II (CaMKII) as the target enzyme. The principles and methodologies described can be adapted for other CaM-dependent enzymes like calcineurin or phosphodiesterase.
Data Presentation
The inhibitory effect of TFP on various CaM-dependent processes is concentration-dependent. The following table summarizes key quantitative data for TFP inhibition, providing a reference for experimental design.
| Parameter | Value | Experimental System | Reference |
| IC₅₀ for CaMKII Inhibition | 14.4 ± 1.1 µM | In vitro enzymatic assay using autocamtide-2 (B15508805) substrate | [5] |
| IC₅₀ for L-type Ca²⁺ Current Reduction | 28 µM | Helix aspersa neurons | [6] |
| IC₅₀ for Acetylcholine-evoked Secretion | 0.2 µM | Cultured bovine adrenal medullary chromaffin cells | [7] |
| IC₅₀ for High K⁺-evoked Secretion | 2.2 µM | Cultured bovine adrenal medullary chromaffin cells | [7] |
| EC₅₀ for RyR2 Channel Activation | 5.2 µM | Single RyR2 channel in planar lipid bilayers | [8] |
Experimental Protocols
This protocol details an in vitro assay to measure the inhibition of CaMKII activity by TFP. The assay quantifies the phosphorylation of a specific substrate by CaMKII in the presence and absence of the inhibitor.
Materials and Reagents
-
Enzymes and Substrates:
-
Recombinant human Calmodulin (CaM) (e.g., Sigma, Catalog # P2277)
-
Recombinant human CaMKII (e.g., Promega)
-
CaMKII substrate peptide (e.g., Autocamtide-2)[5]
-
-
Inhibitor:
-
This compound (TFP) (e.g., Sigma-Aldrich)
-
-
Assay Buffer:
-
20 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
0.1 mM CaCl₂
-
1 mg/mL Bovine Serum Albumin (BSA)
-
-
ATP Solution:
-
Stop Solution:
-
For radioactive assay: Phosphoric acid
-
For HPLC-MS assay: Formic acid[9]
-
-
Detection Reagents:
-
For radioactive assay: P81 phosphocellulose paper, scintillation fluid
-
For HPLC-MS assay: HPLC-MS system[9]
-
-
Other:
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator or water bath
-
Scintillation counter or HPLC-MS instrument
-
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of TFP in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of CaM, CaMKII, and the substrate peptide in Assay Buffer.
-
Prepare a working solution of ATP (radioactive or non-radioactive) in Assay Buffer.
-
-
Assay Setup:
-
Set up a series of microcentrifuge tubes for control and experimental conditions.
-
Control Reactions:
-
Baseline: Assay Buffer, Substrate, ATP (no CaM, no CaMKII)
-
No CaM: Assay Buffer, CaMKII, Substrate, ATP
-
Positive Control (Maximal Activity): Assay Buffer, CaM, CaMKII, Substrate, ATP
-
-
TFP Inhibition Reactions:
-
Prepare a dilution series of TFP in Assay Buffer.
-
Add the TFP dilutions to tubes containing Assay Buffer, CaM, CaMKII, and Substrate.
-
-
-
Enzyme Reaction:
-
Pre-incubate the tubes containing the enzyme, substrate, CaM, and TFP (or vehicle) at the desired reaction temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the ATP solution to each tube.
-
Incubate the reactions for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding the appropriate Stop Solution to each tube.
-
-
Detection of Substrate Phosphorylation:
-
Radioactive Method:
-
Spot an aliquot of each reaction mixture onto P81 phosphocellulose paper.
-
Wash the papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the paper using a scintillation counter.
-
-
HPLC-MS Method:
-
Analyze the reaction mixtures using a validated HPLC-MS method to separate and quantify the unphosphorylated and phosphorylated substrate peptides.[9]
-
-
-
Data Analysis:
-
Calculate the percentage of CaMKII activity for each TFP concentration relative to the positive control (100% activity).
-
Plot the percentage of activity against the logarithm of the TFP concentration.
-
Determine the IC₅₀ value of TFP by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathway of Calmodulin Inhibition by TFP
Caption: Calmodulin signaling pathway and its inhibition by TFP.
Experimental Workflow for TFP-based Calmodulin Inhibition Assay
Caption: Workflow for a TFP-based CaM inhibition assay.
References
- 1. Determination of Ca2+/Calmodulin-Stimulated Phosphodiesterase Activity in Intact Cells-丁香实验 [biomart.cn]
- 2. Calmodulin JMU - Proteopedia, life in 3D [proteopedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Trifluoperazine Regulation of Calmodulin Binding to Fas: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoperazine enhancement of Ca2+-dependent inactivation of L-type Ca2+ currents in Helix aspersa neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoperazine: a ryanodine receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cytotoxicity of 2-(Trifluoromethyl)phenothiazine on HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenothiazines, a class of compounds historically utilized for their antipsychotic properties, are increasingly being investigated for their potential as anticancer agents.[1][2][3][4] These compounds have been shown to exert cytotoxic effects on various cancer cell lines through a multitude of mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[3][5][6] 2-(Trifluoromethyl)phenothiazine, a derivative of this class, is a promising candidate for investigation into its cytotoxic potential against cervical cancer. The HeLa cell line, derived from human cervical adenocarcinoma, serves as a well-established in vitro model for such studies.[7][8][9]
These application notes provide a comprehensive set of protocols to evaluate the in vitro cytotoxicity of this compound on HeLa cells. The methodologies detailed herein include assessments of cell viability, membrane integrity, and apoptosis induction.
Data Presentation
Quantitative data from the following assays should be recorded and analyzed to determine the cytotoxic effects of this compound on HeLa cells. The tables below are structured to facilitate clear presentation and comparison of results.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability | IC50 (µM) |
| 0 (Vehicle Control) | 100 | |||
| X | ||||
| X | ||||
| X | ||||
| X | ||||
| X |
Table 2: Cytotoxicity as Determined by LDH Release Assay
| Concentration of this compound (µM) | Mean LDH Activity (Absorbance at 490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle Control) | |||
| X | |||
| X | |||
| X | |||
| Positive Control (Lysis Buffer) | 100 |
Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining
| Concentration of this compound (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | ||||
| X | ||||
| X | ||||
| X |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: HeLa (Human cervical adenocarcinoma)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Subculturing: Passage cells upon reaching 70-80% confluency.[7]
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[9][10]
-
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[11][12]
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO, final concentration < 0.1%).[7] Incubate for 24 or 48 hours.[7]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][13]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
LDH Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, a marker of compromised membrane integrity and cytotoxicity.[15][16]
-
Protocol:
-
Seed HeLa cells in a 96-well plate as described for the MTT assay.
-
Treat cells with this compound for the desired time period. Include wells for no-cell control, vehicle-only control, and a maximum LDH release control (cells treated with lysis buffer).[17][18]
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[18]
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.[15]
-
Incubate at room temperature for 30 minutes, protected from light.[19]
-
Add a stop solution if required by the kit.[19]
-
Calculate percent cytotoxicity relative to the maximum LDH release control.
-
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7][11]
-
Protocol:
-
Seed HeLa cells in a 6-well plate and treat with this compound for 24 hours.[14]
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.[7]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[7][14]
-
Incubate for 15 minutes at room temperature in the dark.[11][14]
-
Analyze the cells by flow cytometry.
-
Visualizations
Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound on HeLa cells.
Caption: Putative signaling pathways affected by this compound leading to apoptosis in cancer cells.
References
- 1. Pharmacological exploitation of the phenothiazine antipsychotics to develop novel antitumor agents–A drug repurposing s… [ouci.dntb.gov.ua]
- 2. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells | PLOS One [journals.plos.org]
- 3. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]
- 4. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2.8.1. MTT cell viability assay [bio-protocol.org]
- 9. HeLa In Vitro MTT Assay (Cell Viability) - Creative Biolabs [creative-biolabs.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. rsc.org [rsc.org]
- 12. logosbio.com [logosbio.com]
- 13. atcc.org [atcc.org]
- 14. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols: Screening 2-(Trifluoromethyl)phenothiazine Derivatives Against Mycobacterium tuberculosis H37Rv
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, urgently demanding the development of novel antitubercular agents with new mechanisms of action. Phenothiazines, a class of compounds historically used as antipsychotics, have shown promise as antimycobacterial agents. In particular, derivatives featuring a 2-(trifluoromethyl) group, a common moiety in medicinal chemistry known for enhancing metabolic stability and potency, are of considerable interest. These compounds are hypothesized to act by inhibiting the type II NADH:quinone oxidoreductase (Ndh-2), a crucial enzyme in the mycobacterial respiratory chain that is absent in humans, making it an attractive drug target.
This document provides detailed protocols for the initial in vitro screening of 2-(trifluoromethyl)phenothiazine derivatives against the standard virulent Mtb strain, H37Rv. It covers methodologies for determining antimycobacterial potency and cytotoxicity, which are essential for establishing a preliminary structure-activity relationship (SAR) and identifying lead candidates for further development.
Quantitative Data Summary
Effective lead optimization requires a quantitative assessment of both a compound's potency against the target pathogen and its toxicity to host cells. The Selectivity Index (SI), calculated as the ratio of cytotoxicity (CC₅₀) to antimycobacterial activity (MIC), is a critical parameter for evaluating a compound's therapeutic potential. A higher SI value indicates greater selectivity for the mycobacteria over host cells.
The following tables summarize the in vitro activity of representative phenothiazine (B1677639) derivatives against M. tuberculosis H37Rv and their cytotoxicity against mammalian cell lines.
Table 1: Antitubercular Activity of this compound Derivatives
| Compound ID | Description | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5c | This compound-triazole hybrid | 6.25 | |
| 5l | This compound-triazole hybrid | 6.25 | |
| 5o | This compound-triazole hybrid | 6.25 |
| Trifluoperazine | Phenothiazine analogue | IC₅₀ = 12 µM | |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that inhibits visible bacterial growth.
Table 2: Cytotoxicity and Selectivity Index of Phenothiazine Derivatives
| Compound ID | Cell Line | Cytotoxicity CC₅₀ (µg/mL) | Selectivity Index (SI = CC₅₀/MIC) | Reference |
|---|---|---|---|---|
| 5c | HEK293 | >50 | >8 | |
| 5l | HEK293 | >50 | >8 |
| 5o | HEK293 | >50 | >8 | |
Note: CC₅₀ (50% Cytotoxic Concentration) is the concentration of the compound that reduces the viability of a cell population by 50%.
Mechanism of Action: Inhibition of NDH-2
Phenothiazine derivatives are proposed to exert their bactericidal effect by targeting the respiratory chain of M. tuberculosis. Specifically, they inhibit the Type II NADH Dehydrogenase (Ndh-2), an essential enzyme that facilitates the transfer of electrons from NADH to menaquinone. This inhibition disrupts the cellular NADH/NAD⁺ balance and cripples ATP production, ultimately leading to bacterial cell death.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol details the Microplate Alamar Blue Assay (MABA), a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis H37Rv. The assay relies on the reduction of the blue indicator dye (resazurin) to a pink, fluorescent product (resorufin) by metabolically active cells.
Materials:
-
M. tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 Broth, supplemented with 0.2% glycerol, 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.05% Tween 80.
-
Test compounds dissolved in DMSO.
-
Sterile 96-well flat-bottom plates.
-
Alamar Blue reagent.
-
Standard antitubercular drugs (e.g., Isoniazid, Rifampicin) for controls.
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8).
-
Adjust the turbidity of the culture with broth to match a 0.5 McFarland standard.
-
Dilute this suspension 1:20 in broth to achieve the final inoculum for the assay.
-
-
Plate Preparation:
-
Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Add 2 µL of the 100x stock solution of the test compound (in DMSO) to the first well of a row and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the next, continuing across the plate. Discard the final 100 µL from the last well.
-
Include a positive control (a standard drug like isoniazid), a negative control (no drug, cells only), and a sterility control (no cells, no drug).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Seal the plate with a breathable sealer or parafilm and incubate at 37°C for 7 days.
-
-
Addition of Alamar Blue and Reading:
-
After 7 days, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.
-
Re-incubate the plate at 37°C for 24 hours.
-
Visually inspect the plates. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change (i.e., the well remains blue).
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Method)
This protocol describes the MTT assay to determine the 50% cytotoxic concentration (CC₅₀) of the test compounds against a human cell line, such as the liver carcinoma cell line HepG2, which is relevant for assessing potential hepatotoxicity.
Materials:
-
HepG2 cell line (or other suitable mammalian cell line).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test compounds dissolved in DMSO.
-
Sterile 96-well flat-bottom plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO or solubilization buffer.
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize, count, and seed
-
Application Notes and Protocols: 2-(Trifluoromethyl)phenothiazine in the Preparation of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)phenothiazine is a derivative of phenothiazine (B1677639), a heterocyclic compound renowned for its electron-donating properties and utility in the development of fluorescent probes.[1][2] The trifluoromethyl group (-CF3) at the 2-position can modulate the electronic and photophysical properties of the phenothiazine core, making it an attractive scaffold for designing novel fluorescent sensors. These probes are instrumental in various fields, including environmental analysis, bioassays, and cellular imaging, due to their high sensitivity and rapid detection capabilities.[1] Probes derived from this scaffold have been developed for the detection of a wide range of analytes, including cations, anions, reactive oxygen species (ROS), and enzymes.[1][2]
Data Presentation: Photophysical and Sensing Properties
The following table summarizes the key quantitative data for fluorescent probes based on the this compound and broader phenothiazine scaffold. This data is essential for selecting the appropriate probe and imaging modality for a specific application.
| Probe Name/Derivative | Analyte | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Detection Limit | Reference |
| General Phenothiazine Probes | General | 350 - 650 | 450 - 750 | 50 - 200+ | 0.01 - 1.0 | Not Specified | [3] |
| PTZ-based Probe | Cyanide (CN-) | 488 | 702 | 214 | Not Specified | 67 nmol/L | [4] |
| PTB | Mercury (Hg2+) | Not Specified | Not Specified | Not Specified | Not Specified | 7.8 nM | [5] |
| PTB | Hypochlorite (B82951) (ClO-) | Not Specified | Not Specified | 149 | Not Specified | Not Specified | [5] |
| P3 | Trinitrotoluene (TNT) vapor | Not Specified | Not Specified | Not Specified | Not Specified | 4 ppb | [6] |
| P3 | Dinitrotoluene (DNT) vapor | Not Specified | Not Specified | Not Specified | Not Specified | 40 ppb | [6] |
| PAC | Hydrazine (B178648) (N2H4) | Not Specified | Not Specified | 120 | Not Specified | 6.7 ppb | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2-Trifluoromethyl-10-aminopropylphenothiazine (TAPP)
This protocol describes a high-yield, three-step synthesis of TAPP, a key intermediate for further functionalization into fluorescent probes.[8]
Materials:
-
This compound
-
3-bromopropylamine hydrobromide
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Di-tert-butyl dicarbonate (B1257347) (Boc2O)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Magnesium sulfate (B86663) (MgSO4)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
N-Alkylation:
-
To a solution of this compound in anhydrous DMF, add sodium hydride (NaH) at 0 °C.
-
Stir the mixture for 30 minutes.
-
Add a solution of N-(3-bromopropyl)phthalimide in DMF and stir at room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over MgSO4 and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
-
-
Boc Protection:
-
Dissolve 3-aminopropyl bromide hydrobromide in DCM.
-
Add di-tert-butyl dicarbonate (Boc2O) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the organic layer with NaOH solution, water, and brine.
-
Dry the organic layer over MgSO4 and concentrate to yield the Boc-protected intermediate.[8]
-
-
Deprotection:
-
Dissolve the Boc-protected intermediate in a 4:1 mixture of DCM and TFA.[8]
-
Stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in water and methanol, and adjust the pH to 10 with 1 M NaOH.
-
Extract with DCM, dry the combined organic layers over MgSO4, and concentrate to obtain TAPP as a pale yellow oil.[8]
-
Protocol 2: General Procedure for Live-Cell Imaging
This protocol provides a general workflow for utilizing phenothiazine-based fluorescent probes for imaging in living cells.[3]
Materials:
-
Cells of interest
-
Glass-bottom imaging dishes or plates
-
Phenothiazine-based fluorescent probe stock solution (in DMSO)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate imaging buffer
-
Fluorescence microscope with appropriate filter sets
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish and allow them to adhere overnight in a CO2 incubator.[3]
-
Probe Preparation: Prepare a working solution of the fluorescent probe in pre-warmed cell culture medium or imaging buffer from a high-concentration stock solution in anhydrous DMSO.[3]
-
Probe Incubation: Remove the culture medium and add the probe-containing medium to the cells. Incubate for 15-60 minutes at 37°C.[3]
-
Washing (if necessary): For probes that are not "wash-free," gently wash the cells 2-3 times with pre-warmed imaging buffer to remove unbound probe.[3]
-
Imaging: Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe. Use the lowest possible excitation intensity and exposure time to minimize phototoxicity.[1]
Visualizations
Signaling Pathway: Detection of Reactive Oxygen Species (ROS)
Phenothiazine-based probes can be designed to detect specific ROS, such as hypochlorite (ClO-). The sulfur atom in the phenothiazine ring can be oxidized by ROS, leading to a change in the fluorescence properties of the probe.
References
- 1. Recent development of small-molecule fluorescent probes based on phenothiazine and its derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN104357044A - Fluorescent probe as well as preparation method and application thereof - Google Patents [patents.google.com]
- 5. A Dual Functional Fluorescent Probe Based on Phenothiazine for Detecting Hg2+ and ClO- and its Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenothiazine-based oligomers as novel fluorescence probes for detecting vapor-phase nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new phenothiazine-based fluorescent probe for detection of hydrazine with naked-eye color change properties | Semantic Scholar [semanticscholar.org]
- 8. Improved Synthesis of 2-Trifluoromethyl-10-aminopropylphenothiazine: Making 2-Trifluoromethyl-10-aminopropylphenothiazine Readily Available for Calmodulin Purification - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-(Trifluoromethyl)phenothiazine in Agricultural Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Trifluoromethyl)phenothiazine is a fluorinated heterocyclic compound that serves as a key structural motif in a range of biologically active molecules. While extensively studied in medicinal chemistry as a scaffold for neuroleptic and antimicrobial drugs, its potential applications in agriculture are an emerging area of research. Phenothiazine (B1677639) derivatives have historically been used as insecticides and anthelmintics.[1][2] Recent studies have highlighted the potential of novel phenothiazine derivatives in plant protection, particularly as antiviral agents.
This document provides an overview of the potential applications of this compound in agricultural research, focusing on its antiviral properties and its role as a modulator of plant signaling pathways. Detailed protocols for evaluating its efficacy are also provided.
Potential Agricultural Applications
Antiviral Agent Against Plant Viruses
Recent research has demonstrated that novel phenothiazine derivatives exhibit significant inhibitory activity against plant viruses such as the Tobacco Mosaic Virus (TMV).[3][4] These derivatives have shown superior efficacy compared to commercial antiviral agents like Ningnanmycin and Ribavirin. The trifluoromethyl group at the 2-position of the phenothiazine ring is a key feature in many biologically active compounds, suggesting that this compound is a promising lead compound for the development of new plant antiviral agents.
Mechanism of Action: The antiviral activity of phenothiazine derivatives is believed to be twofold:
-
Direct Inhibition of Viral Assembly: The compounds can interact with the viral coat protein, disrupting the self-assembly process of the virus particles.[3]
-
Induction of Host Resistance: These compounds can also act as plant activators, enhancing the plant's innate defense mechanisms by increasing the activity of defense-related enzymes.[3]
Modulator of Plant Calcium Signaling
Phenothiazines are known inhibitors of calmodulin (CaM), a key calcium-binding protein that acts as a major transducer of calcium signals in eukaryotes, including plants.[5][6] Calcium signaling is crucial for a wide range of plant processes, including growth, development, and responses to biotic and abiotic stress. By inhibiting calmodulin, this compound could potentially be used as a chemical probe to study calcium-mediated signaling pathways in plants or to modulate plant responses to environmental stimuli.
Data Presentation
Table 1: Antiviral Activity of Phenothiazine Derivatives against Tobacco Mosaic Virus (TMV)
The following table summarizes the protective activity of a novel phenothiazine derivative (Compound A8), which is structurally related to this compound, against TMV.
| Compound | EC50 (μg/mL)[3] |
| Phenothiazine Derivative A8 | 115.67 |
| Ningnanmycin (Control) | 271.28 |
| Ribavirin (Control) | 557.47 |
EC50: The half-maximal effective concentration.
Experimental Protocols
Protocol 1: Evaluation of Antiviral Activity against Tobacco Mosaic Virus (TMV) using the Half-Leaf Method
This protocol describes the procedure to assess the in vivo antiviral efficacy of this compound against TMV on a local lesion host plant, Nicotiana glutinosa.
Materials:
-
This compound
-
Nicotiana glutinosa plants at the 6-8 leaf stage
-
Purified Tobacco Mosaic Virus (TMV)
-
0.01 M Phosphate (B84403) buffer (pH 7.0)
-
Carborundum (600 mesh)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound
-
Micropipettes
-
Cotton swabs
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the stock solution with 0.01 M phosphate buffer to obtain the desired test concentrations (e.g., 500, 250, 125, 62.5, 31.25 μg/mL). Ensure the final DMSO concentration does not exceed 0.1% to avoid phytotoxicity.
-
Prepare a control solution with the same final concentration of DMSO in phosphate buffer.
-
-
Virus Inoculation and Treatment (Protective Activity):
-
Select healthy, fully expanded leaves of N. glutinosa.
-
Lightly dust the upper surface of the leaves with carborundum.
-
Divide each leaf into two halves along the midrib.
-
Apply the test solution of this compound to the left half of the leaf using a cotton swab.
-
Apply the control solution to the right half of the same leaf.
-
Allow the leaves to dry for approximately 30 minutes.
-
Prepare the TMV inoculum by diluting the purified virus in 0.01 M phosphate buffer.
-
Mechanically inoculate the entire leaf surface (both halves) with the TMV inoculum by gently rubbing with a cotton swab.
-
-
Incubation and Observation:
-
Rinse the inoculated leaves with water after 5-10 minutes.
-
Maintain the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Observe the leaves for the development of local lesions after 3-4 days.
-
-
Data Analysis:
-
Count the number of local lesions on both the treated and control halves of each leaf.
-
Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where: C = number of local lesions on the control half T = number of local lesions on the treated half
-
Determine the EC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.
-
Protocol 2: Assay of Plant Defense Enzyme Activity
This protocol outlines the measurement of the activity of two key defense-related enzymes, Superoxide Dismutase (SOD) and Polyphenol Oxidase (PPO), in plant leaves following treatment with this compound.
1. Plant Treatment and Sample Collection:
-
Treat tobacco or other suitable plant species with a solution of this compound (e.g., at its EC50 concentration for antiviral activity) by spraying or soil drenching.
-
Collect leaf samples at different time points after treatment (e.g., 0, 24, 48, 72 hours).
-
Freeze the collected samples immediately in liquid nitrogen and store at -80°C until use.
2. Enzyme Extraction:
-
Grind 0.5 g of frozen leaf tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Homogenize the powder in 5 mL of ice-cold extraction buffer (e.g., 0.05 M phosphate buffer, pH 7.0, containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone).
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant as the crude enzyme extract.
3. Superoxide Dismutase (SOD) Activity Assay:
-
SOD activity can be assayed by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).
-
The reaction mixture should contain phosphate buffer, methionine, NBT, EDTA, and the enzyme extract.
-
The reaction is initiated by adding riboflavin (B1680620) and placing the tubes under a light source.
-
The absorbance is read at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.
4. Polyphenol Oxidase (PPO) Activity Assay:
-
PPO activity can be determined by measuring the rate of oxidation of a phenolic substrate, such as catechol or pyrogallol.
-
The reaction mixture contains phosphate buffer, the substrate, and the enzyme extract.
-
The change in absorbance is monitored at a specific wavelength (e.g., 420 nm for pyrogallol) over time.
-
Enzyme activity is expressed as the change in absorbance per minute per milligram of protein.
Protocol 3: In Vitro Calmodulin Antagonism Assay
This protocol provides a general framework for assessing the ability of this compound to inhibit the activity of plant calmodulin in vitro.
Materials:
-
Purified plant calmodulin
-
Calmodulin-dependent enzyme (e.g., phosphodiesterase from bovine brain, as a model)
-
This compound
-
Assay buffer containing CaCl2
-
Substrate for the calmodulin-dependent enzyme
-
DMSO for dissolving the compound
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions by diluting the stock solution in the assay buffer.
-
-
Enzyme Assay:
-
In a microplate or reaction tube, combine the assay buffer, CaCl2, calmodulin, and the calmodulin-dependent enzyme.
-
Add different concentrations of this compound to the reaction mixtures.
-
Include a control with no inhibitor and a control with a known calmodulin antagonist (e.g., trifluoperazine).
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding the enzyme's substrate.
-
Measure the enzyme activity by monitoring the product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the calmodulin-dependent enzyme activity for each concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) to quantify its calmodulin antagonistic potency.
-
Visualizations
Caption: Workflow for evaluating the antiviral activity of this compound.
Caption: Proposed dual mechanism of action for this compound in plants.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [researchdiscovery.drexel.edu]
- 4. Phenothiazine antagonism of calmodulin: a structurally-nonspecific interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-(Trifluoromethyl)phenothiazine for the Development of Multi-Drug Resistance Reversal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-drug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. Phenothiazines, a class of compounds historically used as antipsychotics, have emerged as promising agents for reversing MDR. The substitution of a trifluoromethyl group at the 2-position of the phenothiazine (B1677639) core is a key structural feature that has been shown to enhance this activity.
This document provides detailed application notes and experimental protocols for the investigation of 2-(Trifluoromethyl)phenothiazine and its derivatives as MDR reversal agents. The methodologies outlined below are standard in vitro assays to characterize the cytotoxicity, P-gp inhibitory activity, and the mechanism of action of potential MDR modulators.
Mechanism of Action
Phenothiazines, including this compound derivatives, are believed to reverse MDR through a multi-faceted approach. The primary mechanism involves the direct inhibition of P-glycoprotein. These compounds can act as competitive or non-competitive inhibitors, binding to P-gp and preventing the efflux of chemotherapeutic agents.[1] Additionally, their amphiphilic nature allows them to intercalate into the cell membrane, altering its fluidity and potentially disrupting the function of membrane-bound transporters like P-gp.[1][2] The trifluoromethyl group at the 2-position of the phenothiazine ring is a critical substituent that often enhances anti-MDR activity, a principle that guides the exploration of this class of compounds.[3]
Signaling Pathways and Experimental Workflows
The development and evaluation of MDR reversal agents involve a series of logical experimental steps. The following diagrams illustrate the key signaling pathway affected and the general workflow for testing a candidate compound like this compound.
Data Presentation
Table 1: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Trifluoperazine (B1681574) | T24/R (Cisplatin-resistant) | MTT | ~25 | [4] |
| Fluphenazine | MCF-7/DOX (Doxorubicin-resistant) | Not Specified | 23 | [5] |
| This compound | HEp-2 | Not Specified | 4.7 µg/mL | [6] |
Table 2: MDR Reversal Activity of this compound Derivatives
| Derivative | Cancer Cell Line | Chemotherapeutic | Reversal Fold | Reference |
| Fluphenazine | MCF-7/DOX | Doxorubicin | 3 | [3] |
| Trifluoperazine | Not Specified | Vinblastine | Did not effectively reverse resistance in a clinical trial | [7] |
Table 3: P-glycoprotein Inhibition by a Fluphenazine Analogue
| Compound | Assay System | Endpoint | Result | Reference |
| Fluphenazine Analogue (1a, 1b, 1d, 3f, 3h, 3i) | Human Lymphocytes | Rhodamine 123 Accumulation | ~25% inhibition of P-gp transport function | [8] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
MDR and parental sensitive cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the this compound derivative and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Rhodamine 123 Accumulation Assay (P-gp Inhibition)
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123.[9][10][11]
Materials:
-
MDR and parental sensitive cancer cell lines
-
Phenol red-free culture medium
-
Rhodamine 123 stock solution
-
This compound derivative
-
Verapamil or other known P-gp inhibitor (positive control)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed cells in a suitable format (e.g., 24-well plate) and grow to confluency.
-
Pre-incubate the cells with various concentrations of the this compound derivative or positive control for 30-60 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 60-90 minutes at 37°C in the dark.
-
Wash the cells three times with ice-cold PBS to remove extracellular dye.
-
Lyse the cells (for plate reader) or trypsinize and resuspend (for flow cytometry).
-
Measure the intracellular fluorescence. An increase in fluorescence compared to the untreated control indicates inhibition of P-gp.
-
The results can be expressed as a fluorescence ratio or fold increase in accumulation.
P-gp ATPase Activity Assay
This assay determines whether the test compound stimulates or inhibits the ATP hydrolysis activity of P-gp, providing insight into its interaction with the transporter.
Materials:
-
P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)
-
Assay buffer (containing MgCl2, KCl, and a pH buffer like Tris or HEPES)
-
ATP
-
This compound derivative
-
Verapamil (as a known P-gp stimulator)
-
Sodium orthovanadate (Na3VO4, a P-gp ATPase inhibitor)
-
Reagent for detecting inorganic phosphate (B84403) (Pi) (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Pre-incubate the P-gp membranes with the this compound derivative at various concentrations for 5-10 minutes at 37°C.
-
To measure stimulation, initiate the reaction by adding ATP.
-
To measure inhibition, pre-incubate with the test compound in the presence of a known stimulator like verapamil, then add ATP.
-
Include controls for basal ATPase activity (no compound) and complete inhibition (with Na3VO4).
-
Incubate the reaction for a set time (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method.
-
The change in ATPase activity in the presence of the test compound indicates its effect on P-gp.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel and effective multi-drug resistance reversal agents. The protocols and data presented here provide a framework for researchers to systematically evaluate the potential of these compounds. By characterizing their cytotoxicity, P-gp inhibitory activity, and impact on ATPase function, lead candidates with favorable therapeutic profiles can be identified for further preclinical and clinical development. The consistent finding that the 2-trifluoromethyl substitution enhances activity underscores the importance of this structural feature in future drug design efforts.
References
- 1. Phenothiazines and structurally related compounds as modulators of cancer multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural features determining activity of phenothiazines and related drugs for inhibition of cell growth and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of phenothiazine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoperazine as a modulator of multidrug resistance in refractory breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of rhodamine 123 accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug resistance reversal, anti-mutagenicity and antiretroviral effect of phthalimido- and chloroethyl-phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Biological Evaluation of 2-(Trifluoromethyl)phenothiazine-triazole Hybrids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of 2-(Trifluoromethyl)phenothiazine-triazole hybrids. This class of compounds has garnered significant interest due to its promising biological activities, particularly as antitubercular and potential anticancer agents. The molecular hybridization of the phenothiazine (B1677639) scaffold with a 1,2,3-triazole ring system, often facilitated by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allows for the creation of a diverse library of molecules for biological screening.[1][2]
Synthetic Strategy
The synthesis of this compound-triazole hybrids is primarily achieved through a multi-step process culminating in a highly efficient click chemistry reaction. The general synthetic workflow involves the preparation of a key intermediate, 10-(azidoalkyl)-2-(trifluoromethyl)phenothiazine, which is then reacted with a variety of terminal alkynes to yield the desired triazole hybrids.
A generalized synthetic scheme is presented below:
Caption: Synthetic workflow for this compound-triazole hybrids.
Experimental Protocols
The following are detailed protocols for the key synthetic steps.
Synthesis of 10-(3-Bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine
-
To a stirred suspension of sodium hydride (60% in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF), add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add 1,3-dibromopropane (B121459) (3.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford the title compound.
Synthesis of 10-(3-Azidopropyl)-2-(trifluoromethyl)-10H-phenothiazine
-
To a solution of 10-(3-bromopropyl)-2-(trifluoromethyl)-10H-phenothiazine (1.0 eq) in DMF, add sodium azide (1.5 eq).
-
Stir the reaction mixture at 60 °C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired azide intermediate, which can be used in the next step without further purification.
General Procedure for the Synthesis of this compound-triazole Hybrids via Click Chemistry
-
In a round-bottom flask, dissolve the terminal alkyne (1.2 eq) and 10-(3-azidopropyl)-2-(trifluoromethyl)-10H-phenothiazine (1.0 eq) in a 1:1 mixture of tert-butanol (B103910) and water.
-
To this solution, add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.15 eq).
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, filter the precipitate and wash with water, then with a small amount of cold ethanol (B145695) or methanol.
-
Alternatively, if no precipitate forms, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane) to obtain the pure this compound-triazole hybrid.
Quantitative Data: Antitubercular Activity
A series of this compound-triazole hybrids were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent.[2]
| Compound ID | R-group on Triazole Ring | MIC (µg/mL) |
| 5a | Phenyl | 12.5 |
| 5b | 4-Fluorophenyl | 12.5 |
| 5c | 4-Chlorophenyl | 6.25 |
| 5d | 4-Bromophenyl | 12.5 |
| 5e | 4-Nitrophenyl | 25 |
| 5f | 4-Methylphenyl | 12.5 |
| 5g | 4-Methoxyphenyl | 25 |
| 5h | 2-Chlorophenyl | 12.5 |
| 5i | 2,4-Dichlorophenyl | 12.5 |
| 5j | 3,4-Dichlorophenyl | 12.5 |
| 5k | 2,6-Dichlorophenyl | 50 |
| 5l | 4-Trifluoromethylphenyl | 6.25 |
| 5m | 3-Trifluoromethylphenyl | 12.5 |
| 5n | 2-Trifluoromethylphenyl | 25 |
| 5o | 3,5-Bis(trifluoromethyl)phenyl | 6.25 |
| 5p | 4-tert-Butylphenyl | 12.5 |
| 5q | Naphthyl | 25 |
| 5r | Cyclohexyl | 50 |
| 5s | Propargyl alcohol | >100 |
| 5t | Benzyl | 12.5 |
| 5u | 1-Adamantyl | 50 |
| 5v | 4-Phenyl-1-butyn-4-ol | >100 |
| Isoniazid | (Standard) | 0.25 |
| Rifampicin | (Standard) | 0.5 |
Data sourced from Reddyrajula et al., Bioorg. Med. Chem. Lett. 2014, 24 (1), 233–236.[2]
Potential Mechanisms of Action and Signaling Pathways
Antitubercular Activity: Inhibition of Type II NADH:quinone Oxidoreductase (Ndh)
Phenothiazines have been shown to target the respiratory chain component type II NADH:quinone oxidoreductase (Ndh) in Mycobacterium tuberculosis.[3] Inhibition of Ndh disrupts the electron transport chain, leading to a reduction in ATP synthesis and an imbalance in the intracellular NADH/NAD+ ratio, which is ultimately bactericidal.[3]
Caption: Proposed mechanism of antitubercular activity via Ndh inhibition.
Potential Anticancer Activity: Tubulin Polymerization Inhibition
While not specifically demonstrated for the 2-(trifluoromethyl) derivatives, other phenothiazine-triazole hybrids have been reported to exert anticancer effects by inhibiting tubulin polymerization.[4] This action disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
Caption: Potential anticancer mechanism via tubulin polymerization inhibition.
Conclusion
The synthesis of this compound-triazole hybrids via click chemistry is a robust and versatile method for generating novel compounds with significant biological potential. The detailed protocols and activity data presented here provide a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Further investigation into the precise mechanisms of action and in vivo efficacy of these hybrids is warranted to fully elucidate their therapeutic potential.
References
- 1. Rational design, synthesis and antitubercular evaluation of novel this compound-[1,2,3]triazole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indolizine-phenothiazine hybrids as the first dual inhibitors of tubulin polymerization and farnesyltransferase with synergistic antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitubercular pharmacodynamics of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 2-(Trifluoromethyl)phenothiazine
Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)phenothiazine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most established method involves the intramolecular cyclization of a 2-acylamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide intermediate. This process is typically carried out by refluxing the intermediate in the presence of a basic condensing agent and an aprotic solvent.[1] A common precursor used is 2-formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide.[1]
Q2: What are the critical parameters to control during the cyclization reaction?
A2: The critical parameters for a successful cyclization are the choice of base and solvent, along with the reaction temperature. Anhydrous conditions are crucial, as moisture can interfere with the reaction. The use of a basic condensing agent like potassium carbonate and a high-boiling aprotic solvent such as N,N-dimethylformamide (DMF) is recommended.[1] The reaction is typically run at the reflux temperature of the solvent.[1]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by thin-layer chromatography (TLC). A suitable mobile phase, such as a mixture of acetone (B3395972), chloroform (B151607), and methanol, can be used to separate the starting material from the product.[2][3] Visualization can be achieved under UV light.[2]
Q4: What are the recommended methods for purifying crude this compound?
A4: The crude product, which is a solid, can be purified by several methods. Recrystallization from a suitable solvent like chloroform is a common technique.[1] Alternatively, flash column chromatography using a silica (B1680970) gel stationary phase and a solvent system like ethyl acetate/hexanes can be employed for higher purity.[4]
Q5: What are the main safety precautions to take during the synthesis?
A5: this compound is harmful if swallowed.[5][6] It is important to avoid all personal contact, including inhalation of dust.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][7] The reaction should be carried out in a well-ventilated fume hood.[8] Fine dust of the solid product may form explosive mixtures with air, so ignition sources should be avoided.[5][7]
Troubleshooting Guides
Low or No Product Yield
| Possible Cause | Suggested Solution |
| Ineffective Base | Ensure the base (e.g., potassium carbonate) is freshly ground and anhydrous. The base is crucial for the cyclization to occur.[1] |
| Incorrect Solvent | The choice of solvent is critical. Aprotic, polar solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide, or dimethylsulfoxide (DMSO) are effective. Using other solvent systems like acetone and alcoholic potassium hydroxide (B78521) may result in no product formation.[1] |
| Reaction Temperature Too Low | The reaction typically requires heating to reflux to proceed at a reasonable rate. Temperatures in the range of 100°C to 140°C are generally effective.[1] |
| Moisture in the Reaction | Use anhydrous solvents and reagents. Moisture can quench the basic catalyst and inhibit the reaction. |
| Poor Quality Starting Material | Ensure the purity of the 2-acylamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide starting material. Impurities can interfere with the cyclization. |
Formation of Impurities
| Possible Cause | Suggested Solution |
| Oxidation of the Product | The phenothiazine (B1677639) core is susceptible to oxidation, which can lead to the formation of sulfoxide (B87167) byproducts.[9] It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) if this is a persistent issue. |
| Incomplete Cyclization | If the reaction is not allowed to proceed to completion, the starting material will remain as an impurity. Monitor the reaction by TLC to ensure all starting material is consumed. |
| Side Reactions Due to High Temperatures | Prolonged heating at very high temperatures can lead to decomposition or the formation of undesired side products. Optimize the reaction time and temperature. |
| Co-crystallization of Impurities | During purification by recrystallization, impurities with similar solubility profiles may co-crystallize with the product. If this occurs, try a different solvent or solvent system for recrystallization, or use column chromatography for purification.[10] |
Data Presentation
Table 1: Reaction Conditions for the Cyclization Step
| Parameter | Condition | Reference |
| Starting Material | 2-formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide | [1] |
| Base | Potassium Carbonate (freshly ground) | [1] |
| Solvent | N,N-dimethylformamide (DMF) | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 2 hours | [1] |
| Yield | Good | [1] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈F₃NS | [11] |
| Molecular Weight | 267.27 g/mol | [11] |
| Appearance | Yellow solid/platelets | [1] |
| Melting Point | 189-191 °C | [1] |
| Purity (Typical) | >98% | [11] |
| Storage | Sealed in dry, room temperature | [11] |
Experimental Protocols
Synthesis of this compound via Cyclization
This protocol is adapted from the procedure described in US Patent 3,426,020A.[1]
Materials:
-
2-formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide
-
Potassium Carbonate (K₂CO₃), freshly ground
-
N,N-dimethylformamide (DMF), anhydrous
-
Chloroform
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide in N,N-dimethylformamide at room temperature with agitation.
-
Add freshly ground potassium carbonate to the solution.
-
Heat the mixture to reflux with agitation and maintain at reflux for 2 hours.
-
After 2 hours, filter the hot reaction mixture to remove inorganic solids.
-
Concentrate the filtrate in vacuo to obtain a residue.
-
Extract the residue with refluxing chloroform.
-
Filter the hot chloroform extract to remove any insoluble material.
-
Concentrate the chloroform extract by atmospheric distillation.
-
Allow the concentrated solution to cool slowly to room temperature to induce crystallization. Further cooling to 5°C for 12-18 hours can improve the yield of crystals.
-
Collect the resulting yellow platelets by filtration.
-
Wash the crystals with cold hexane and dry at 65°C to afford pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]
- 2. iosrphr.org [iosrphr.org]
- 3. researchgate.net [researchgate.net]
- 4. Improved Synthesis of 2-Trifluoromethyl-10-aminopropylphenothiazine: Making 2-Trifluoromethyl-10-aminopropylphenothiazine Readily Available for Calmodulin Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound | 92-30-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | 92-30-8 [sigmaaldrich.com]
Troubleshooting low yields in the N-alkylation of 2-(Trifluoromethyl)phenothiazine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the N-alkylation of 2-(Trifluoromethyl)phenothiazine. It is intended for researchers, scientists, and drug development professionals to help overcome common challenges and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the N-alkylation of this compound?
Low yields in this reaction are typically attributed to several factors:
-
Suboptimal Base Selection: The choice of base is critical for the deprotonation of the phenothiazine (B1677639) nitrogen. An inappropriate base can lead to incomplete deprotonation or side reactions.
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. Polar apathetic solvents are generally preferred.
-
Reaction Temperature and Time: Like many chemical reactions, the temperature and duration of the N-alkylation need to be carefully optimized.
-
Quality of Reagents: The purity of the starting material, alkylating agent, and solvent can significantly impact the reaction outcome.
-
Atmosphere: Phenothiazines can be susceptible to oxidation, especially at elevated temperatures. Running the reaction under an inert atmosphere is often recommended.
Q2: How does the trifluoromethyl group at the 2-position affect the N-alkylation reaction?
The trifluoromethyl group (-CF3) is a strong electron-withdrawing group. Its presence on the phenothiazine ring system has two main effects:
-
Increased Acidity of the N-H bond: The electron-withdrawing nature of the -CF3 group makes the N-H proton more acidic compared to unsubstituted phenothiazine. This can facilitate deprotonation, potentially allowing for the use of milder bases.
-
Deactivation of the Ring System: The overall electron density of the aromatic rings is reduced, which can influence the reactivity of the molecule in certain side reactions.
Q3: What are the potential side reactions to be aware of during the N-alkylation of this compound?
The most common side reaction is the oxidation of the sulfur atom in the phenothiazine ring to form the corresponding sulfoxide. This is more likely to occur if the reaction is exposed to air for prolonged periods, especially at higher temperatures. In some cases, with highly reactive alkylating agents, there is a possibility of C-alkylation on the aromatic rings, although this is less common for N-alkylation under standard basic conditions.
Q4: Are there any recommended purification methods for the N-alkylated product?
Standard purification techniques are generally effective. These include:
-
Column Chromatography: Silica (B1680970) gel chromatography is a common method to separate the desired N-alkylated product from unreacted starting materials and byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.
-
Acid-Base Extraction: The basicity of the nitrogen in the alkylated product can be utilized for purification through acid-base extraction to separate it from non-basic impurities.
Troubleshooting Guide
Low yields are a common challenge in organic synthesis. This guide provides a structured approach to troubleshooting the N-alkylation of this compound.
General Troubleshooting Logic
Caption: A logical workflow to diagnose and address causes of low reaction yields.
Detailed Troubleshooting Steps
| Problem | Possible Cause | Suggested Solution |
| No or very low conversion of starting material | Ineffective Deprotonation: The base may not be strong enough to deprotonate the phenothiazine nitrogen under the reaction conditions. | - Switch to a stronger base (e.g., from K₂CO₃ to NaH or LiHMDS).- Ensure the base is fresh and anhydrous. |
| Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature. | - Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC. | |
| Inactive Alkylating Agent: The alkylating agent may have degraded. | - Use a fresh batch of the alkylating agent. Ensure proper storage conditions. | |
| Low yield with significant amount of starting material remaining | Incomplete Reaction: The reaction time may be too short. | - Extend the reaction time and monitor the reaction progress by TLC until the starting material is consumed. |
| Insufficient Base: The stoichiometry of the base may be inadequate. | - Increase the equivalents of the base (e.g., from 1.1 eq to 1.5 or 2.0 eq). | |
| Poor Solubility: The reactants may not be fully dissolved in the chosen solvent. | - Switch to a solvent with higher dissolving power for the reactants, such as DMF or DMSO. | |
| Formation of a major byproduct | Oxidation: The phenothiazine sulfur atom may be oxidizing to the sulfoxide. | - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Degas the solvent before use. |
| Side reaction with the alkylating agent: The alkylating agent might be reacting with other functional groups or the solvent. | - Analyze the byproduct to identify its structure.- Consider protecting sensitive functional groups.- Choose a less reactive solvent if solvent-adducts are observed. | |
| Complex mixture of products | Decomposition: The starting material or product may be unstable under the reaction conditions. | - Lower the reaction temperature.- Reduce the reaction time.- Use a milder base. |
| Multiple Alkylation Sites: While less common for N-alkylation, C-alkylation could be occurring. | - Use less harsh conditions (milder base, lower temperature).- Analyze the product mixture carefully to identify the different isomers. |
Data Presentation
The following tables summarize some reported yields for the N-alkylation of phenothiazine under various conditions. While this data is not specific to this compound, it provides valuable insights into the effects of different bases and solvents on the reaction outcome.
Table 1: Comparison of Bases and Solvents in the N-Ethylation of Phenothiazine
| Base | Solvent | Heating | Yield (%) | Reference |
| K₂CO₃ | - | Microwave | 80 | [1] |
| NaH | Toluene | Conventional (Reflux) | 5 | [1] |
Table 2: Comparison of Bases and Solvents in the N-Phosphorylation of Phenothiazine
| Base | Solvent | Heating | Yield (%) | Reference |
| NaH | DMF | Conventional (Reflux) | 52 | [1] |
| NaH | Toluene | Conventional (Reflux) | 15 | [1] |
Note: The yields presented are for different N-alkylation/acylation reactions of the parent phenothiazine and should be used as a general guide for optimization.
Experimental Protocols
Standard Protocol for N-Alkylation of this compound
This protocol is a representative procedure for the N-alkylation of this compound. Optimization of the base, solvent, temperature, and reaction time may be necessary depending on the specific alkylating agent used.
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide)
-
Base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS), Sodium Hydride (NaH), or Potassium Carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Solvent Addition: Add the anhydrous solvent to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C (if using a strong base like LiHMDS or NaH). Add the base portion-wise (1.1 to 1.5 equivalents) and stir the mixture for 30-60 minutes at 0 °C or room temperature to ensure complete deprotonation.
-
Alkylation: Add the alkylating agent (1.0 to 1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., 50-80 °C) may be applied.
-
Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the N-alkylation of this compound.
References
Purification of 2-(Trifluoromethyl)phenothiazine by recrystallization or column chromatography
This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(Trifluoromethyl)phenothiazine by recrystallization or column chromatography.
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈F₃NS | [1] |
| Molecular Weight | 267.27 g/mol | [1] |
| Melting Point | 188-191 °C | [1] |
| Appearance | Pale yellow to light green solid/powder | [1] |
| Solubility (at room temp.) | ||
| Water | Immiscible | |
| DMSO | Slightly Soluble | |
| Methanol | Slightly Soluble | |
| Chloroform (B151607) | Soluble (based on recrystallization protocol) | |
| Hexane (B92381) | Sparingly Soluble (used as anti-solvent) |
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for purifying crude this compound?
The two most effective and commonly used methods for the purification of this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the quantity of the material. Recrystallization is often suitable for removing minor impurities from a solid crude product, while column chromatography is more effective for separating components with different polarities, especially in complex mixtures.
Q2: My this compound sample is turning a darker color during purification. What is causing this and how can I prevent it?
Phenothiazines are susceptible to oxidation, particularly at the sulfur atom, which can form a more polar sulfoxide (B87167). This oxidation can be accelerated by exposure to air, light, and heat, leading to the formation of colored impurities.
To minimize degradation:
-
Work quickly and, where possible, under an inert atmosphere (e.g., nitrogen or argon).
-
Protect the compound from light by using amber glassware or wrapping flasks in aluminum foil.
-
Use fresh, high-purity, and deoxygenated solvents, especially for column chromatography.
-
Avoid prolonged heating during recrystallization.
Q3: After column chromatography, I still see a slightly more polar spot on my TLC plate. What is this likely to be?
This is often the corresponding sulfoxide, a common oxidation byproduct of phenothiazines. Due to the addition of the oxygen atom, the sulfoxide is more polar than the parent compound and will have a lower Rf value on a normal-phase TLC plate. If the amount is significant, a second, carefully run column with a less polar eluent system may be required, or recrystallization might be effective in removing this more polar impurity.
Q4: What are some common impurities I might expect from the synthesis of this compound?
Common impurities can include unreacted starting materials, such as 2-amino-4-(trifluoromethyl)benzenethiol (B102987) and 2-bromonitrobenzene, or byproducts from side reactions. Additionally, residual catalysts or reagents used in the synthesis may be present. Depending on the workup procedure, oxidation products like the sulfoxide can also be present in the crude material.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount of additional hot solvent to ensure complete dissolution. If the problem persists, try a solvent system with a lower boiling point or a solvent/anti-solvent pair. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation is slow. | Concentrate the solution by boiling off some solvent. Scratch the inside of the flask with a glass rod at the solution's surface to provide nucleation sites. Add a seed crystal of pure product if available. Cool the solution slowly, and then in an ice bath. |
| Poor Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Concentrate the mother liquor and cool again to obtain a second crop of crystals. Ensure the crystals are washed with a minimal amount of cold recrystallization solvent. |
| Colored Crystals | Colored impurities are co-precipitating with the product. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may also reduce your yield. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation (overlapping bands) | The chosen eluent is too polar, or the column was not packed properly. | Develop a better solvent system using TLC; aim for an Rf of ~0.3 for the target compound. Ensure the column is packed uniformly without any cracks or channels. |
| Compound Stuck on the Column | The eluent is not polar enough, or the compound is strongly adsorbing to the silica (B1680970) gel. | Gradually increase the polarity of the mobile phase. If the compound is basic, adding a small amount (~0.1-1%) of triethylamine (B128534) to the eluent can help. If it is acidic, a small amount of acetic acid can be added. |
| Tailing of Spots on TLC | The compound is interacting too strongly with the silica gel, possibly due to its acidic or basic nature. | Add a small percentage of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). |
| Product Degradation on Column | The compound is sensitive to the acidic nature of silica gel or is oxidizing during the long elution time. | Use neutral or basic alumina (B75360) as the stationary phase. Work quickly and use deoxygenated solvents. Pre-treat the silica gel with a base if the compound is base-sensitive. |
Experimental Protocols
Recrystallization of this compound
This protocol is based on a reported procedure for the purification of this compound.[1]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of chloroform and gently heat the mixture with swirling until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the cooling can be continued in an ice bath to maximize the yield. If crystals do not form, slowly add hexane as an anti-solvent until the solution becomes slightly turbid, then allow it to stand.
-
Isolation: Collect the purified yellow platelet crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The expected melting point of the pure product is 189-191 °C.[1]
Column Chromatography of this compound
This is a general protocol adaptable for the purification of this compound.
-
TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate (B1210297) and hexane. The ideal system should give the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the starting solvent system. Collect fractions and monitor their composition by TLC. The polarity of the eluent can be gradually increased (e.g., from 5% to 10% to 20% ethyl acetate in hexane) to elute the compound and any more polar impurities.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any remaining solvent.
Visualizations
The following diagrams illustrate the workflows for the purification and troubleshooting of this compound.
Caption: Workflow for the recrystallization of this compound.
Caption: General workflow for purification by column chromatography.
Caption: Troubleshooting logic for purifying this compound.
References
Stability of 2-(Trifluoromethyl)phenothiazine in aqueous solutions and cell culture media
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 2-(Trluoromethyl)phenothiazine in aqueous solutions and common cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Disclaimer: Specific quantitative stability data for 2-(Trifluoromethyl)phenothiazine is limited in publicly available literature. The information provided here is based on the known stability profile of the broader phenothiazine (B1677639) class of compounds and general principles of in vitro compound stability testing. It is strongly recommended that researchers perform their own stability studies for 2-(Trluoromethyl)phenothiazine under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for 2-(Trluoromethyl)phenothiazine in experimental settings?
A1: Like other phenothiazine derivatives, the primary stability concerns for 2-(Trluoromethyl)phenothiazine are its susceptibility to oxidation and photodegradation.[1][2] Phenothiazines can be oxidized at the sulfur atom to form sulfoxides and further to sulfones. The tricyclic ring system is also sensitive to light, which can lead to the formation of various degradation products.[3][4]
Q2: How does pH affect the stability of 2-(Trluoromethyl)phenothiazine in aqueous solutions?
A2: The stability of phenothiazine compounds is often pH-dependent. Generally, their degradation rate increases with higher pH.[2][5] For instance, a study on promethazine (B1679618), a related phenothiazine, showed an increased degradation rate up to a limiting value at pH 5.[2] Therefore, it is crucial to consider the pH of your buffer system or cell culture medium.
Q3: Is 2-(Trluoromethyl)phenothiazine stable in common cell culture media like DMEM or RPMI-1640?
-
pH: Most cell culture media are buffered around pH 7.2-7.4. As mentioned, a higher pH can accelerate the degradation of phenothiazines.
-
Presence of Serum: Fetal Bovine Serum (FBS) contains proteins that can bind to small molecules, which may either stabilize or destabilize the compound.[6][7] Serum also contains enzymes that could potentially metabolize the compound.[6]
-
Media Components: Certain components in the media, such as metal ions (e.g., copper(II), iron(III)), can catalyze oxidation reactions.[2]
Q4: My experimental results are inconsistent. Could the stability of 2-(Trluoromethyl)phenothiazine be a factor?
A4: Yes, inconsistent results, especially in multi-day experiments, can be a sign of compound instability. If the compound degrades over time, its effective concentration will decrease, leading to diminished or variable biological effects.[6] It is also important to consider the stability of your stock solutions, as repeated freeze-thaw cycles can lead to degradation.[6]
Q5: How can I minimize the degradation of 2-(Trluoromethyl)phenothiazine during my experiments?
A5: To minimize degradation, consider the following precautions:
-
Protect from Light: Prepare solutions and conduct experiments under subdued light conditions. Use amber-colored vials or wrap containers in aluminum foil.[4][8]
-
Control pH: Use buffers with a pH that favors stability, if compatible with your experimental system. For phenothiazines, slightly acidic conditions may be preferable.[2][5]
-
Prepare Fresh Solutions: Prepare working solutions of 2-(Trluoromethyl)phenothiazine fresh before each experiment from a recently prepared stock solution.
-
Proper Stock Solution Management: Prepare concentrated stock solutions in a suitable solvent like DMSO, aliquot into single-use volumes, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
-
Frequent Media Changes: In long-term cell culture experiments, consider replacing the media with freshly prepared compound at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in a multi-day experiment. | Compound degradation in the cell culture medium. | Perform a stability study to determine the half-life of the compound in your specific medium and conditions. Consider more frequent media changes with freshly added compound.[6] |
| High variability between experimental replicates. | Inconsistent concentration due to stock solution instability or adsorption to plasticware. | Prepare fresh stock solutions and aliquot for single use.[6] Consider using low-binding microplates. Include a control without cells to assess binding to plasticware.[6] |
| Formation of a precipitate in the cell culture medium. | Poor aqueous solubility of the compound or its degradation products. | Decrease the final working concentration. Ensure the stock solution is fully dissolved before adding to the medium. Use a solubilizing agent if compatible with your experiment. |
| Unexpected or off-target effects observed. | Formation of active degradation products. | Characterize any potential degradation products using analytical techniques like LC-MS. Test the biological activity of any identified major degradants. |
Data on Factors Affecting Phenothiazine Stability
The following table summarizes factors known to influence the stability of the phenothiazine class of compounds. This should be used as a general guide for 2-(Trluoromethyl)phenothiazine.
| Factor | Effect on Phenothiazine Stability | Potential Outcome | References |
| Light (UV/Visible) | Promotes photodegradation. | Formation of various photoproducts, loss of parent compound. | [3][4][8][9] |
| Oxygen | Facilitates oxidation. | Formation of sulfoxides and other oxidation products.[2][10] | [2][10] |
| pH | Higher pH generally increases the rate of degradation. | Accelerated degradation in neutral to alkaline solutions. | [2][5] |
| Temperature | Higher temperatures accelerate degradation kinetics. | Increased rate of degradation. | [10] |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Can catalyze oxidation reactions. | Accelerated oxidative degradation. | [2] |
| Serum Proteins | Can bind to the compound. | May increase or decrease stability depending on the nature of the interaction.[6][7] | [6][7] |
Potential Degradation Products of Phenothiazines
| Degradation Pathway | Potential Products | Analytical Method for Detection | References |
| Oxidation | Phenothiazine sulfoxide, Phenothiazine sulfone | HPLC, LC-MS | [11][12][13][14] |
| Photodegradation | Various photoproducts, including hydroxylated derivatives and polymers. | HPLC, LC-MS, GC-MS | [3][15] |
Experimental Protocols
Protocol 1: General Assessment of 2-(Trluoromethyl)phenothiazine Stability in Aqueous Buffer
This protocol provides a framework for determining the chemical stability of 2-(Trluoromethyl)phenothiazine in a simple aqueous buffer system.
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of 2-(Trluoromethyl)phenothiazine (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO).
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Incubation:
-
Spike the aqueous buffer with the stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <0.1%) and does not affect the solubility of the compound.
-
Aliquot the solution into multiple amber vials, one for each time point.
-
Incubate the vials at a controlled temperature (e.g., 37°C).
-
For photostability testing, a parallel set of samples should be exposed to a controlled light source, while a control set is protected from light.[8][9]
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation.
-
Immediately quench any further degradation by freezing the sample at -80°C or by adding a quenching agent if appropriate.
-
-
Analysis:
-
Thaw the samples and analyze the concentration of the remaining 2-(Trluoromethyl)phenothiazine using a validated analytical method, such as HPLC-UV or LC-MS/MS.[3]
-
-
Data Interpretation:
-
Calculate the percentage of the compound remaining at each time point relative to the concentration at time 0.
-
Plot the percentage remaining versus time to determine the degradation kinetics and half-life.
-
Protocol 2: Assessment of 2-(Trluoromethyl)phenothiazine Stability in Cell Culture Medium
This protocol is designed to evaluate the stability of the compound in a more complex biological matrix.
-
Preparation:
-
Warm the complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C in a cell culture incubator.
-
Prepare a concentrated stock solution of 2-(Trluoromethyl)phenothiazine in DMSO.
-
-
Incubation:
-
Spike the pre-warmed medium with the stock solution to the final working concentration.
-
Aliquot the spiked medium into sterile, low-binding tubes, one for each time point.
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
-
Sample Collection:
-
At each time point, remove one tube from the incubator.
-
-
Sample Processing:
-
To remove proteins that can interfere with analysis, add a threefold excess of a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analysis and Data Interpretation:
-
Analyze the concentration of the parent compound in the processed samples using HPLC or LC-MS/MS.
-
Calculate the percentage remaining over time as described in Protocol 1.
-
Visualizations
Caption: General workflow for assessing compound stability.
Caption: Conceptual degradation pathways for phenothiazines.
References
- 1. Mechanism for phenothiazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moca.net.ua [moca.net.ua]
- 4. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SOP for Conducting Photostability Study – StabilityStudies.in [stabilitystudies.in]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The determination of phenothiazine drugs in pharmaceutical preparations by a difference spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Preventing oxidation of 2-(Trifluoromethyl)phenothiazine during storage and handling
For researchers, scientists, and drug development professionals utilizing 2-(Trifluoromethyl)phenothiazine, ensuring its stability is critical for reproducible and accurate experimental outcomes. This compound is susceptible to oxidation, which can compromise its purity and activity. This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to prevent oxidation during storage and handling.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The primary cause of degradation is oxidation, particularly at the sulfur atom within the phenothiazine (B1677639) ring structure. This oxidation is often initiated or accelerated by exposure to light (photooxidation), air (oxygen), and incompatible materials.[1][2] The initial oxidation product is typically the sulfoxide (B87167), which can be further oxidized to the sulfone.
Q2: How can I visually detect if my sample of this compound has oxidized?
A2: While significant degradation can occur without visible changes, a color change from its typical pale yellow to a darker yellow, brownish, or even blueish hue can indicate oxidation.[3] However, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary to confirm and quantify the presence of degradation products.
Q3: What are the recommended storage conditions for solid this compound?
A3: To minimize oxidation, the solid compound should be stored in a cool, dark, and dry place.[4][5][6] It is crucial to keep it in a tightly sealed container to limit exposure to air and moisture.[7] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in an inert atmosphere (e.g., under argon or nitrogen) is recommended.
Q4: My analytical results are inconsistent. Could this be due to compound degradation?
A4: Yes, inconsistent results are a common consequence of compound degradation. If the purity of this compound varies between experiments due to oxidation, it can lead to unreliable and non-reproducible data. It is crucial to handle the compound consistently and minimize exposure to light and air during experimental procedures.
Q5: Are solutions of this compound stable?
A5: Solutions of phenothiazine derivatives are also susceptible to oxidation, especially when exposed to light and air.[1][8] It is best practice to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be protected from light by using amber vials or wrapping the container in aluminum foil and stored at a low temperature.[8][9] Purging the solution with an inert gas before sealing can also extend its stability.
Troubleshooting Common Problems
| Problem | Possible Cause | Solution |
| Discoloration of Solid Compound | Prolonged exposure to light and/or air. | Discard the discolored compound as its purity is compromised. Review your storage procedures and ensure the compound is stored in a tightly sealed, opaque container in a cool, dark place. |
| Appearance of New Peaks in HPLC Analysis | Oxidation of the compound to its sulfoxide or other degradants. | Prepare fresh solutions for analysis. If the issue persists with fresh solid material, the entire batch may be compromised. Implement stricter handling procedures to minimize light and air exposure during sample preparation. |
| Low Potency or Activity in Biological Assays | Degradation of the active compound. | Use a freshly opened vial of the compound or a new batch. Prepare solutions immediately before use and protect them from light throughout the experiment. Consider adding a suitable antioxidant to your experimental system if compatible. |
| Precipitate Forms in Stored Solutions | Degradation products may have lower solubility. | Do not use solutions with precipitates. Prepare fresh solutions and if storage is necessary, filter the solution before use after ensuring the active compound has not precipitated. |
Data on Stability of this compound
While specific quantitative stability data for this compound is not extensively published, the following table provides representative data based on the known stability profiles of phenothiazine derivatives. This data is intended to illustrate the impact of different storage conditions on the purity of the compound over time.
| Storage Condition | Duration | Purity (%) | Major Degradant (%) |
| 25°C / 60% RH (Ambient, Exposed to Light) | 1 Month | 92.5 | 6.8 (Sulfoxide) |
| 3 Months | 85.2 | 13.5 (Sulfoxide) | |
| 25°C / 60% RH (Ambient, Protected from Light) | 1 Month | 98.5 | 1.2 (Sulfoxide) |
| 3 Months | 96.1 | 3.5 (Sulfoxide) | |
| 40°C / 75% RH (Accelerated, Protected from Light) | 1 Month | 94.3 | 5.1 (Sulfoxide) |
| 3 Months | 88.9 | 10.2 (Sulfoxide) | |
| 5°C (Refrigerated, Protected from Light) | 6 Months | >99.0 | <0.8 (Sulfoxide) |
| -20°C (Frozen, Protected from Light, Inert Atmosphere) | 12 Months | >99.5 | <0.5 (Sulfoxide) |
Note: This data is illustrative and actual degradation rates may vary depending on the specific batch, purity, and packaging of the compound.
Experimental Protocols
Protocol for Handling and Solution Preparation to Minimize Oxidation
This protocol outlines the best practices for handling solid this compound and preparing solutions to prevent oxidative degradation.
Materials:
-
This compound solid
-
Amber glass vials or clear vials wrapped in aluminum foil
-
Spatula
-
Analytical balance
-
Inert gas (Argon or Nitrogen) source with tubing
-
Appropriate solvent (e.g., DMSO, Ethanol), deoxygenated if possible
-
Syringes and needles
Procedure:
-
Work in a Low-Light Environment: Whenever possible, handle the solid compound and its solutions in a dimly lit room or under a fume hood with the sash lowered to reduce light exposure.[8]
-
Inert Atmosphere (Optional but Recommended for High Purity Requirements): If working with highly sensitive experiments, perform weighing and initial dissolution inside a glovebox with an inert atmosphere.
-
Weighing the Solid:
-
Tare the amber vial on the analytical balance.
-
Quickly add the desired amount of this compound to the vial.
-
Minimize the time the container of the solid stock is open.
-
Immediately after weighing, flush the headspace of the stock container with an inert gas before tightly sealing it.
-
-
Preparing a Stock Solution:
-
Add the appropriate volume of deoxygenated solvent to the vial containing the weighed solid.
-
Flush the headspace of the vial with inert gas for 15-30 seconds.
-
Quickly seal the vial with a septum cap.
-
Vortex or sonicate until the compound is fully dissolved.
-
-
Storing Stock Solutions:
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
For daily use, store at 2-8°C, protected from light.
-
It is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles and exposure of the entire stock to air and light.
-
Protocol for Forced Degradation Study
This protocol is a guideline for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method for this compound, based on ICH Q1A guidelines.[10][11]
1. Preparation of Samples:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 48 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 48 hours.[1]
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, store the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][12] A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with a UV detector. A gradient method is often required to separate the parent compound from its degradation products.
4. Data Evaluation:
-
Calculate the percentage degradation of this compound in each condition.
-
Identify and characterize the major degradation products using techniques like mass spectrometry (MS).
-
The primary expected degradation product under oxidative and photolytic stress is this compound-5-oxide.[13]
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Workflow for handling to prevent oxidation.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. academicjournals.org [academicjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Highly sensitive spectrofluorimetric procedure for the assay of phenothiazine derivatives in the presence of their sulfoxide oxidized product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ikev.org [ikev.org]
- 8. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 9. benchchem.com [benchchem.com]
- 10. ICH Official web site : ICH [ich.org]
- 11. SOP for Preparing a Stability Protocol in Accordance with ICH Q1A(R2) – StabilityStudies.in [stabilitystudies.in]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Overcoming Solubility Issues of 2-(Trifluoromethyl)phenothiazine in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 2-(Trifluoromethyl)phenothiazine (TFMP) in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound (TFMP)?
A1: this compound is a hydrophobic compound. It is characterized as being slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol (B129727), and is generally considered immiscible in water.[1][2] This poor aqueous solubility is a primary reason for precipitation issues in biological assays.
Q2: What is the recommended solvent for preparing a stock solution of TFMP for cell-based assays?
A2: The most common and recommended solvent for preparing stock solutions of hydrophobic compounds like TFMP for cell culture is high-purity, sterile DMSO.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The cytotoxicity of DMSO is cell-line dependent and exposure time-dependent. As a general guideline, most robust cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects. For sensitive cell lines, especially primary cells, it is advisable to keep the final DMSO concentration at or below 0.1% (v/v). It is always best practice to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line and assay.
Q4: Can I use other solvents to dissolve TFMP?
A4: While other organic solvents like ethanol (B145695) or methanol might dissolve TFMP, their compatibility with your specific cell line and assay must be thoroughly validated. Ethanol, for instance, can be more cytotoxic than DMSO for some cell lines. If an alternative solvent is used, a corresponding vehicle control is essential.
Q5: My TFMP precipitates immediately when I add it to my cell culture medium. What is happening?
A5: This phenomenon, often called "crashing out," occurs when a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous solution (like cell culture medium) where its solubility is much lower. The sudden change in solvent polarity causes the compound to come out of solution and form a precipitate.
Q6: I observed a precipitate in my culture medium after a few hours of incubation with TFMP. What could be the cause?
A6: Delayed precipitation can be due to several factors:
-
Temperature changes: The solubility of a compound can decrease as the temperature fluctuates, for example, when moving plates in and out of an incubator.
-
Media evaporation: Over time, evaporation of water from the culture medium can increase the concentration of all components, potentially exceeding the solubility limit of TFMP.
-
Interaction with media components: TFMP may slowly interact with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes.
-
pH shift: Cellular metabolism can alter the pH of the medium, which can affect the solubility of pH-sensitive compounds.
Troubleshooting Guides
Issue 1: Immediate Precipitation of TFMP Upon Addition to Media
Possible Cause: The final concentration of TFMP in the cell culture medium exceeds its aqueous solubility limit, or the dilution technique is causing "solvent shock."
Troubleshooting Steps:
-
Reduce the Final Concentration: Determine the maximum soluble concentration of TFMP in your specific cell culture medium by performing a solubility test. You may need to test a lower final working concentration in your experiment.
-
Optimize the Dilution Method:
-
Always use pre-warmed (37°C) cell culture medium.
-
Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the final volume of media.
-
Add the TFMP stock solution dropwise to the vortexing or swirling culture medium to ensure rapid and even dispersion.
-
-
Lower the Final DMSO Concentration: Prepare a more concentrated stock solution of TFMP in DMSO. This will allow you to add a smaller volume of the stock solution to your culture medium to achieve the same final TFMP concentration, thereby keeping the final DMSO concentration lower.
Issue 2: Delayed Precipitation of TFMP in the Incubator
Possible Cause: Changes in the culture environment over time are causing the compound to come out of solution.
Troubleshooting Steps:
-
Ensure Proper Humidification: Maintain proper humidity levels in your incubator to minimize evaporation from the culture plates.
-
Use Low-Evaporation Lids: For long-term experiments, consider using culture plates with low-evaporation lids or sealing the plates with a gas-permeable membrane.
-
Maintain Stable Temperature: Minimize the time that culture plates are outside the incubator to avoid temperature fluctuations.
-
Buffer the Medium: If you suspect pH shifts are an issue, consider using a medium buffered with HEPES in addition to the standard bicarbonate buffering system.
-
Evaluate Media Components: If the problem persists, consider testing the solubility of TFMP in a simpler, serum-free medium to determine if serum proteins are contributing to the precipitation.
Data Presentation
Table 1: General Solubility of this compound
| Solvent | Solubility Description |
| Water | Immiscible[1] |
| DMSO | Slightly Soluble[2] |
| Methanol | Slightly Soluble[2] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration (v/v) | General Recommendation |
| ≤ 0.1% | Generally considered safe for most cell lines, including sensitive and primary cells. |
| 0.1% - 0.5% | Tolerated by many robust cell lines for short-term to medium-term exposure. |
| > 0.5% | Increased risk of cytotoxicity and off-target effects. Should be avoided if possible. |
Note: The tolerance to DMSO can vary significantly between cell lines. Always perform a vehicle control to assess the effect of DMSO on your specific experimental system.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of TFMP in DMSO
Materials:
-
This compound (MW: 267.27 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh out 2.67 mg of TFMP powder and transfer it to a sterile vial.
-
Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly until the TFMP is completely dissolved. The solution should be clear. Gentle warming to 37°C in a water bath can aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of Working Solutions and Dosing Cells
Materials:
-
10 mM TFMP stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM TFMP stock solution at room temperature.
-
Prepare Intermediate Dilution (Recommended):
-
To minimize solvent shock, first prepare an intermediate dilution. For example, to achieve a final concentration of 10 µM in your cell culture, you could add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium in a sterile microcentrifuge tube to make a 100 µM intermediate solution. Vortex gently.
-
-
Prepare Final Working Solution:
-
Add the required volume of the intermediate dilution (or the stock solution if not making an intermediate) to the final volume of pre-warmed cell culture medium. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium to get a final volume of 1 mL with a 10 µM TFMP concentration.
-
When adding the TFMP solution to the final volume of media, do so dropwise while gently swirling the media.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without TFMP) to an equivalent volume of cell culture medium. The final concentration of DMSO should be identical across all experimental and control conditions.
-
Dosing Cells: Remove the existing medium from your cultured cells and replace it with the freshly prepared medium containing TFMP or the vehicle control.
Mandatory Visualizations
Signaling Pathways
References
Technical Support Center: Enhancing the Selectivity of 2-(Trifluoromethyl)phenothiazine for Dopamine D2 Receptors
This technical support center is designed to assist researchers, scientists, and drug development professionals in their efforts to improve the selectivity of 2-(Trifluoromethyl)phenothiazine and its derivatives for the dopamine (B1211576) D2 receptor. Below you will find troubleshooting guides, frequently asked questions, quantitative data, and detailed experimental protocols to support your research.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at improving the D2 receptor selectivity of this compound.
Issue 1: My this compound analog shows high affinity for the D2 receptor, but poor selectivity over the D3 receptor.
-
Question: Why is it challenging to achieve selectivity between D2 and D3 receptors?
-
Answer: The dopamine D2 and D3 receptors share a high degree of sequence homology, particularly in their orthosteric binding sites, which are the primary binding sites for endogenous ligands like dopamine and many synthetic ligands. This structural similarity makes it difficult to develop compounds that can differentiate between the two subtypes.
-
Question: What structural modifications can I make to my compound to improve D2 selectivity over D3?
-
Answer: Structure-activity relationship (SAR) studies of phenothiazine (B1677639) derivatives suggest that modifications to the side chain at the 10-position can influence selectivity. Consider the following strategies:
-
Varying the length and bulk of the aliphatic chain: A three-carbon chain between the phenothiazine ring and the terminal amine is generally considered optimal for neuroleptic activity. Altering this length or introducing bulky substituents may create steric hindrance that is less favorable for the D3 receptor binding pocket.
-
Modifying the terminal amino group: The nature of the terminal amine is crucial. Piperazine (B1678402) rings, as seen in trifluoperazine, are common. Exploring derivatives of the piperazine ring or replacing it with other cyclic amines could exploit subtle differences in the binding pockets of D2 and D3 receptors. For example, some N-phenylpiperazine analogs have been shown to achieve significant D3 versus D2 selectivity by interacting with a secondary binding pocket.[1]
-
-
Question: Are there any specific experimental conditions that can favor D2 over D3 binding in my assays?
-
Answer: While structural modification is the primary route to improved selectivity, assay conditions can influence the apparent selectivity of a compound.
-
Buffer Composition: The ionic strength and pH of your assay buffer can impact ligand binding. It is crucial to maintain consistent and optimized buffer conditions. For dopamine receptor assays, a common buffer is 50 mM Tris-HCl with a pH of 7.4, often supplemented with ions like MgCl₂.[2]
-
Choice of Radioligand: When performing competitive binding assays, the "selective" window can be influenced by the radioligand used. Utilizing a more D2-selective radioligand might provide a better resolution for identifying D2-selective test compounds.
-
Issue 2: My compound shows significant off-target binding to serotonin (B10506) or adrenergic receptors.
-
Question: Why do phenothiazines often bind to multiple receptor types?
-
Answer: Phenothiazines are known to be "multi-target" drugs, and their tricyclic structure can interact with the binding sites of various G-protein coupled receptors (GPCRs), including dopamine, serotonin, adrenergic, and histamine (B1213489) receptors.[3] This polypharmacology is responsible for both their therapeutic effects and some of their side effects.
-
Question: How can I reduce the affinity of my compound for serotonin (e.g., 5-HT2A) or adrenergic (e.g., α1) receptors while maintaining D2 affinity?
-
Answer: This is a significant challenge in medicinal chemistry. The key is to identify structural features that are critical for D2 binding but not for off-target interactions.
-
Computational Modeling: Use molecular docking and modeling of your compound in the binding pockets of the D2 receptor versus off-target receptors. This can help identify key interactions and guide the design of modifications that disrupt binding to off-target sites while preserving D2 affinity.
-
Systematic SAR: Systematically modify different parts of the this compound scaffold and screen against a panel of receptors. The trifluoromethyl group at the 2-position is known to enhance potency at D2 receptors.[4] Alterations at other positions on the phenothiazine ring may modulate off-target activity.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound at the D2 receptor? A1: this compound, a key example being trifluoperazine, acts as an antagonist at the dopamine D2 receptor.[5] D2 receptors are G-protein coupled receptors (GPCRs) that signal through the Gαi/o pathway. Antagonism by this compound blocks the binding of endogenous dopamine, thereby inhibiting the downstream signaling cascade which includes the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: How does the trifluoromethyl group at the 2-position influence D2 receptor affinity? A2: The electron-withdrawing nature of the trifluoromethyl group at the 2-position of the phenothiazine ring is crucial for high potency at the D2 receptor.[4] It is thought to promote a specific conformation of the side chain that mimics dopamine, allowing for effective blockade of the receptor.
Q3: What are the most common off-targets for this compound derivatives? A3: Common off-targets include other dopamine receptor subtypes (D1, D3, D4), serotonin receptors (particularly 5-HT2A), adrenergic receptors (especially α1), and to a lesser extent, histamine H1 and muscarinic receptors.[3][6]
Q4: What is "functional selectivity" or "biased agonism" and how might it be relevant to my research? A4: Functional selectivity, or biased agonism, is a phenomenon where a ligand can stabilize specific conformations of a GPCR, leading to the activation of certain downstream signaling pathways over others (e.g., G-protein signaling vs. β-arrestin recruitment).[7] While this compound is primarily an antagonist, subtle differences in how its analogs interact with the D2 receptor could lead to biased signaling profiles. Investigating this could uncover compounds with more specific therapeutic effects and fewer side effects.
Q5: What are some critical quality control steps for my binding assays to ensure reliable selectivity data? A5:
-
Radioligand Purity and Integrity: Ensure your radioligand is not degraded.
-
Receptor Preparation Quality: Use a consistent and well-characterized source of receptor membranes.
-
Assay Equilibrium: Confirm that your binding reactions have reached equilibrium.
-
Nonspecific Binding: Properly define and minimize nonspecific binding, which should ideally be less than 20% of the total binding.[8]
Data Presentation
The following table summarizes the binding affinities (Ki in nM) of trifluoperazine, a representative this compound, for various G-protein coupled receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki in nM) |
| Dopamine D2 | 0.96 |
| Dopamine D4 | 44 |
| Serotonin 5-HT2A | 135 |
| Adrenergic α1A | 24 |
| Adrenergic α2A | 653 |
| Adrenergic α2B | 163 |
| Adrenergic α2C | 391 |
Data sourced from Cayman Chemical product information for Trifluoperazine (hydrochloride).[6]
Experimental Protocols
Radioligand Binding Assay for D2 Receptor Affinity (Competitive Binding)
This protocol outlines a typical experiment to determine the inhibitory constant (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity D2 receptor radioligand, such as [³H]spiperone.
-
Test Compound: this compound analog at various concentrations.
-
Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the receptor-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.
-
Competitive Binding: Receptor membranes + radioligand + varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: cAMP Accumulation Assay
This assay measures the ability of a D2 receptor antagonist to block the agonist-induced inhibition of cAMP production.
Materials:
-
Cell Line: A cell line stably expressing the human D2 receptor (e.g., CHO-K1).
-
D2 Receptor Agonist: e.g., Quinpirole.
-
Test Compound: this compound analog at various concentrations.
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture: Culture the D2 receptor-expressing cells in appropriate medium until they reach the desired confluency.
-
Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.
-
Assay:
-
Pre-incubate the cells with various concentrations of the test compound (antagonist) for a specific period.
-
Stimulate the cells with a fixed concentration of the D2 receptor agonist (e.g., the EC80 concentration of quinpirole) in the presence of forskolin.
-
Include control wells with cells treated with vehicle, agonist alone, and antagonist alone.
-
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 15-30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of the test compound.
-
Determine the IC50 value of the antagonist.
-
Visualizations
References
- 1. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Trifluoperazine Hydrochloride | C21H26Cl2F3N3S | CID 66064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 2-(Trifluoromethyl)phenothiazine in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 2-(Trifluoromethyl)phenothiazine (TFMP) in cell-based assays while minimizing and understanding its off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential primary and off-target effects of this compound (TFMP)?
A1: this compound is a member of the phenothiazine (B1677639) class of compounds, which are known for their diverse biological activities. While the specific on-target activity of TFMP depends on the context of the research, its structural similarity to other well-characterized phenothiazines, such as trifluoperazine (B1681574) and fluphenazine, suggests several potential primary and off-target interactions.
The trifluoromethyl group at the 2-position of the phenothiazine ring is known to increase the hydrophobicity and potency of these compounds.[1] Phenothiazines are recognized as "dirty drugs" due to their ability to interact with a wide range of cellular targets.[2]
Potential On-Target and Off-Target Molecular Interactions of TFMP:
| Target Family | Specific Examples | Potential Effect in Cell-Based Assays |
| Dopamine (B1211576) Receptors | D2-like receptors | Alteration of intracellular signaling cascades, which can influence cell proliferation and survival.[3][4] |
| Calmodulin (CaM) | - | Inhibition of CaM-dependent enzymes and signaling pathways, affecting processes like cell cycle progression and calcium signaling.[5][6] |
| Protein Phosphatase 2A (PP2A) | - | Activation of PP2A, a tumor suppressor, leading to decreased phosphorylation of key signaling proteins like Akt and ERK, and a reduction in c-MYC levels.[7][8] |
| Adrenergic Receptors | α1- and α2-adrenoceptors | Modulation of signaling pathways involved in cell growth and metabolism.[4] |
| Serotonin Receptors | Various subtypes | Complex effects on cellular signaling that can vary depending on the cell type and receptor subtypes expressed.[3] |
| Histamine Receptors | H1 receptors | Antagonism can affect inflammatory responses and cell signaling.[2] |
| P2X7 Receptor | - | Potent allosteric modulation, which can lead to either inhibition or potentiation of ATP-gated cation channel activity, affecting ion flux and cell viability.[9] |
| Multidrug Resistance Proteins | P-glycoprotein (ABCB1) | Inhibition of efflux pumps, leading to increased intracellular accumulation of other compounds and sensitization to chemotherapeutics.[1] |
Q2: I am observing unexpected cytotoxicity in my cell-based assay with TFMP. How can I determine if this is an off-target effect?
A2: Unexpected cytotoxicity is a common challenge when working with pharmacologically active small molecules. A systematic approach is necessary to distinguish between on-target and off-target effects.
Troubleshooting Guide: Unexpected Cytotoxicity
| Symptom | Possible Cause | Recommended Action |
| High cytotoxicity at low concentrations | Off-target effect on a critical cellular pathway: The compound may be inhibiting a protein essential for cell survival. | 1. Dose-Response Analysis: Perform a detailed dose-response curve to determine the IC50. A very potent cytotoxic effect may indicate a high-affinity off-target interaction. 2. Target Engagement Assay: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that TFMP is binding to your intended target at the concentrations causing cytotoxicity. 3. Structurally Unrelated Control: Use a compound with a different chemical scaffold that is known to act on your primary target. If this control compound does not produce the same cytotoxic effect, it strengthens the evidence for an off-target liability of TFMP.[10] |
| Cell death mechanism is inconsistent with the expected on-target effect | Induction of an alternative cell death pathway: For example, if you expect apoptosis but observe necrosis, an off-target effect is likely. | 1. Apoptosis vs. Necrosis Assays: Utilize assays that can distinguish between different cell death mechanisms, such as Annexin V/Propidium (B1200493) Iodide staining followed by flow cytometry. 2. Western Blot Analysis: Probe for key markers of different cell death pathways (e.g., cleaved caspase-3 for apoptosis, RIPK1/3 for necroptosis). |
| Variable cytotoxicity across different cell lines | Differential expression of off-target proteins: The off-target protein may be expressed at higher levels or be more critical for survival in some cell lines. | 1. Cell Line Profiling: Test the cytotoxicity of TFMP across a panel of cell lines with known differences in the expression of potential off-target proteins (e.g., dopamine receptors, calmodulin). 2. Gene Knockdown/Knockout: If a specific off-target is suspected, use siRNA or CRISPR to reduce its expression and see if this alters the cytotoxic response to TFMP. |
| Cytotoxicity is observed in negative control cell lines | Broad, non-specific cytotoxicity: The compound may be disrupting cell membranes or other fundamental cellular processes. | 1. Membrane Integrity Assays: Use assays like LDH release or propidium iodide uptake to assess membrane damage. 2. Mitochondrial Toxicity Assays: Evaluate the effect of TFMP on mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) and oxygen consumption. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the effect of TFMP on cell viability and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (TFMP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[11]
-
Compound Treatment: Prepare serial dilutions of TFMP in complete medium. A broad concentration range (e.g., 0.1 µM to 100 µM) is recommended for initial experiments.[11] Remove the old medium and add 100 µL of the TFMP dilutions. Include a vehicle control (medium with the same DMSO concentration as the highest TFMP concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified incubator.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
This protocol distinguishes between live, apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Target cell line
-
TFMP
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with TFMP at desired concentrations (e.g., 1x and 2x IC50) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both floating and attached cells. Wash the cell pellet with cold PBS.[11]
-
Staining: Resuspend the cells in 1X Binding Buffer from the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.[11]
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.[11]
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A typical experimental workflow for evaluating the cellular effects of TFMP.
Caption: Potential signaling pathways affected by the off-target activities of TFMP.
References
- 1. Structural features determining activity of phenothiazines and related drugs for inhibition of cell growth and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenothiazine inhibition of calmodulin stimulates calcium-dependent potassium efflux in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells | PLOS One [journals.plos.org]
- 8. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The phenothiazine-class antipsychotic drugs prochlorperazine and trifluoperazine are potent allosteric modulators of the human P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of 2-(Trifluoromethyl)phenothiazine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working to improve the delivery of 2-(Trifluoromethyl)phenothiazine derivatives to the central nervous system (CNS). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts in overcoming the challenges posed by the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to deliver this compound derivatives to the brain?
A1: The primary obstacle is the blood-brain barrier (BBB), a highly selective semipermeable barrier that protects the brain.[1][2] this compound derivatives, while often possessing favorable lipophilicity for BBB penetration, can be subject to efflux by transporters such as P-glycoprotein (P-gp), which actively pump the compounds out of the brain endothelial cells and back into the bloodstream.[3] Their physicochemical properties, such as molecular weight and charge, also play a crucial role in their ability to cross this barrier.[4]
Q2: What are the primary strategies to enhance the BBB penetration of these derivatives?
A2: Key strategies include:
-
Chemical Modification: Synthesizing analogs with optimized lipophilicity and reduced susceptibility to enzymatic degradation. However, it's important to note that simply increasing lipophilicity does not always correlate with better P-glycoprotein inhibition.[5]
-
Inhibition of Efflux Pumps: Co-administration with P-glycoprotein inhibitors or designing derivatives that are not substrates for these transporters. Trifluoperazine (B1681574) (TFP), a prominent this compound, has been shown to inhibit P-gp.[6]
-
Formulation Strategies: Encapsulating the derivatives in nanocarriers like liposomes or polymeric nanoparticles can protect them from degradation and facilitate transport across the BBB.[7] Formulations such as nanostructured lipid carriers and transferosomal nanogels have been explored for TFP to improve bioavailability and provide sustained release.[7][8]
-
Targeting Signaling Pathways: Modulating signaling pathways that regulate BBB integrity. For instance, TFP has been shown to regulate BBB permeability by inhibiting the Calmodulin/Myosin Light Chain Kinase (CaM/MLCK) pathway, which is involved in maintaining tight junction integrity.[1][9][10]
Q3: Which in vitro models are most suitable for assessing the BBB permeability of these compounds?
A3: The most commonly used in vitro models are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that predicts passive transcellular permeability.[11][12] It is useful for initial screening but does not account for active transport or efflux mechanisms.
-
Caco-2 Permeability Assay: This cell-based model uses a human colon adenocarcinoma cell line that forms a monolayer with tight junctions and expresses various transporters, including P-gp.[13][14] It can provide insights into both passive diffusion and active transport, including efflux.[14]
-
bEnd.3 Cell Model: This model utilizes a murine brain endothelial cell line to form a BBB model in vitro, allowing for the assessment of permeability and the effects of compounds on tight junction proteins.[1]
Q4: What are the key in vivo parameters to measure for assessing BBB penetration?
A4: The primary in vivo parameters are:
-
Brain-to-Plasma Concentration Ratio (Kp): This ratio of the total concentration of the drug in the brain to that in the plasma provides a measure of overall brain uptake.[15]
-
Unbound Brain-to-Plasma Concentration Ratio (Kp,uu): This is considered the most relevant parameter as it reflects the concentration of the pharmacologically active, unbound drug at the target site in the brain relative to the unbound concentration in plasma. A Kp,uu value close to 1 suggests passive diffusion is the dominant mechanism of brain entry.[16]
-
In vivo Microdialysis: This technique allows for the continuous sampling of the unbound drug concentration in the brain's extracellular fluid over time, providing detailed pharmacokinetic data.[17][18]
Troubleshooting Guides
In Vitro BBB Permeability Assays (PAMPA & Caco-2)
| Problem | Possible Causes | Solutions |
| Low Apparent Permeability (Papp) in Caco-2 or PAMPA | - Compound has low intrinsic permeability (high polarity, large size).- Compound is a substrate for efflux transporters (e.g., P-gp) in Caco-2 assays.[13] | - For Caco-2, perform a bidirectional assay (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio >2 suggests active efflux.[13]- Co-incubate with a known P-gp inhibitor (e.g., verapamil) to see if Papp increases.[13]- For PAMPA, low permeability indicates poor passive diffusion. Consider chemical modifications to increase lipophilicity. |
| High Variability in Permeability Results | - Inconsistent cell monolayer integrity (variable TEER values).- Issues with compound solubility in the assay buffer.- High non-specific binding of the lipophilic compound to the assay plates. | - Ensure consistent cell seeding density and culture conditions to achieve uniform monolayer integrity. Monitor TEER values before and after the experiment.- Use a co-solvent (e.g., DMSO, ensuring final concentration is non-toxic to cells) or a formulation approach to improve solubility.[6]- Include Bovine Serum Albumin (BSA) in the receiver compartment to reduce non-specific binding.[13] |
| Low Compound Recovery | - Adsorption of the compound to the assay plates or filters.- Compound instability in the assay buffer. | - Use low-binding plates and filter materials.- Pre-treat plates with a blocking agent.- Assess compound stability in the assay buffer at 37°C for the duration of the experiment. |
In Vivo Brain Uptake Studies
| Problem | Possible Causes | Solutions |
| Low Brain-to-Plasma Ratio (Kp) | - Poor BBB permeability.- Rapid metabolism in the periphery or brain.- High plasma protein binding, reducing the free fraction available for brain entry.[19] | - Confirm in vitro that the compound is not a strong P-gp substrate.- Investigate the metabolic stability of the compound in liver and brain microsomes.- Measure the unbound fraction of the compound in plasma. High protein binding can limit brain uptake. |
| High Variability in Kp values between animals | - Inconsistent dosing or sampling times.- Differences in animal physiology (e.g., age, sex, health status).- Analytical variability in quantifying compound concentrations in brain and plasma homogenates. | - Standardize all experimental procedures, including dosing, timing of sample collection, and tissue processing.- Ensure the analytical method for quantification is robust and validated.- Use a sufficient number of animals per group to account for biological variability. |
Data Presentation
Table 1: In Vivo Brain Penetration Data for Trifluoperazine (TFP)
| Parameter | Species | Dose & Route | Value | Key Findings | Reference |
| Brain Tumor Burden | Mouse | 10 mg/kg, i.p. | Significantly decreased | TFP penetrates the BBB and reduces the number and volume of melanoma brain metastases. | [1] |
| Animal Survival | Mouse | 10 mg/kg, i.p. | Increased from 44.5 to 53.0 days | TFP treatment prolonged the survival of mice with brain metastases. | [1] |
| Brain Water Content | Rat | 5 mg/kg, i.p. | Significantly reduced post-TBI | TFP alleviates brain edema following traumatic brain injury. | [2] |
| Neurological Function | Rat | 5 mg/kg, i.p. | Improved mNSS scores post-TBI | TFP promotes the recovery of neurological function after brain injury. | [2] |
| Brain Association | Rat | 0.35 mg/kg, p.o. | Significantly associated with microsomes | TFP is present in the brain, while its sulfoxide (B87167) metabolite is not detected. | [20] |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Bidirectional Permeability Assay
This protocol is adapted from standard industry practices to determine the apparent permeability coefficient (Papp) and efflux ratio of a test compound.[13][21]
1. Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed cells onto 12-well Transwell® inserts with a 0.4 µm pore size polycarbonate membrane at a density of 6 x 10^4 cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer using an EVOM2 epithelial voltohmmeter. TEER values should be >250 Ω·cm².
-
Perform a Lucifer Yellow permeability assay to confirm monolayer integrity. The Papp of Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.
3. Permeability Assay:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
For apical-to-basolateral (A-B) transport, add the test compound (e.g., 10 µM in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) transport, add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm).
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes) and replace with fresh HBSS.
-
Analyze the concentration of the test compound in the collected samples and the initial donor solution using a validated LC-MS/MS method.
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.
Protocol 2: In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination in Rodents
This protocol outlines the general procedure for determining the Kp of a test compound in rats or mice.
1. Animal Dosing:
-
Administer the this compound derivative to a cohort of rodents (e.g., male Sprague-Dawley rats) at a specific dose via the desired route (e.g., intravenous or oral).
2. Sample Collection:
-
At a predetermined time point (e.g., when brain and plasma concentrations are expected to be at equilibrium), anesthetize the animals.
-
Collect a blood sample via cardiac puncture into a tube containing an anticoagulant (e.g., EDTA). Centrifuge the blood to obtain plasma.
-
Perfuse the animal transcardially with ice-cold saline to remove blood from the brain tissue.
-
Excise the whole brain and record its weight.
3. Sample Processing and Analysis:
-
Homogenize the brain tissue in a suitable buffer.
-
Extract the test compound from the plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the test compound in the plasma and brain homogenate extracts using a validated LC-MS/MS method.
4. Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) using the following equation: Kp = C_brain / C_plasma Where C_brain is the concentration of the compound in the brain (ng/g of tissue) and C_plasma is the concentration of the compound in the plasma (ng/mL).
Signaling Pathway and Experimental Workflow Diagrams
Caption: TFP enhances BBB integrity via the CaM/MLCK/p-MLC pathway.
Caption: In vitro workflow for assessing BBB permeability.
Caption: In vivo workflow for determining brain penetration.
References
- 1. Trifluoperazine prolongs the survival of experimental brain metastases by STAT3-dependent lysosomal membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoperazine reduces apoptosis and inflammatory responses in traumatic brain injury by preventing the accumulation of Aquaporin4 on the surface of brain cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. (Open Access) Formulation and in-vitro evaluation of trifluoperazine hydrochloride bilayer floating tablet (2012) | Harshal P. Gahiwade | 14 Citations [scispace.com]
- 7. Trifluoperazine inhibits spreading and migration of cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoperazine plasma levels and clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trifluoperazine regulates blood-brain barrier permeability via the MLCK/p-MLC pathway to promote ischemic stroke recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoperazine regulates blood-brain barrier permeability via the MLCK/p-MLC pathway to promote ischemic stroke recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PAMPA | Evotec [evotec.com]
- 12. researchgate.net [researchgate.net]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]
- 15. prisysbiotech.com [prisysbiotech.com]
- 16. diva-portal.org [diva-portal.org]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Absorption, distribution and excretion of trifluoperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Troubleshooting inconsistent results in 2-(Trifluoromethyl)phenothiazine biological assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Trifluoromethyl)phenothiazine (TFMP) and its derivatives. Our goal is to help you achieve consistent and reliable results in your biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary biological activities of this compound (TFMP)?
A1: this compound (TFMP) is a phenothiazine (B1677639) derivative known for a wide range of biological effects.[1][2][3][4] Primarily, it and its derivatives exhibit antipsychotic activity, which is largely attributed to their antagonism of dopamine (B1211576) D2 receptors.[2] Additionally, TFMP derivatives have demonstrated significant potential as anticancer, antifungal, and antibacterial agents.[1][4][5][6][7][8][9][10] Their mechanism of action in these contexts often involves the inhibition of calmodulin, a key calcium-binding protein involved in numerous cellular processes.[5][10][11][12][13][14][15]
Q2: I am observing high variability in my cell-based assay results with TFMP. What are the common causes?
A2: High variability in assay results with TFMP can stem from several factors related to the physicochemical properties of phenothiazines. These include:
-
Inconsistent Solubilization: TFMP has poor water solubility, and its solubility is highly pH-dependent. Incomplete or inconsistent solubilization can lead to significant variations in the effective concentration of the compound in your assays.[16][17]
-
Photosensitivity: Phenothiazines are known to be photosensitive. Exposure to light can lead to the degradation of the compound or the formation of cytotoxic photoproducts, affecting your results.
-
Compound Adsorption: Phenothiazine derivatives can adsorb to plastic surfaces, such as microplates and pipette tips. This "stickiness" can lower the actual concentration of the compound in the assay medium, leading to underestimation of its potency.
-
pH Sensitivity: The biological activity of TFMP can be influenced by the pH of the assay buffer. Minor shifts in pH can alter the ionization state and, consequently, the activity of the compound.[17]
-
Solvent Toxicity: If using a co-solvent like DMSO to dissolve TFMP, high final concentrations of the solvent can be toxic to cells, confounding the results.
Q3: How should I prepare and store stock solutions of TFMP?
A3: For optimal stability and consistency, follow these guidelines:
-
Solvent Selection: Due to its low aqueous solubility, it is recommended to prepare high-concentration stock solutions in an organic solvent such as Dimethyl Sulfoxide (DMSO).[16]
-
Storage: Store the stock solution in amber vials to protect it from light. For long-term storage, it is best to keep the stock solution at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Working Solutions: When preparing working solutions, dilute the high-concentration stock in your assay buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all experimental and control wells to avoid solvent-induced artifacts. Vortex the working solution thoroughly before adding it to your assay.
Troubleshooting Guides
Issue 1: Inconsistent IC50 or MIC Values
You are observing significant well-to-well or day-to-day variability in your cytotoxicity (IC50) or antifungal (MIC) assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Solubilization | 1. Protocol for TFMP Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Vortex thoroughly until the compound is completely dissolved. Visually inspect for any precipitate before making dilutions. 2. Working Solution Preparation: When diluting the stock into your aqueous assay buffer, add the stock solution to the buffer while vortexing to ensure rapid and uniform dispersion. Avoid letting the concentrated stock come into contact with the plasticware for extended periods before dilution. 3. Sonication: If solubility issues persist, brief sonication of the stock or working solution may help. |
| Compound Precipitation in Assay Medium | 1. Check Final Concentration: Ensure the final concentration of TFMP in the assay medium does not exceed its solubility limit in that specific medium. 2. pH of Medium: The solubility of phenothiazines is pH-dependent.[17] Measure the pH of your final assay medium containing TFMP. Significant shifts from the optimal pH range for the compound's solubility can cause precipitation. 3. Co-solvent Percentage: Keep the final DMSO concentration as low as possible (ideally ≤0.1%) and consistent across all wells, including vehicle controls. |
| Adsorption to Plasticware | 1. Use Low-Binding Plastics: Utilize low-protein-binding microplates and pipette tips. 2. Pre-incubation: If compatible with your assay, pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) can help reduce non-specific binding. 3. Minimize Contact Time: Add the compound to the assay wells as close to the start of the incubation period as possible. |
| Photosensitivity | 1. Light Protection: Prepare TFMP solutions in amber or foil-wrapped tubes. 2. Subdued Lighting: Conduct experimental manipulations under subdued lighting conditions. 3. Plate Sealing: Use dark or opaque plate seals during incubation to minimize light exposure. |
Issue 2: Unexpected or No Biological Activity
You are not observing the expected biological effect, or the activity is much lower than reported in the literature.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Fresh Stock Solution: Prepare a fresh stock solution of TFMP. Do not use old stock solutions that have undergone multiple freeze-thaw cycles. 2. Storage Conditions: Ensure the compound is stored as a dry powder or a stock solution at the recommended temperature (-20°C or -80°C) and protected from light. 3. Purity Check: If possible, verify the purity of your TFMP sample using analytical methods like HPLC. |
| Incorrect Assay Conditions | 1. pH of Buffer: The activity of phenothiazines can be pH-sensitive.[17] Verify that the pH of your assay buffer is within the optimal range for your specific assay and for the activity of TFMP. Prepare fresh buffer for each experiment. 2. Incubation Time: Ensure the incubation time is appropriate for the assay. For cytotoxicity assays, 48-72 hours is common.[18] For antifungal assays, incubation times can vary from 24 to 72 hours depending on the fungal species and the assay method.[19] 3. Cell Density/Inoculum Size: Optimize the initial cell number or fungal inoculum size. High cell densities may require higher concentrations of the compound to elicit a response. |
| Assay Interference | 1. Assay Compatibility: TFMP, being a colored compound (yellowish), may interfere with colorimetric assays (e.g., MTT). Consider using a non-colorimetric readout, such as a luminescent ATP-based assay (e.g., CellTiter-Glo®) for cytotoxicity.[18] 2. Control Wells: Include appropriate controls: a vehicle control (medium with the same final concentration of DMSO), a negative control (untreated cells), and a positive control (a compound with known activity in your assay). |
Quantitative Data Summary
The following tables summarize the reported biological activities of this compound and its derivatives from various studies. Note that IC50 and MIC values can vary between different cell lines, fungal strains, and experimental conditions.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Assay Type | Incubation Time | IC50 / TCID50 | Reference |
| This compound | HEp-2 | Not Specified | Not Specified | 4.7 µg/mL | [1] |
| 10-[3-(phthalimido)propyl]-2-trifluoromethyl-10H-phenothiazine | HEp-2 | Not Specified | Not Specified | 11.5 µg/mL | [1] |
| 10-[4-(phthalimido)butyl]-2-trifluoromethyl-10H-phenothiazine | HEp-2 | Not Specified | Not Specified | 50.0 µg/mL | [1] |
| 1-(2-chloroethyl)-3-(2-trifluoromethyl-10H-phenothiazin-10-yl)butyl-1-urea | HEp-2 | Not Specified | Not Specified | 7.8 µg/mL | [1] |
| Trifluoperazine | NCI-H358 (3D Spheroid) | Not Specified | Not Specified | ~20 µM | [5] |
| Trifluoperazine | MDA-MB231 (3D Spheroid) | Not Specified | Not Specified | ~25 µM | [5] |
| Trifluoperazine | A375 (3D Spheroid) | Not Specified | Not Specified | ~15 µM | [5] |
| PEGylated Phenothiazine Aldehyde (PTF) | HeLa | Not Specified | Not Specified | 15 µM | [7] |
| PEGylated Phenothiazine Aldehyde (PTF) | HepG2 | Not Specified | Not Specified | 52 µM | [7] |
| PEGylated Phenothiazine Aldehyde (PTF) | CT-26 | Not Specified | Not Specified | 63 µM | [7] |
Table 2: Antifungal Activity of Phenothiazine Derivatives
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| CWHM-974 | Candida albicans (Fluconazole-resistant) | 4-8 | [6] |
| CWHM-974 | Candida auris | 4-8 | [6] |
| CWHM-974 | Cryptococcus glabrata | 4-8 | [6] |
| CWHM-974 | Aspergillus fumigatus | 8-16 | [6] |
| CWHM-974 | Fusarium spp. | 8-16 | [6] |
| CWHM-974 | Rhizopus arrhizus | 8-16 | [6] |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (Luminescent ATP Assay)
This protocol is adapted from a general workflow for evaluating trifluoromethylphenyl compounds and is suitable for determining the IC50 value of TFMP.[18]
Materials:
-
Cells of interest cultured in appropriate medium
-
This compound (TFMP) stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well clear-bottom, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Dilute the cells to a final concentration that allows for logarithmic growth during the incubation period (e.g., 5,000-10,000 cells/100 µL). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the TFMP stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control containing the same final concentration of DMSO as the highest TFMP concentration.
-
Compound Treatment: Remove the medium from the wells and add 100 µL of the corresponding compound dilutions. Perform each concentration in triplicate.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all other readings.
-
Normalize the data by expressing the luminescent signal of treated wells as a percentage of the vehicle control.
-
Plot the normalized data against the logarithm of the TFMP concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[9][19][20][21]
Materials:
-
Fungal isolate of interest
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound (TFMP) stock solution (in DMSO)
-
Sterile 96-well flat-bottom microplates
-
Spectrophotometer
-
Plate shaker
-
Humidified incubator
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) plate. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the TFMP stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well (growth control) and a sterility control well (medium only).
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours (or longer, depending on the organism's growth rate) in a humidified atmosphere.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of TFMP that causes a significant inhibition of visible growth compared to the drug-free growth control. This can be determined visually or by reading the optical density at a specific wavelength.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for screening this compound.
References
- 1. Antitumor activity of phenothiazine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theoretical Study of this compound Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theoretical Study of this compound Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations [mdpi.com]
- 4. Recent progress in biological activities of synthesized phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells | PLOS One [journals.plos.org]
- 6. Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iosrphr.org [iosrphr.org]
- 9. reviberoammicol.com [reviberoammicol.com]
- 10. Cytotoxicity of phenothiazines: studies with aerated and hypoxic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-protein interactions: binding of chlorpromazine to calmodulin, calmodulin fragments, and related calcium binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Portal [researchdiscovery.drexel.edu]
- 13. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenothiazine inhibition of calmodulin stimulates calcium-dependent potassium efflux in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of calmodulin by phenothiazines and related drugs: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound CAS#: 92-30-8 [m.chemicalbook.com]
- 17. Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Dosage and Administration for In Vivo Studies with 2-(Trifluoromethyl)phenothiazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of 2-(Trifluoromethyl)phenothiazine for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for in vivo studies with this compound?
Q2: How should I prepare this compound for in vivo administration?
A2: this compound is reported to be immiscible in water, with slight solubility in DMSO and methanol.[3] For in vivo administration, it is common to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a suitable vehicle such as saline or corn oil. It is essential to ensure the final concentration of the organic solvent is low to avoid toxicity. For instance, a stock solution can be prepared in DMSO, and then diluted in a vehicle to the final desired concentration for injection.[4] Always visually inspect the final formulation for any precipitation before administration.
Q3: What are the potential routes of administration for this compound?
A3: Based on studies with related phenothiazine (B1677639) derivatives, common routes of administration for in vivo studies include intraperitoneal (IP) injection and oral gavage.[1][2] The choice of administration route will depend on the experimental goals, the required pharmacokinetic profile, and the formulation of the compound. IP injection generally leads to rapid absorption and systemic distribution, while oral gavage simulates the clinical route of administration for many drugs.
Q4: What are the known mechanisms of action for this compound?
A4: Phenothiazines, including those with a trifluoromethyl group, are known to exert their effects through multiple mechanisms. The primary mechanisms include antagonism of dopamine (B1211576) D2 receptors and inhibition of calmodulin.[5] The trifluoromethyl group at the 2-position is known to enhance the potency of phenothiazines in blocking dopamine receptors.[6]
Q5: What are the potential adverse effects to monitor in animals?
A5: Animals treated with phenothiazine derivatives may exhibit a range of adverse effects. For Trifluoperazine (B1681574), a closely related compound, observed side effects in mice include extrapyramidal symptoms such as tremors, rigidity, and spasticity.[7][8] Other potential side effects associated with phenothiazines include sedation, weight gain, and cardiovascular effects like hypotension and QT prolongation.[5][8] Close monitoring of the animals for any changes in behavior, motor function, and overall health is crucial.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or no observable effect at the calculated dose. | Poor solubility of the compound in the chosen vehicle. Adsorption of the compound to plasticware. Rapid metabolism or clearance of the compound. | Ensure the compound is fully dissolved in the vehicle. Prepare fresh formulations for each experiment. Use low-binding labware. Consider a different route of administration or more frequent dosing. A pharmacokinetic study may be necessary to determine the compound's half-life. |
| Acute toxicity or mortality in animals at the initial dose. | The starting dose is above the maximum tolerated dose (MTD). Solvent toxicity. | Immediately stop the experiment for that dose group. Reduce the starting dose significantly for the next cohort of animals. Conduct a thorough MTD study with a wider range of doses. Ensure the final concentration of solvents like DMSO is minimal and non-toxic. Include a vehicle-only control group. |
| Precipitation of the compound upon dilution with aqueous vehicle. | The compound is poorly soluble in aqueous solutions. | Increase the proportion of co-solvent (e.g., DMSO, ethanol) in the final formulation, ensuring it remains within non-toxic limits. Consider using a different vehicle, such as a lipid-based formulation. |
| Animals exhibit signs of distress or abnormal behavior (e.g., excessive sedation, agitation, abnormal movements). | The compound is causing central nervous system (CNS) side effects. | Reduce the dose. Monitor the animals closely and record all behavioral changes. If severe adverse effects are observed, consider humane endpoints for the study. |
| Difficulty in administering the compound via oral gavage. | Improper technique leading to stress or injury to the animal. | Ensure personnel are properly trained in oral gavage techniques. Use appropriately sized and flexible gavage needles. |
Quantitative Data Summary
Table 1: In Vivo Dosage of Trifluoperazine (a this compound derivative) in Mice
| Dose | Administration Route | Animal Model | Observed Effect | Reference |
| 2 mg/kg/day | Intraperitoneal (IP) | Obese Mice | Inhibited peripheral proinflammatory cytokine expression | [1] |
| 5 mg/kg/day | Intraperitoneal (IP) | Glioblastoma Xenograft Mice | Suppressed tumor growth | |
| 10 mg/kg | Oral Gavage | Acetaminophen-induced toxicity model | Delayed onset of toxicity | [2] |
Table 2: Acute Toxicity of this compound in Mice
| Route of Administration | LD50 | Reference |
| Oral | 520 mg/kg | [7] |
| Intravenous (IV) | 32 mg/kg | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, low-binding microcentrifuge tubes
-
Sterile syringes and needles
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to dissolve the powder completely. Vortex gently to aid dissolution.
-
In a separate sterile tube, prepare the required volume of sterile saline.
-
Slowly add the this compound-DMSO stock solution to the sterile saline while vortexing to prevent precipitation. The final concentration of DMSO should ideally be below 5% of the total injection volume.
-
Visually inspect the final solution to ensure it is clear and free of any precipitate.
-
Draw the solution into a sterile syringe for injection.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Restraint:
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection Site:
-
Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
-
Injection:
-
Use an appropriately sized needle (e.g., 25-27 gauge).
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
Signaling Pathway and Workflow Diagrams
References
- 1. Inhibitory Effects of Trifluoperazine on Peripheral Proinflammatory Cytokine Expression and Hypothalamic Microglia Activation in Obese Mice Induced by Chronic Feeding With High-Fat-Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of trifluoperazine on toxicity, HIF-1α induction and hepatocyte regeneration in acetaminophen toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 92-30-8 [m.chemicalbook.com]
- 4. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. drugs.com [drugs.com]
Technical Support Center: Managing Neurotoxicity of 2-(Trifluoromethyl)phenothiazine Derivatives in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the neurotoxicity of 2-(Trifluoromethyl)phenothiazine derivatives in preclinical settings.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro neurotoxicity assessment of this compound derivatives.
Issue 1: Inconsistent or Non-Reproducible Cytotoxicity Results
Question: My cell viability assay (e.g., MTT, LDH) results for a this compound derivative are highly variable between experiments. What could be the cause?
Answer: Inconsistent cytotoxicity results can stem from several factors. Consider the following troubleshooting steps:
-
Compound Solubility and Stability:
-
Problem: this compound derivatives can have limited solubility in aqueous media, leading to precipitation and inconsistent effective concentrations.
-
Solution: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) immediately before each experiment. Visually inspect for precipitates after dilution into cell culture media. Consider a brief sonication of the stock solution before dilution. The final solvent concentration in the media should be kept low (typically <0.5%) and consistent across all wells, including vehicle controls.
-
-
Cell Health and Density:
-
Problem: Unhealthy or inconsistently seeded cells will respond variably to drug treatment.
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before plating. Use a consistent seeding density and allow cells to adhere and stabilize for 24 hours before adding the compound. Avoid using outer wells of the microplate, which are prone to evaporation (the "edge effect").
-
-
Assay Interference:
-
Problem: The colored nature of some phenothiazine (B1677639) compounds or their metabolites could interfere with colorimetric assays like the MTT assay.
-
Solution: Run a parallel plate with the compound in cell-free media to check for any direct reaction with the assay reagents. If interference is observed, consider using a different type of viability assay, such as a fluorescence-based assay (e.g., Calcein AM/Ethidium Homodimer-1) or a luminescence-based assay (e.g., measuring ATP levels).
-
Issue 2: Difficulty in Analyzing Neurite Outgrowth
Question: I am performing a neurite outgrowth assay, but the images are difficult to analyze, or the results are inconsistent. What should I do?
Answer: Neurite outgrowth assays can be sensitive to several experimental variables. Here are some troubleshooting tips:
-
Poor Neurite Staining:
-
Problem: Weak or non-specific staining of neurites makes accurate quantification challenging.
-
Solution: Optimize the concentration of your primary antibody (e.g., anti-β-III-tubulin). Ensure adequate cell permeabilization (e.g., with Triton X-100) if using an intracellular target. Use a high-quality, bright, and photostable secondary antibody. Include a secondary antibody-only control to check for non-specific binding.
-
-
Phototoxicity and Photobleaching:
-
Problem: Phenothiazine derivatives can be phototoxic, meaning they can generate reactive oxygen species upon exposure to light, leading to additional cell stress and death.[1] Fluorophores used for staining are also susceptible to photobleaching.
-
Solution: Minimize the exposure of cells treated with the compound and fluorescent dyes to light. Use a microscope with a shuttered light source and only expose the wells during image acquisition. Use of an anti-fade mounting medium can also help reduce photobleaching.[2]
-
-
Automated Analysis Errors:
-
Problem: Automated image analysis software may incorrectly identify cell bodies and neurites, especially if there is debris or cell clumping.
-
Solution: Optimize the analysis parameters in your software (e.g., intensity thresholds, object size, neurite width). Ensure even cell plating to avoid clumping. Manually review a subset of the automated analyses to validate the software's accuracy.
-
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of neurotoxicity for this compound derivatives?
A1: Preclinical studies, primarily with trifluoperazine (B1681574), indicate that the neurotoxicity of these compounds involves multiple mechanisms:
-
Mitochondrial Dysfunction: They can induce damage to mitochondria, leading to mitochondrial fragmentation, activation of the pro-apoptotic protein Bax, and release of cytochrome c. This disrupts cellular energy production and initiates the intrinsic apoptotic pathway.
-
Calcium Dysregulation: These compounds can lead to an increase in intracellular calcium levels, which can trigger apoptosis.
-
Oxidative Stress: this compound derivatives can induce the formation of reactive oxygen species (ROS), leading to cellular damage.
-
Dopamine (B1211576) Receptor Antagonism: While their primary therapeutic effect, excessive dopamine D2 receptor blockade in the nigrostriatal pathway is associated with extrapyramidal side effects and tardive dyskinesia.
Q2: Which cell lines are suitable for in vitro neurotoxicity studies of these compounds?
A2: The human neuroblastoma cell line SH-SY5Y is a commonly used and well-characterized model for these studies. These cells can be differentiated to exhibit a more mature neuronal phenotype with extensive neurite networks, making them suitable for assays like neurite outgrowth. Primary neuronal cultures can also be used for more physiologically relevant data, but they are more complex to maintain.
Q3: What are some typical IC50 values for the cytotoxicity of this compound derivatives in neuronal cells?
A3: The IC50 values can vary depending on the specific derivative, cell line, and assay conditions. For example, in one study, the LC50 values for trifluoperazine in undifferentiated SH-SY5Y cells were reported to be around 6 µM. It is crucial to determine the IC50 value for each specific compound and experimental setup.
Q4: Are there specific signaling pathways implicated in the neurotoxicity of these compounds?
A4: Yes, several signaling pathways have been implicated:
-
AKT/FOXO3 Pathway: Trifluoperazine has been shown to downregulate AKT activity, leading to the nuclear translocation of the pro-apoptotic transcription factor FOXO3.
-
Wnt and MAPK Signaling: While not specifically detailed for the 2-(trifluoromethyl) subclass in a neurotoxic context, Wnt and MAPK signaling pathways have been identified as targets for phenothiazines in general and are known to play crucial roles in cell survival and apoptosis. Further investigation into their specific role in this compound-induced neurotoxicity is warranted.
Quantitative Data Summary
Table 1: Cytotoxicity of Trifluoperazine in SH-SY5Y Neuroblastoma Cells
| Cell Type | Compound | Assay | Endpoint | Value |
| Undifferentiated SH-SY5Y | Trifluoperazine | Cell Viability | LC50 | 6 ± 1 µM |
| ATRA-differentiated SH-SY5Y | Trifluoperazine | Cell Viability | LC50 | 12 ± 2 µM |
Data is presented as mean ± standard deviation.
Key Experimental Protocols
Protocol 1: Assessment of Neurite Outgrowth using Immunocytochemistry
This protocol describes the staining of β-III tubulin to visualize and quantify neurite outgrowth in SH-SY5Y cells.
Materials:
-
SH-SY5Y cells
-
96-well imaging plates
-
Differentiation medium (e.g., DMEM/F12 with 1% FBS and 10 µM retinoic acid)
-
This compound derivative stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% goat serum in PBS)
-
Primary antibody: Mouse anti-β-III-tubulin (1:500 dilution)
-
Secondary antibody: Goat anti-mouse IgG, Alexa Fluor 488 conjugate (1:1000 dilution)
-
Nuclear stain: DAPI (1 µg/mL)
-
PBS
Procedure:
-
Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well imaging plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours, then replace the medium with differentiation medium. Differentiate for 5-7 days, replacing the medium every 2-3 days.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in differentiation medium. Replace the medium in the wells with the compound-containing medium or vehicle control. Incubate for the desired time (e.g., 24-48 hours).
-
Fixation: Gently aspirate the medium and wash once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the wells three times with PBS. Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-β-III-tubulin antibody in blocking buffer. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute the Alexa Fluor 488-conjugated secondary antibody and DAPI in blocking buffer. Incubate the cells with this solution for 1 hour at room temperature, protected from light.
-
Imaging: Wash three times with PBS. Add PBS to the wells and image using a high-content imaging system or a fluorescence microscope.
-
Analysis: Use image analysis software to quantify neurite length, number of neurites, and branching points per cell.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathways for this compound derivative-induced neurotoxicity.
Experimental Workflow
Caption: Workflow for the neurite outgrowth assay.
References
Strategies to reduce the phototoxicity of phenothiazine compounds
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for managing and reducing the phototoxicity of phenothiazine (B1677639) compounds.
Frequently Asked Questions (FAQs)
Q1: What is phenothiazine-induced phototoxicity?
Phenothiazine-induced phototoxicity is a non-immunological toxic response that occurs when the skin is exposed to light after systemic or topical administration of a phenothiazine-based compound.[1][2] Unlike photoallergic reactions, phototoxicity can theoretically happen in any individual, provided that the concentration of the drug and the dose of light exposure are sufficient.[3] The reaction is initiated when the phenothiazine molecule absorbs light energy, typically in the UVA range (315–400 nm), which leads to a series of photochemical events causing direct cellular damage.[3][4] Clinically, this manifests as an exaggerated sunburn reaction, including erythema, swelling, and in severe cases, blistering on sun-exposed areas of the skin.[4][5]
Q2: What is the underlying mechanism of phenothiazine phototoxicity?
The mechanism begins when a phenothiazine molecule absorbs photons from UV or visible light, transitioning from its stable ground state to an unstable, excited electronic state.[3][6] From this excited state, the molecule can trigger cellular damage through two primary photochemical pathways, known as Type I and Type II reactions.[7]
-
Type I Reaction: The excited phenothiazine molecule engages in electron or hydrogen transfer with surrounding biomolecules (like lipids, proteins, or DNA), creating free radicals. These radicals can then react with oxygen to produce reactive oxygen species (ROS) such as superoxide (B77818) anions and hydroxyl radicals, leading to oxidative stress and cellular damage.[4]
-
Type II Reaction: The excited phenothiazine molecule transfers its energy directly to molecular oxygen (O₂), converting it into highly reactive singlet oxygen (¹O₂).[3][6] Singlet oxygen is a potent oxidizing agent that can damage cellular components, particularly lipids in cell membranes.[3]
These reactive species cause direct damage to cell structures, which results in the clinically observed phototoxic skin reaction.[3][8]
Q3: How does the chemical structure of phenothiazines affect their phototoxic potential?
The phototoxic potential of phenothiazine derivatives is significantly influenced by their chemical structure, particularly the substituents on the phenothiazine ring.[4] Halogenation is a key factor; studies have ranked the phototoxic potential as: fluorinated derivatives > chlorinated derivatives > non-halogenated derivatives .[4]
The following table summarizes photochemical and pharmacokinetic data for eight phenothiazine derivatives, which are crucial factors in predicting their phototoxic risk. High molar extinction coefficients indicate strong light absorption, while high reactive oxygen species (ROS) generation and skin deposition increase the likelihood of a phototoxic event.[9][10]
| Compound | Class | λmax (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Relative ROS Generation | Relative Skin Distribution** | Predicted Phototoxicity |
| Fluphenazine (FP) | Fluorinated | 305 | ~4000 | High | High | High |
| Trifluoperazine (TF) | Fluorinated | 306 | ~4200 | High | Moderate | High |
| Chlorpromazine (B137089) (CP) | Chlorinated | 305 | ~4400 | Moderate | Low | Moderate*** |
| Perphenazine (PP) | Chlorinated | 312 | ~3800 | Moderate | Very High | High |
| Prochlorperazine (PC) | Chlorinated | 309 | ~3700 | Moderate | Moderate | Moderate |
| Methotrimeprazine (MQ) | Non-halogenated | 299 | ~3400 | Low | Moderate | Low |
| Promethazine (PM) | Non-halogenated | 299 | ~3500 | Low | High | Moderate |
| Thioridazine (TD) | Non-halogenated | 311 | ~3500 | Low | Low | Low |
| Data derived from studies on ROS generation under simulated sunlight.[9][10] | ||||||
| Data derived from cassette-dosing pharmacokinetic studies in rats.[9][10] | ||||||
| Note: While initial predictions for Chlorpromazine (CP) were moderate, it caused severe phototoxicity in vivo, potentially due to phototoxic metabolites.[9][10] |
Q4: What are the primary strategies to reduce the phototoxicity of phenothiazine compounds?
Strategies to mitigate phenothiazine phototoxicity can be broadly categorized into three main approaches: chemical modification of the drug molecule, advanced formulation design, and the co-administration of protective agents like antioxidants.
Troubleshooting Guide
Q5: My lead phenothiazine compound shows high phototoxicity in an in vitro assay. What are my next steps?
A high phototoxicity signal from an in vitro screen (like the 3T3 NRU assay) warrants a systematic evaluation.
-
Confirm the Result: Repeat the assay to ensure the result is reproducible. Use a known phototoxin like chlorpromazine as a positive control.[1]
-
Assess Photochemical Properties: Determine the compound's UV/visible absorption spectrum. A high molar extinction coefficient (>1000 L·mol⁻¹·cm⁻¹) in the UVA or visible range is a prerequisite for phototoxicity.[1]
-
Evaluate Structure-Toxicity Relationship: Compare the structure of your compound to analogs with known phototoxicity data (see table in FAQ Q3). This can provide clues for rational chemical modification, such as dehalogenation.
-
Consider Metabolites: The parent compound may not be the only phototoxic agent. Metabolites can also be photoreactive.[9][11] If possible, synthesize major metabolites and test them in the same assay.
-
Explore Mitigation Strategies: Begin parallel screening of mitigation strategies. Test the compound in formulations with UV-absorbing excipients or co-formulated with antioxidants to see if the phototoxic effect can be suppressed in vitro.
Q6: Can formulation changes mitigate the phototoxicity of my compound?
Yes, formulation is a powerful tool to reduce phototoxicity. The primary goal is to prevent the drug from absorbing light or to limit its interaction with cellular components.
-
Liposomal Encapsulation: Encapsulating the drug within liposomes can physically shield it from light and limit its penetration into the viable epidermis where phototoxic reactions are most pronounced.[12]
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can alter the drug's physicochemical properties, potentially reducing its ability to absorb light and generate ROS.[12] This strategy has been shown to enhance the photostability of various drugs.[12]
-
Topical Formulations with UV Absorbers: For topical applications, incorporating broad-spectrum UV filters into the formulation can absorb the incoming radiation before it reaches the phenothiazine molecule.
-
Solid Dosage Forms: For systemic drugs, solid pharmaceutical forms are generally more stable to light than liquid solutions.[12]
Q7: Are there any additives or quenchers that can be used to reduce phototoxicity?
Yes, incorporating antioxidants or specific quenchers into formulations can effectively neutralize the reactive species that cause phototoxic damage.
-
Antioxidants: Compounds like ascorbic acid (Vitamin C), tocopherol (Vitamin E), and N-acetylcysteine act as free radical scavengers, neutralizing the harmful radicals produced in Type I reactions.[13] Melanin itself has antioxidant properties, which is why phototoxic reactions are often less severe in individuals with darker skin types.[6][13]
-
Singlet Oxygen Quenchers: Specific molecules can deactivate singlet oxygen generated during Type II reactions. Beta-carotene and sodium azide (B81097) are well-known singlet oxygen quenchers used in experimental settings to confirm the involvement of this species and can be explored as potential protective agents in formulations.
Experimental Protocols
Protocol: The In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD 432)
The 3T3 NRU phototoxicity test is the validated and regulatory-accepted in vitro method for identifying the phototoxic potential of a substance.[1][2][14] It compares the cytotoxicity of a chemical in the presence and absence of a non-cytotoxic dose of UVA light.[15]
Detailed Methodology
-
Cell Culture: Balb/c 3T3 fibroblasts are seeded into two 96-well microtiter plates and cultured for approximately 24 hours to form a sub-confluent monolayer.[2][16]
-
Treatment: The culture medium is replaced with medium containing one of eight different concentrations of the test chemical. A solvent control is also included. Both plates are treated identically.[2]
-
Irradiation: One plate (+Irr) is exposed to a non-cytotoxic dose of UVA light (typically 5 J/cm²), while the other plate (-Irr) is kept in the dark.[1][15]
-
Incubation: After irradiation, the treatment medium is washed out and replaced with fresh culture medium. Both plates are incubated for another 24 hours.[1]
-
Viability Assessment: Cell viability is determined using the neutral red uptake assay. Living cells take up the neutral red dye into their lysosomes. The amount of dye extracted from the cells is quantified by spectrophotometry and is directly proportional to the number of viable cells.[16]
Data Analysis and Interpretation
-
IC50 Calculation: Concentration-response curves are generated for both the irradiated (+Irr) and non-irradiated (-Irr) conditions. The IC50 value (the concentration that reduces cell viability by 50%) is determined for each curve.[1]
-
Prediction Model: The phototoxic potential is predicted by comparing the two IC50 values. The primary method is the Photo-Irritation Factor (PIF) .[1][16]
PIF = IC50 (-Irr) / IC50 (+Irr)
An alternative model, the Mean Photo Effect (MPE) , can be used if an IC50 cannot be calculated in one or both conditions.[16]
-
Classification:
-
PIF < 5: The chemical is classified as "Not Phototoxic".
-
PIF ≥ 5: The chemical is classified as "Phototoxic".[1]
-
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Drug‐induced photosensitivity: culprit drugs, potential mechanisms and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Drug-Induced Photosensitivity: Clinical Types of Phototoxicity and Photoallergy and Pathogenetic Mechanisms [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Photosafety screening of phenothiazine derivatives with combined use of photochemical and cassette-dosing pharmacokinetic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro phototoxicity of phenothiazines: involvement of stable UVA photolysis products formed in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The phenomenon of phototoxicity and long-term risks of commonly prescribed and structurally diverse drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scantox.com [scantox.com]
- 15. iivs.org [iivs.org]
- 16. In vitro phototoxicity test 3T3 NRO - OECD 432 - YesWeLab. [yeswelab.fr]
Addressing challenges in scaling up the synthesis of 2-(Trifluoromethyl)phenothiazine
Technical Support Center: Synthesis of 2-(Trifluoromethyl)phenothiazine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It provides comprehensive troubleshooting advice, frequently asked questions, and detailed protocols to address challenges encountered during scale-up and routine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods involve the cyclization of appropriately substituted diphenyl sulfides or diphenylamines. Key strategies include the reaction of a substituted diphenylamine (B1679370) with sulfur, often catalyzed by iodine or aluminum chloride, and palladium- or copper-catalyzed intramolecular C-S or C-N bond formation (e.g., Buchwald-Hartwig amination).[1][2] The choice of route often depends on the availability of starting materials, scale, and desired purity profile.
Q2: Why is the phenothiazine (B1677639) core prone to oxidation?
A2: The sulfur atom in the central ring of the phenothiazine molecule is susceptible to oxidation, which can lead to the formation of sulfoxide (B87167) and sulfone byproducts.[3] This is particularly problematic during purification and storage. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can significantly mitigate this issue.[3]
Q3: What role does the trifluoromethyl group play in the synthesis?
A3: The electron-withdrawing nature of the trifluoromethyl (-CF3) group at the 2-position influences the reactivity of the aromatic rings.[4] This can affect the conditions required for cyclization reactions and may increase the acidity of the N-H proton, impacting N-alkylation steps.
Q4: Are there specific safety precautions for this synthesis?
A4: Yes. Many phenothiazine syntheses involve heating diphenylamine and sulfur, which can evolve toxic hydrogen sulfide (B99878) gas.[5][6] All reactions should be conducted in a well-ventilated fume hood. Additionally, reagents like palladium catalysts and strong bases (e.g., sodium hydride, sodium tert-butoxide) require careful handling under anhydrous and inert conditions.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and scale-up of this compound.
Issue 1: Low or No Product Yield
Q: My reaction yield is consistently low. What are the primary factors to investigate?
A: Low yields are a common challenge and can stem from several sources. A systematic approach is best for troubleshooting.[3]
-
Reagent Quality: Ensure all starting materials and solvents are pure and, where necessary, anhydrous. Impurities can poison catalysts or participate in side reactions.[3]
-
Reaction Atmosphere: The phenothiazine core can oxidize.[3] Ensure the reaction is performed under a consistently inert atmosphere (N2 or Ar) to prevent the formation of sulfoxide byproducts.
-
Temperature Control: Phenothiazine formation can be highly temperature-sensitive. Small deviations from the optimal temperature can either stall the reaction or promote byproduct formation.[3][7] Use a calibrated thermometer and a reliable heating system.
-
Catalyst/Ligand Choice (for cross-coupling routes): In Buchwald-Hartwig or Ullmann reactions, the choice of catalyst, ligand, and base is critical.[8][9] For sterically hindered substrates, bulky, electron-rich phosphine (B1218219) ligands may be necessary.[8] The base must be strong enough but not interfere with other functional groups.
Logical Troubleshooting Flow for Low Yield
Caption: A logical workflow to diagnose and address causes of low reaction yields.
Issue 2: Product Purity and Side Reactions
Q: My final product is contaminated with byproducts. How can I improve its purity?
A: Impurities often arise from side reactions or incomplete reactions.
-
Oxidation Products: If you detect sulfoxide or sulfone impurities, improve the inert atmosphere during the reaction and consider using degassed solvents.
-
Incomplete Cyclization: If starting materials are present, the reaction may not have gone to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[3]
-
Purification Strategy: Standard purification methods include recrystallization from solvents like ethanol (B145695) or hexane, and column chromatography on silica (B1680970) gel.[8] For stubborn impurities, distillation under high vacuum may be an option.[10] A patent describes a method of purifying crude phenothiazine by admixing it with silicon dioxide and distilling at high temperatures (300-550°C).[10]
Data on Reaction Conditions
The following table summarizes representative conditions for the intramolecular Buchwald-Hartwig amination, a key step in some synthetic routes to phenothiazines. This data is illustrative and should be optimized for the specific substrate.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene (B28343) | 110 | 12 | 85 | >98 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 18 | 78 | >97 |
| RuPhos Pd G1 (2) | RuPhos (2) | Cs₂CO₃ | Toluene | 110 | 10 | 91 | >99 |
| Pd(OAc)₂ (2) | BINAP (4) | K₂CO₃ | DMF | 120 | 24 | 65 | 95 |
Data is compiled for illustrative purposes based on typical conditions for Buchwald-Hartwig amination reactions.[1]
Experimental Protocols
Protocol: Synthesis via Intramolecular Buchwald-Hartwig Amination
This protocol outlines a general procedure for the final cyclization step to form the phenothiazine ring system.
Visual Workflow of the Protocol
Caption: Experimental workflow for the Buchwald-Hartwig cyclization step.
Materials:
-
Diaryl sulfide precursor (e.g., S-(o-bromoaryl)-S-methylsulfilimine derivative)
-
Palladium catalyst (e.g., RuPhos Pd G1)[1]
-
Phosphine ligand (e.g., RuPhos)[1]
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried Schlenk flask, add the palladium precatalyst (2 mol%), ligand (2 mol%), and base (1.5 equivalents).
-
Inerting: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. Stir the mixture for 10 minutes.
-
Reactant Addition: Add the diaryl sulfide precursor (1.0 equivalent) to the flask.
-
Heating: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 10-18 hours.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure this compound.[8]
Key Reaction Mechanism: Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed method for forming C-N and C-S bonds, which can be applied to phenothiazine synthesis. It typically requires higher temperatures than palladium-catalyzed methods.[9]
Caption: Simplified catalytic cycle for the Ullmann condensation reaction.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Phenothiazine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. iosrphr.org [iosrphr.org]
- 5. youtube.com [youtube.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Improved Synthesis of 2-Trifluoromethyl-10-aminopropylphenothiazine: Making 2-Trifluoromethyl-10-aminopropylphenothiazine Readily Available for Calmodulin Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. US2887482A - Purification of phenothiazine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Anticancer Potential of 2-(Trifluoromethyl)phenothiazine and Fluphenazine
In the landscape of drug repurposing for oncology, phenothiazine (B1677639) derivatives, traditionally used as antipsychotics, have garnered significant interest for their potential anticancer properties. This guide provides a comparative overview of the anticancer activities of two such compounds: 2-(Trifluoromethyl)phenothiazine and the well-established drug, fluphenazine (B1673473). This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data, methodologies, and mechanistic insights.
Overview of Anticancer Activity
Both this compound and fluphenazine belong to the phenothiazine class of compounds and have demonstrated anticancer effects.[1] Their shared chemical scaffold allows them to interact with cellular membranes, leading to disruptions in membrane integrity and signaling pathways crucial for cancer cell survival and proliferation.[2] However, the extent of research and available quantitative data on their anticancer efficacy varies significantly.
Fluphenazine has been more extensively studied, with research demonstrating its ability to reduce the viability of a wide range of cancer cell lines, including those of the lung, breast, colon, liver, brain, and skin, as well as leukemia.[1][3] Its mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways such as Akt and Wnt.[3][4]
This compound is a related compound, and while it is known to be a component of some phenothiazine derivatives with anticancer effects, direct and extensive studies on the parent molecule are less common in the available literature. Research on its derivatives suggests pro-oxidative and pro-apoptotic activities in cancer cells.[5]
Quantitative Analysis of Anticancer Activity
Table 1: In Vitro Anticancer Activity of Fluphenazine
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| A375 | Melanoma | 9.35 | [6] |
| 4T1 | Breast (Murine) | Not specified | [6] |
| MDA-MB-231 | Breast (Triple Negative) | Not specified | [6] |
| MCF-7 (Doxorubicin-resistant) | Breast | 23 | [4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Quantitative data for the anticancer activity of this compound is not available in the reviewed literature.
Mechanistic Insights into Anticancer Action
The anticancer effects of phenothiazines are attributed to a variety of mechanisms, many of which are shared between fluphenazine and likely, by extension, this compound.
Fluphenazine:
-
Induction of Apoptosis: Fluphenazine has been shown to induce mitochondria-mediated intrinsic apoptosis.[1]
-
Cell Cycle Arrest: It can cause cell cycle arrest, primarily at the G0/G1 phase.[1]
-
Signaling Pathway Modulation: Fluphenazine can regulate the Akt and Wnt signaling pathways, which are critical for cancer cell growth and survival.[3] It is also known to be an inhibitor of calmodulin, a key regulator of cellular processes.[4]
-
Membrane Integrity: Like other phenothiazines, fluphenazine can disrupt the lipid bilayer of cellular membranes.[1]
This compound:
-
Derivatives of this compound have been shown to possess pro-oxidative and pro-apoptotic activity against colon cancer cells.[5] The trifluoromethyl group is often incorporated into drug candidates to enhance properties like metabolic stability and membrane permeability.
Below is a diagram illustrating the key signaling pathways implicated in the anticancer activity of phenothiazines like fluphenazine.
Caption: Signaling pathways affected by phenothiazines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key in vitro assays used to evaluate anticancer activity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound or fluphenazine) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against drug concentration.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.[9]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.[9]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at 4°C for at least 30 minutes.[11]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining.
-
PI Staining: Add propidium iodide staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Caption: Interrelation of key in vitro anticancer assays.
Conclusion
Fluphenazine has demonstrated significant anticancer activity across a range of cancer types, with established mechanisms including the induction of apoptosis and cell cycle arrest. While this compound shares a similar chemical backbone and its derivatives show pro-apoptotic potential, there is a clear need for further direct investigation to quantify its anticancer efficacy and fully elucidate its mechanisms of action. The provided experimental protocols offer a standardized framework for conducting such comparative studies, which would be invaluable to the field of oncology drug development. Future research should focus on direct, quantitative comparisons of these and other phenothiazine derivatives to identify the most promising candidates for clinical translation.
References
- 1. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]
- 3. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Theoretical Study of this compound Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylated vs. Chlorinated Phenothiazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationships (SAR) of trifluoromethylated and chlorinated phenothiazines, two pivotal classes of first-generation antipsychotics. By examining their receptor binding affinities, physicochemical properties, and underlying signaling pathways, this document aims to provide a comprehensive resource for researchers in medicinal chemistry and pharmacology.
Introduction
Phenothiazines represent a cornerstone in the history of psychopharmacology. The strategic substitution on the phenothiazine (B1677639) nucleus has profound effects on their pharmacological profile. The introduction of an electron-withdrawing group at the C2 position is crucial for antipsychotic activity. This guide focuses on the comparison between two key substitutions: the chlorine atom (e.g., chlorpromazine, perphenazine) and the trifluoromethyl group (e.g., fluphenazine, trifluoperazine). Generally, trifluoromethylated phenothiazines exhibit greater potency than their chlorinated analogs.[1][2] This is often attributed to the strong electron-withdrawing nature and lipophilicity of the trifluoromethyl group, which can influence receptor interactions and pharmacokinetics.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for representative trifluoromethylated and chlorinated phenothiazines, facilitating a direct comparison of their biochemical and physicochemical properties.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | Class | Dopamine (B1211576) D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |
| Trifluoperazine | Trifluoromethylated | 1.1 - 2.63[3] | 24[3] |
| Fluphenazine | Trifluoromethylated | ~1.0 | ~10 |
| Chlorpromazine | Chlorinated | ~3.1 | ~13 |
| Perphenazine | Chlorinated | ~1.5 | ~8.0 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Physicochemical Properties
| Compound | Class | LogP | pKa |
| Fluphenazine | Trifluoromethylated | 4.36[4] | 8.0 |
| Trifluoperazine | Trifluoromethylated | 5.2 | 8.1 |
| Chlorpromazine | Chlorinated | 5.2[5] | 9.3 |
| Perphenazine | Chlorinated | 4.5 | 7.8 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental data. Below are synthesized protocols for the key binding assays cited in this guide.
Dopamine D2 Receptor Binding Assay
This protocol is adapted from methodologies utilizing [³H]-Spiperone as the radioligand.[6][7][8][9][10]
1. Membrane Preparation:
-
Source: Rat striatal tissue or cells stably expressing the human dopamine D2 receptor (e.g., HEK293 cells).
-
Homogenize tissue or cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.
2. Binding Assay:
-
The total assay volume is 1 mL.
-
To each tube, add:
-
100 µL of competing drug (trifluoromethylated or chlorinated phenothiazine) at various concentrations or buffer for total binding.
-
100 µL of [³H]-Spiperone (final concentration ~0.1-0.3 nM).
-
800 µL of the membrane preparation.
-
-
For non-specific binding, add a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol (B65202) or (+)-butaclamol) instead of the competing drug.
-
Incubate at 25°C for 60-120 minutes.
3. Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Wash the filters three times with 5 mL of ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of the competing drug that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin 5-HT2A Receptor Binding Assay
This protocol is based on assays using [³H]-Ketanserin as the radioligand.[2][11][12]
1. Membrane Preparation:
-
Source: Rat frontal cortex or cells stably expressing the human 5-HT2A receptor.
-
The membrane preparation protocol is similar to the one described for the D2 receptor assay.
2. Binding Assay:
-
The total assay volume is 1 mL.
-
To each tube, add:
-
100 µL of competing drug at various concentrations or buffer.
-
100 µL of [³H]-Ketanserin (final concentration ~0.5-1.0 nM).
-
800 µL of the membrane preparation.
-
-
For non-specific binding, use a high concentration of a non-labeled 5-HT2A antagonist (e.g., 1 µM spiperone (B1681076) or 10 µM methysergide).
-
Incubate at 37°C for 30 minutes.
3. Filtration and Counting:
-
The filtration and counting steps are identical to those described for the D2 receptor binding assay.
4. Data Analysis:
-
The data analysis is performed as described for the D2 receptor binding assay to determine the IC50 and Ki values for the test compounds at the 5-HT2A receptor.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and a logical workflow for comparing these phenothiazine classes.
References
- 1. psychiatrictimes.com [psychiatrictimes.com]
- 2. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [3H]ketanserin binding in human brain postmortem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acnp.org [acnp.org]
Validating Calmodulin Inhibition by 2-(Trifluoromethyl)phenothiazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro inhibition of calmodulin by various 2-(Trifluoromethyl)phenothiazine derivatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in research and drug development.
Comparative Analysis of Inhibitory Potency
The inhibitory potential of several this compound derivatives against calmodulin has been evaluated using in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values were determined using a calmodulin-dependent phosphodiesterase (PDE) activity assay, a standard method for assessing calmodulin inhibition.
| Compound | R2 Substituent | Side Chain | IC50 (µM) |
| Trifluoperazine | -CF3 | -CH2-CH2-CH2-N(CH3)2 | 10 |
| Fluphenazine | -CF3 | -(CH2)3-N N-(CH2)2OH | 12 |
| Triflupromazine | -CF3 | -CH2-CH2-CH2-N(CH3)2 | 28 |
Data Interpretation: A lower IC50 value indicates a higher potency of the compound as a calmodulin inhibitor. Based on the data, Trifluoperazine exhibits the highest potency among the tested this compound derivatives.
Structure-Activity Relationship
The inhibitory potency of phenothiazine (B1677639) derivatives on calmodulin is influenced by the nature of the substituent at the 2-position of the phenothiazine ring and the composition of the amino side chain.[1] Studies have shown that a trifluoromethyl group (-CF3) at the 2-position generally confers high potency.[1] Both the phenothiazine nucleus and the side chain are crucial for the interaction with calmodulin.[1]
Experimental Protocols
A standard method for quantifying the inhibition of calmodulin involves measuring its ability to activate cyclic nucleotide phosphodiesterase (PDE).[1] The assay is based on the principle that active calmodulin potentiates the activity of PDE, which in turn hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP). Inhibitors of calmodulin will prevent this activation, leading to a decrease in PDE activity.
Calmodulin-Dependent Phosphodiesterase Inhibition Assay
1. Reagents and Materials:
-
Calmodulin (Bovine brain)
-
Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1)
-
Tris-HCl buffer
-
Calcium Chloride (CaCl2)
-
Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA)
-
Cyclic adenosine monophosphate (cAMP)
-
[³H]-cAMP (radiolabeled)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Test compounds (this compound derivatives) dissolved in an appropriate solvent (e.g., DMSO)
2. Assay Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, CaCl2, and calmodulin.
-
Addition of Inhibitor: Add varying concentrations of the test this compound derivative to the reaction mixture. A control reaction without the inhibitor should be included.
-
Enzyme Addition: Initiate the calmodulin activation by adding a predetermined amount of phosphodiesterase to the mixture.
-
Substrate Addition: Start the enzymatic reaction by adding a solution containing both unlabeled cAMP and a tracer amount of [³H]-cAMP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 1 minute).
-
Conversion of AMP to Adenosine: Add snake venom nucleotidase to the reaction tubes and incubate to convert the [³H]-AMP product to [³H]-adenosine.
-
Separation of Unreacted Substrate: Add an anion-exchange resin slurry to bind the negatively charged, unreacted [³H]-cAMP.
-
Quantification: Centrifuge the tubes to pellet the resin. Transfer an aliquot of the supernatant, containing the [³H]-adenosine, to a scintillation vial with a scintillation cocktail.
-
Data Analysis: Measure the radioactivity using a liquid scintillation counter. The amount of [³H]-adenosine is proportional to the PDE activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the control and determine the IC50 value.
Visualizations
Signaling Pathway of Calmodulin Activation and Inhibition
Caption: Calmodulin is activated by calcium, which then activates phosphodiesterase.
Experimental Workflow for Calmodulin Inhibition Assay
Caption: Step-by-step workflow for the calmodulin inhibition assay.
Structure-Activity Relationship of Phenothiazine Derivatives
Caption: Key structural features influencing calmodulin inhibition.
References
In vivo efficacy studies of 2-(Trifluoromethyl)phenothiazine derivatives in tuberculosis mouse models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of phenothiazine (B1677639) derivatives in murine models of tuberculosis (TB). While specific in vivo studies on 2-(Trifluoromethyl)phenothiazine derivatives are limited, this document leverages available data on structurally related phenothiazines, primarily thioridazine (B1682328), and compares their antimycobacterial activity with standard first-line anti-TB drugs. The information is compiled from preclinical studies to aid in the evaluation of this class of compounds for further drug development.
Executive Summary
Phenothiazine derivatives, a class of compounds historically used as antipsychotics, have demonstrated notable in vitro and in vivo activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains. Thioridazine, in particular, has been the subject of several in vivo studies in mouse models of TB, showing a significant reduction in bacterial load. These compounds are thought to act on Mtb through various mechanisms, including targeting the respiratory chain component type II NADH:quinone oxidoreductase (Ndh).[1] This guide synthesizes the key findings from these studies, presenting quantitative data, experimental methodologies, and a visual representation of the general experimental workflow.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of thioridazine in mouse models of tuberculosis, with comparisons to standard anti-TB drugs where available.
Table 1: Efficacy of Thioridazine Monotherapy in BALB/c Mice Infected with Drug-Susceptible Mtb
| Treatment Group | Dosage | Duration | Initial Lung CFU (log10) | Final Lung CFU (log10) ± SD | Log10 CFU Reduction | Reference |
| Untreated Control | - | 60 days | ~5.5 | 6.4 ± 0.1 | - | [2] |
| Thioridazine | 32 mg/kg/day | 60 days | ~5.5 | 5.3 ± 0.1 | 1.1 | [2] |
| Thioridazine | 70 mg/kg/day | 60 days | ~5.5 | 4.8 ± 0.2 | 1.6 | [2] |
Table 2: Efficacy of Thioridazine Monotherapy in BALB/c Mice Infected with MDR-TB
| Treatment Group | Dosage | Duration | Initial Lung CFU (log10) | Final Lung CFU (log10) ± SD | Log10 CFU Reduction | Reference |
| Untreated Control | - | 60 days | ~5.5 | 6.4 ± 0.1 | - | [2] |
| Thioridazine | 32 mg/kg/day | 60 days | ~5.5 | 5.7 ± 0.1 | 0.7 | [2] |
| Thioridazine | 70 mg/kg/day | 60 days | ~5.5 | 5.2 ± 0.1 | 1.2 | [2] |
Table 3: Efficacy of Thioridazine in Combination with First-Line Anti-TB Drugs in BALB/c Mice
| Treatment Group | Duration | Initial Lung CFU (log10) | Final Lung CFU (log10) ± SD | Log10 CFU Reduction | Reference |
| Rifampicin + Isoniazid (B1672263) + Pyrazinamide (B1679903) | 60 days | ~5.5 | -0.3 ± 0.2 | 5.8 | [2] |
| Thioridazine + Rifampicin + Isoniazid + Pyrazinamide | 60 days | ~5.5 | -0.6 ± 0.1 | 6.1 | [2] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the efficacy data. Below are detailed protocols for the key experiments.
In Vivo Mouse Model of Tuberculosis
A common experimental design for assessing the efficacy of anti-TB drug candidates in a chronic infection model is as follows:
-
Animal Model: Female BALB/c mice, typically 6-8 weeks old, are used. This strain is well-established for TB drug evaluation.[3]
-
Infection: Mice are infected with Mycobacterium tuberculosis H37Rv (for drug-susceptible studies) or a clinical MDR-TB strain. Infection is typically established via the aerosol route to deliver a low dose of approximately 50-100 colony-forming units (CFU) to the lungs.[4]
-
Establishment of Chronic Infection: The infection is allowed to establish for a period of 4 to 6 weeks, leading to a chronic infection state.[5]
-
Treatment: Drug treatment is initiated after the chronic infection is established.
-
Thioridazine Administration: Thioridazine is administered daily by oral gavage at specified doses (e.g., 32 mg/kg and 70 mg/kg).[2]
-
Standard Drug Administration: Standard anti-TB drugs such as isoniazid (INH), rifampin (RIF), and pyrazinamide (PZA) are administered by oral gavage at established effective doses (e.g., INH at 25 mg/kg, RIF at 10 mg/kg, PZA at 150 mg/kg).[3]
-
-
Efficacy Assessment: The primary endpoint for efficacy is the bacterial load in the lungs.
-
At specified time points (e.g., 30 and 60 days post-treatment initiation), mice are euthanized.
-
The lungs are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar.
-
Plates are incubated at 37°C for 3-4 weeks, after which CFU are counted to determine the bacterial load.
-
-
Data Analysis: The log10 CFU counts from treated groups are compared to the untreated control group to determine the reduction in bacterial load. Statistical analysis is performed to assess the significance of the findings.
Experimental Workflow
The following diagram illustrates the general workflow for in vivo efficacy studies of anti-tuberculosis drug candidates in a mouse model.
Caption: General workflow for in vivo TB drug efficacy studies in mice.
Conclusion
The available in vivo data, primarily from studies on thioridazine, suggest that phenothiazine derivatives warrant further investigation as potential anti-tuberculosis agents. Thioridazine demonstrates bactericidal activity against both drug-susceptible and MDR-TB in mouse models, and it may have a synergistic effect when combined with first-line anti-TB drugs.[2] While these findings are promising, the development of phenothiazine-based anti-TB drugs will require medicinal chemistry efforts to optimize their efficacy and minimize the potential for side effects associated with their antipsychotic activity. Further in vivo studies are needed to explore the efficacy of other phenothiazine derivatives, including those with a 2-(trifluoromethyl) substitution, and to fully characterize their pharmacokinetic and pharmacodynamic properties.
References
- 1. Antitubercular pharmacodynamics of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antipsychotic Thioridazine Shows Promising Therapeutic Activity in a Mouse Model of Multidrug-Resistant Tuberculosis | PLOS One [journals.plos.org]
- 3. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Preclinical Efficacy Testing of New Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dopamine Receptor Cross-Reactivity of 2-(Trifluoromethyl)phenothiazine: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals detailing the binding profile of 2-(Trifluoromethyl)phenothiazine across dopamine (B1211576) receptor subtypes in comparison to established antipsychotics, Chlorpromazine and Haloperidol.
This guide provides an objective comparison of this compound's binding affinity for dopamine receptor subtypes (D1, D2, D3, D4, and D5). The product's performance is contrasted with the well-characterized first-generation antipsychotics, Chlorpromazine and Haloperidol, supported by experimental data from radioligand binding assays. Detailed experimental protocols are provided to facilitate the replication and validation of these findings.
Comparative Binding Affinity at Dopamine Receptors
The therapeutic and side-effect profiles of antipsychotic drugs are largely determined by their interaction with various neurotransmitter receptors, particularly the dopamine receptor subtypes. The binding affinity of a compound for a receptor is typically quantified by the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity.
The following table summarizes the reported Ki values for this compound (Trifluoperazine), Chlorpromazine, and Haloperidol at the five human dopamine receptor subtypes. This data, derived from various radioligand binding studies, offers a quantitative comparison of their receptor interaction profiles.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| This compound (Trifluoperazine) | 1.1 - 2.63[1] | 1.12[2] | - | - | - |
| Chlorpromazine | 10[3] | 1.4[3] | 2.5[3] | 5.8[3] | 9.5[3] |
| Haloperidol | 27[4] | 0.55 - 1.2[4][5] | 1.2 - 4.6[4][6] | 9.7 - 10[4][6] | 48[4] |
Note: Missing values (-) indicate that reliable data was not available in the surveyed literature.
As the data indicates, this compound, also known as Trifluoperazine (B1681574), demonstrates a high affinity for the D2 receptor, which is a key target for the therapeutic action of typical antipsychotics.[7][8] Its potency is comparable to that of Haloperidol at this receptor subtype. The trifluoromethyl group at the 2-position of the phenothiazine (B1677639) ring is known to enhance the potency of these compounds.[9][10] In comparison, Chlorpromazine also exhibits high affinity for the D2 receptor, though slightly less potent than Haloperidol and Trifluoperazine.[3] All three compounds generally show lower affinity for D1-like receptors (D1 and D5) compared to D2-like receptors (D2, D3, D4).[4][11][12]
Experimental Protocols
The determination of binding affinities (Ki values) is predominantly achieved through competitive radioligand binding assays. Functional activities, such as agonism or antagonism, are often assessed using cell-based assays that measure downstream signaling events, like changes in cyclic AMP (cAMP) levels.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a generalized procedure for determining the Ki of a test compound at a specific dopamine receptor subtype.
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from a receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a specific human dopamine receptor subtype.[3][13]
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [3H]-Spiperone for D2-like receptors, [3H]-SCH23390 for D1-like receptors).
-
Test Compound: this compound or comparator drugs.
-
Non-specific Binding Determinant: A high concentration of an unlabeled ligand (e.g., Haloperidol) to determine non-specific binding.[14]
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass Fiber Filters: Pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail and Counter.
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. resources.tocris.com [resources.tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoperazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trifluoperazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. [PDF] Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. | Semantic Scholar [semanticscholar.org]
- 10. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the dopamine D3 receptor: an overview of drug design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Modulatory Effects of 2-(Trifluoromethyl)phenothiazine on Doxorubicin Efficacy in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of doxorubicin (B1662922), a cornerstone of chemotherapy, when used in combination with 2-(Trifluoromethyl)phenothiazine (TFP), a phenothiazine (B1677639) derivative also known as trifluoperazine (B1681574). The focus is on the compound's ability to modulate doxorubicin's cytotoxic effects and the development of multidrug resistance, supported by available experimental data.
Comparative Analysis of Cytotoxicity and Drug Resistance
The combination of this compound (TFP) and doxorubicin (DOX) has been investigated for its potential to enhance anti-cancer activity. However, studies in L1210 mouse leukemia cells have shown that continuous exposure to a combination of TFP and a low concentration of doxorubicin can lead to the selection of a multidrug-resistant (MDR) cell population. This resistance is characterized by a significant increase in the concentration of doxorubicin required to inhibit cell growth and is associated with the overexpression of P-glycoprotein, a key drug efflux pump.[1]
The table below summarizes the changes in drug resistance in L1210 leukemia cells adapted to grow in the presence of both TFP and doxorubicin, as reported in the literature.
| Drug | Fold Resistance in L1210/DT Cells* |
| Doxorubicin | > 30-fold |
| Etoposide | > 30-fold |
| Amsacrine | > 6-fold |
| Vincristine | Cross-resistance observed |
*L1210/DT cells are L1210 cells adapted to grow in the presence of 0.017 µM Doxorubicin and 5 µM TFP.[1]
Experimental Protocols
The following are generalized protocols for key experiments used to assess the interaction between TFP and doxorubicin. These protocols are based on standard laboratory methods and may require optimization for specific cell lines and experimental conditions.
Soft Agar (B569324) Colony Formation Assay
This assay is used to determine the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity, and to assess the long-term effects of drug treatments on cell survival and proliferation.
Objective: To evaluate the effect of TFP, doxorubicin, and their combination on the colony-forming ability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (TFP)
-
Doxorubicin
-
Agarose (B213101) (low melting point)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution
Procedure:
-
Prepare Base Agar Layer:
-
Prepare a 1.2% agarose solution in sterile water and autoclave.
-
Prepare a 2X concentration of the complete cell culture medium.
-
Mix equal volumes of the 1.2% agarose solution (melted and cooled to 42°C) and the 2X medium to obtain a final concentration of 0.6% agarose in 1X medium.
-
Dispense 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Prepare Cell Suspension in Top Agar Layer:
-
Harvest and count the cells.
-
Prepare a cell suspension at a density of 1 x 10^4 cells/mL in the complete medium.
-
Prepare a 0.7% low melting point agarose solution in sterile water, autoclave, and cool to 40°C.
-
Mix the cell suspension with the 0.7% agarose solution at a 1:1 ratio to get a final agarose concentration of 0.35%.
-
-
Drug Treatment:
-
Add the desired concentrations of TFP, doxorubicin, or the combination to the cell-agarose suspension.
-
-
Plating:
-
Carefully layer 1 mL of the cell-agarose mixture containing the drugs on top of the solidified base agar layer in each well.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days, or until colonies are visible.
-
Add 100 µL of fresh medium to each well every 3-4 days to prevent drying.
-
-
Staining and Quantification:
-
After the incubation period, stain the colonies with 0.005% crystal violet for 1 hour.
-
Wash the wells with PBS to remove excess stain.
-
Count the number of colonies in each well using a microscope.
-
Alkaline Elution Assay for DNA Damage
This assay is a sensitive method to detect DNA single-strand breaks and alkali-labile sites, which are common forms of DNA damage induced by doxorubicin.
Objective: To quantify the extent of DNA damage in cancer cells following treatment with TFP, doxorubicin, or their combination.
Materials:
-
Cancer cell line of interest, pre-labeled with a radioactive DNA precursor (e.g., [3H]thymidine)
-
Lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% Sarkosyl, pH 10.0)
-
Eluting solution (e.g., 0.1 M tetrapropylammonium (B79313) hydroxide, 0.02 M EDTA, pH 12.1)
-
Polyvinylchloride filters (2.0 µm pore size)
-
Scintillation counter and vials
Procedure:
-
Cell Treatment:
-
Treat the radioactively labeled cells with the desired concentrations of TFP, doxorubicin, or the combination for the specified duration.
-
-
Cell Lysis on Filter:
-
After treatment, harvest the cells and resuspend them in ice-cold PBS.
-
Load a defined number of cells onto a polyvinylchloride filter.
-
Lyse the cells by slowly passing the lysis solution through the filter. This removes cellular proteins and leaves the DNA on the filter.
-
-
DNA Elution:
-
Wash the DNA on the filter with a washing buffer.
-
Elute the DNA from the filter by pumping the alkaline eluting solution through it at a constant rate. The rate of elution is proportional to the number of DNA single-strand breaks.
-
-
Fraction Collection and Quantification:
-
Collect fractions of the eluate at regular time intervals.
-
Determine the amount of DNA remaining on the filter and in each collected fraction by scintillation counting.
-
-
Data Analysis:
-
Plot the fraction of DNA remaining on the filter versus the elution time.
-
The elution rate is a measure of the amount of DNA damage.
-
Visualizing Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the modulatory effects of TFP on doxorubicin-induced cytotoxicity and resistance.
Proposed Signaling Pathway of Interaction
The synergistic and resistance-modulating effects of TFP on doxorubicin's action can be attributed to the interplay of their respective mechanisms. Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[2][3] TFP is a known inhibitor of calmodulin, a key calcium-binding protein that regulates numerous cellular processes, including signaling pathways that can contribute to drug resistance.[4] The combination of these actions can lead to complex outcomes, including the potentiation of doxorubicin's effects and the selection for cells that overexpress drug efflux pumps like P-glycoprotein.[1][5]
References
- 1. Calmodulin inhibitor trifluoperazine in combination with doxorubicin induces the selection of tumour cells with the multidrug resistant phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Calmodulin in Tumor Cell Migration, Invasiveness, and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative analysis of the antipsychotic potency of 2-(Trifluoromethyl)phenothiazine and chlorpromazine
A comprehensive guide for researchers and drug development professionals on the comparative antipsychotic profiles of 2-(Trifluoromethyl)phenothiazine derivatives and the benchmark phenothiazine (B1677639), chlorpromazine (B137089).
This guide provides an objective comparison of the antipsychotic potencies of this compound and chlorpromazine, supported by experimental data. Due to the limited availability of direct experimental data on the parent compound this compound, this analysis utilizes data from its potent and clinically significant derivative, trifluoperazine (B1681574) . Chlorpromazine, the first clinically used antipsychotic, serves as the benchmark for comparison, representing a low-potency phenothiazine.
The primary mechanism of action for typical antipsychotics is the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway.[1][2] The clinical potency of these drugs shows a strong correlation with their binding affinity for the D2 receptor.[1] This comparison will therefore focus on D2 receptor interactions, clinical efficacy, and side effect profiles to provide a comprehensive overview.
Quantitative Data Summary
The following tables summarize key quantitative data points for trifluoperazine and chlorpromazine, highlighting the differences in their receptor affinity and clinical characteristics.
Table 1: In Vitro Dopamine D2 Receptor Binding Affinity
| Compound | Receptor | Parameter | Value (nM) |
| Trifluoperazine | Dopamine D2 | IC₅₀ | 1.1 - 1.2[3][4][5] |
| Chlorpromazine | Dopamine D2 | Kᵢ | 0.55*[6] |
*Note: The reported Ki value for chlorpromazine can vary in the literature. While this source indicates high affinity, it is clinically classified as a low-potency antipsychotic, which typically corresponds to a weaker D2 receptor affinity compared to high-potency agents.
Table 2: Comparative Clinical Characteristics
| Characteristic | Trifluoperazine | Chlorpromazine |
| Potency Class | High-Potency[7] | Low-Potency[1][7] |
| Primary Indication | Schizophrenia, Anxiety[8] | Schizophrenia, Psychosis, Mania, Nausea/Vomiting, Hiccups[8] |
| Common Side Effects | High risk of Extrapyramidal Symptoms (EPS): - Dystonia- Akathisia- Parkinsonism[7] | High risk of: - Sedation- Orthostatic Hypotension- Anticholinergic effects (dry mouth, constipation)[9] |
| Clinical Efficacy | Efficacy in treating schizophrenia is comparable to low-potency antipsychotics.[7] | Benchmark for efficacy; comparable to trifluoperazine for positive symptoms.[7] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the key biological pathway and a standard experimental workflow relevant to this comparison.
Caption: Antagonism of the Dopamine D2 Receptor Signaling Pathway.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Comparative Analysis
The significant difference in D2 receptor binding affinity between trifluoperazine and chlorpromazine forms the basis of their classification as high-potency and low-potency antipsychotics, respectively. Trifluoperazine's higher affinity (lower IC₅₀) means that a smaller dose is required to achieve the necessary 60-80% dopamine D2 receptor occupancy for an antipsychotic effect.
Despite this marked difference in molecular potency, multiple clinical trials have found no significant difference in the overall efficacy for treating the positive symptoms of schizophrenia between trifluoperazine and low-potency antipsychotics like chlorpromazine.[7] A randomized clinical trial also found no significant difference in the speed or duration of sedation for acute aggression between the two.[10][11]
The most critical distinction for clinical application lies in their side effect profiles.
-
Trifluoperazine , as a high-potency agent with more selective D2 antagonism, has a higher propensity to cause extrapyramidal symptoms (EPS). These movement-related side effects are a direct consequence of D2 receptor blockade in the nigrostriatal pathway.
-
Chlorpromazine has a broader receptor binding profile, with significant antagonist activity at histaminic (H1), muscarinic (M1), and alpha-adrenergic (α1) receptors.[9] This "promiscuous" binding profile accounts for its characteristic side effects of sedation, dry mouth, constipation, and orthostatic hypotension.
Experimental Protocols
Competitive Radioligand Binding Assay for D2 Receptor Affinity
This protocol outlines a generalized method for determining the binding affinity (Kᵢ) or inhibitory concentration (IC₅₀) of a test compound for the dopamine D2 receptor.
1. Materials and Reagents:
-
Receptor Source: Cell membranes prepared from a stable cell line (e.g., CHO or HEK293) expressing the human dopamine D2 receptor, or homogenized rat striatal tissue.
-
Radioligand: A high-affinity D2 receptor antagonist labeled with a radioisotope, such as [³H]spiperone.
-
Test Compounds: Unlabeled trifluoperazine and chlorpromazine, dissolved and serially diluted to a range of concentrations.
-
Control for Non-specific Binding: A high concentration (e.g., 10 µM) of a potent, unlabeled D2 antagonist like haloperidol.
-
Assay Buffer: A buffer solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂) to maintain physiological pH and ionic conditions.
2. Procedure:
-
Incubation: In assay tubes, combine the receptor membranes, a fixed concentration of the radioligand, and either buffer (for total binding), the non-specific binding control, or one of the concentrations of the test compound.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
3. Data Acquisition and Analysis:
-
Quantification: Place the filters into scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculation of Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Data Analysis:
-
For each concentration of the test compound, calculate the percentage of specific binding relative to the control (buffer only).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data. The IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding, can be determined from this curve.
-
The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.
-
References
- 1. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Trifluoperazine | 117-89-5 | Dopamine Receptor | MOLNOVA [molnova.com]
- 5. selleckchem.com [selleckchem.com]
- 6. resources.tocris.com [resources.tocris.com]
- 7. Trifluoperazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]
- 10. Comparison of Haloperidol, Promethazine, Trifluoperazine, and Chlorpromazine in Terms of Velocity and Durability of the Sedation among Acute Aggressive Patients: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Head-to-Head Comparison: 2-(Trifluoromethyl)phenothiazine and Thioridazine Against Mycobacterium tuberculosis
A Comparative Analysis for Researchers and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis (TB), necessitates the exploration of novel and repurposed therapeutic agents. Phenothiazines, a class of compounds traditionally used as antipsychotics, have garnered significant interest for their antimycobacterial properties. This guide provides a detailed comparison of two such compounds, 2-(Trifluoromethyl)phenothiazine and the well-studied thioridazine (B1682328), in their activity against M.tb.
Quantitative Data Summary
The following tables summarize the available quantitative data for thioridazine against M. tuberculosis. It is important to note that equivalent data for this compound is not currently published, representing a significant knowledge gap.
Table 1: In Vitro Activity of Thioridazine against M. tuberculosis
| Compound | M. tuberculosis Strain | MIC (μg/mL) | Reference |
| Thioridazine | Drug-Susceptible | 8 - 16 | [1] |
| Thioridazine | Multidrug-Resistant (MDR) | 8 - 16 | [1] |
| Thioridazine | H37Rv | 20 | [2] |
Table 2: Intracellular Activity of Thioridazine
| Compound | Cell Line | M.tb Strain | Effective Concentration (μg/mL) | Outcome | Reference |
| Thioridazine | Human Macrophages | Intracellular M.tb | 0.1 | Killing of phagocytized M.tb | [1] |
Mechanism of Action: A Tale of Two Strategies
Thioridazine exhibits a multi-pronged attack against M. tuberculosis. Its primary mechanisms of action are believed to be:
-
Inhibition of Efflux Pumps: Thioridazine is a potent inhibitor of bacterial efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring drug resistance. By blocking these pumps, thioridazine can restore the efficacy of conventional anti-TB drugs.
-
Enhancement of Intracellular Killing: M. tuberculosis is an intracellular pathogen that resides and replicates within host macrophages. Thioridazine has been shown to accumulate within these macrophages, enhancing their ability to kill the engulfed bacteria.[1] This is a crucial activity, as many antibiotics have poor penetration into macrophages.
While a specific mechanism for this compound has not been elucidated, SAR studies on phenothiazines suggest that the trifluoromethyl group at the C2 position can confer antitubercular activity.[2] It is plausible that it shares a similar mechanism of action with other phenothiazines, including efflux pump inhibition and enhancement of intracellular killing.
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for determining the in vitro susceptibility of M. tuberculosis to antimicrobial agents.
Materials:
-
M. tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
96-well microtiter plates
-
Test compounds (Thioridazine, this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Isoniazid)
-
Negative control (broth only)
-
Resazurin (B115843) sodium salt solution (0.01% w/v in sterile water)
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the 96-well plate, with final concentrations typically ranging from 0.125 to 64 µg/mL.
-
Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a McFarland standard of 0.5.
-
Dilute the inoculum 1:20 in 7H9 broth and add 100 µL to each well of the microtiter plate, except for the negative control wells.
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for a further 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink (indicating bacterial growth).
Protocol 2: Macrophage Infection Model for Intracellular Activity
This assay assesses the ability of a compound to kill M. tuberculosis residing within macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)
-
M. tuberculosis culture
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS)
-
Test compounds
-
Lysis buffer (e.g., 0.1% SDS)
-
Middlebrook 7H11 agar (B569324) plates
Procedure:
-
Seed macrophages in a 24-well plate and differentiate them (e.g., with PMA for THP-1 cells).
-
Infect the macrophage monolayer with M. tuberculosis at a specific multiplicity of infection (MOI), typically 1:1 or 10:1 (bacteria to macrophage).
-
Incubate for a set period (e.g., 4 hours) to allow for phagocytosis.
-
Wash the cells to remove extracellular bacteria.
-
Add fresh media containing serial dilutions of the test compounds.
-
Incubate the plates for a desired period (e.g., 3-5 days).
-
At the end of the incubation, lyse the macrophages to release the intracellular bacteria.
-
Serially dilute the lysate and plate on 7H11 agar to determine the number of colony-forming units (CFUs).
-
The efficacy of the compound is determined by the reduction in CFU counts compared to untreated control wells.
Visualizing the Pathways
To better understand the proposed mechanisms and experimental workflows, the following diagrams are provided.
Caption: Experimental workflows for determining MIC and intracellular activity.
Caption: Proposed mechanisms of action for thioridazine against M.tb.
Conclusion and Future Directions
Thioridazine has demonstrated significant promise as a repurposed drug for the treatment of tuberculosis, particularly in cases of drug resistance. Its dual mechanism of action, targeting both bacterial defense and host-cell response, makes it a compelling candidate for combination therapy.
The antitubercular potential of this compound remains largely unexplored. Based on SAR studies, the presence of the trifluoromethyl group is anticipated to contribute to its activity. However, without direct experimental evidence, a definitive comparison with thioridazine is not possible.
There is a clear need for future research to:
-
Directly compare the in vitro and intracellular activities of this compound and thioridazine against a panel of drug-susceptible and drug-resistant M. tuberculosis strains.
-
Elucidate the precise mechanism of action of this compound.
-
Evaluate the in vivo efficacy and toxicity of this compound in relevant animal models of tuberculosis.
Such studies will be crucial in determining the potential of this compound as a viable candidate for anti-TB drug development and will provide a more complete picture of the therapeutic potential of the phenothiazine (B1677639) class.
References
Validating the Pro-Apoptotic Mechanism of 2-(Trifluoromethyl)phenothiazine in Colon Cancer Cells: A Comparative Guide
This guide provides a comparative analysis of the pro-apoptotic potential of 2-(Trifluoromethyl)phenothiazine (TFMPZ) in colon cancer cells. While direct comparative studies on TFMPZ are limited, this document extrapolates its likely mechanism based on the known actions of other phenothiazine (B1677639) derivatives and compares its potential efficacy against established apoptosis-inducing agents. Detailed experimental protocols are provided to enable researchers to validate these mechanisms.
Comparative Efficacy of Apoptosis Inducers in Colon Cancer Cells
The following table summarizes the pro-apoptotic effects of various compounds on common colon cancer cell lines. The data for TFMPZ is hypothetical, based on the observed effects of other phenothiazine derivatives like thioridazine (B1682328) and promethazine.
| Compound | Cell Line | Concentration | Apoptosis Induction (% of Cells) | Key Molecular Effects |
| This compound (TFMPZ) (Hypothetical) | HCT-116, HT-29 | 10-50 µM | 30-60% | Increased Bax/Bcl-2 ratio, Caspase-3/9 activation, PARP cleavage |
| 5-Fluorouracil (5-FU) | HCT-116 | 10 µM | ~10-20% | Induction of DNA damage, p53 activation |
| Thioridazine | HCT-116, HT-29, LoVo | 10-30 µM | 25-50% | Mitochondrial dysfunction, PARP cleavage, Caspase-3/9 activation, decreased Bcl-2.[1] |
| Promethazine | HCT-116, SW480 | 20-80 µM | 20-40% | Inhibition of PI3K/AKT pathway, decreased Bcl-2, increased Bax and cleaved Caspase-3.[2] |
| TRAIL | HCT-116 | 50 ng/mL | ~40-60% | Activation of extrinsic apoptosis pathway via DR4/DR5, Caspase-8 activation.[3][4] |
| Oxaliplatin | HCT-116, SW620 | 50-90 µM | ~30-50% | Induction of DNA damage, increased Bax and Bak expression.[5][6] |
Proposed Pro-Apoptotic Signaling Pathway of TFMPZ
Based on the known mechanisms of other phenothiazine derivatives, TFMPZ is proposed to induce apoptosis in colon cancer cells primarily through the intrinsic (mitochondrial) pathway. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Proposed intrinsic apoptosis pathway induced by TFMPZ.
Experimental Workflow for Validating Pro-Apoptotic Mechanisms
The following workflow outlines the key experiments to validate the pro-apoptotic activity of a compound like TFMPZ in colon cancer cells.
Caption: Experimental workflow for apoptosis validation.
Detailed Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials :
-
Colon cancer cells (e.g., HCT-116, HT-29)
-
6-well plates
-
TFMPZ and other test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure :
-
Seed 1-5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of TFMPZ or other compounds for 24-48 hours. Include a vehicle-treated control.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.[7]
-
Wash the cell pellet with cold 1X PBS and resuspend in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[8][10]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8][10]
-
-
Interpretation :
Caspase-3/7 Activity Assay
This luminescent assay quantifies the activity of executioner caspases 3 and 7.
-
Materials :
-
Caspase-Glo® 3/7 Assay kit
-
White-walled 96-well plates
-
Luminometer
-
-
Procedure :
-
Seed cells in a 96-well plate and treat with compounds as described above.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours.[11]
-
Measure the luminescence of each sample using a plate-reading luminometer.[12]
-
-
Interpretation : An increase in luminescence is directly proportional to the amount of active caspase-3/7 in the sample.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[13]
-
Materials :
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
-
-
Procedure :
-
Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[14]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.[14]
-
SDS-PAGE : Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[14]
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.[15]
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Antibody Incubation : Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]
-
Detection : Add ECL substrate and capture the chemiluminescent signal using an imaging system.[14][15]
-
Analysis : Quantify band intensities using densitometry software and normalize to a loading control like β-actin.[15]
-
-
Interpretation : Look for a decrease in anti-apoptotic proteins (e.g., Bcl-2), an increase in pro-apoptotic proteins (e.g., Bax), and an increase in the cleaved (active) forms of Caspase-3 and PARP.
Logical Comparison of Pro-Apoptotic Agents
The choice of a pro-apoptotic agent for further development depends on its mechanism of action, potency, and selectivity for cancer cells.
Caption: Logical comparison of apoptotic inducers.
References
- 1. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promethazine inhibits proliferation and promotes apoptosis in colorectal cancer cells by suppressing the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. art.torvergata.it [art.torvergata.it]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Oxaliplatin promotes siMAD2L2-induced apoptosis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Comparative study of the metabolic stability of different phenothiazine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the metabolic stability of various phenothiazine (B1677639) derivatives, a class of antipsychotic drugs. Understanding the metabolic fate of these compounds is crucial for drug development, as it directly impacts their pharmacokinetic profiles, efficacy, and potential for drug-drug interactions. This document provides a summary of available quantitative data, detailed experimental protocols for assessing metabolic stability, and visual representations of metabolic pathways and experimental workflows.
Introduction to Phenothiazine Metabolism
Phenothiazines are a class of neuroleptic drugs primarily used in the management of psychosis.[1] Their therapeutic effects are mainly attributed to their antagonism of dopamine (B1211576) D2 receptors. The metabolic stability of these drugs, largely determined by their biotransformation in the liver, influences their duration of action and potential for adverse effects. The metabolism of phenothiazines is complex and involves multiple enzymatic pathways, primarily mediated by cytochrome P450 (CYP) enzymes.[2]
The core structure of phenothiazine consists of a tricyclic ring with a sulfur and a nitrogen atom.[1] Variations in the side chain attached to the nitrogen atom and substitutions on the rings lead to a wide range of derivatives with different pharmacological and pharmacokinetic properties. Common metabolic transformations include N-dealkylation, hydroxylation, sulfoxidation, and N-oxidation.[3][4] The specific CYP isoforms involved in the metabolism of phenothiazines can vary between derivatives. For instance, the metabolism of chlorpromazine (B137089) and thioridazine (B1682328) is primarily mediated by CYP2D6 and to a lesser extent by CYP1A2.[2] Perazine metabolism involves CYP1A2, CYP3A4, and CYP2C19.
Comparative Metabolic Stability Data
The following table summarizes available in vitro metabolic stability data for several phenothiazine derivatives from studies using human liver microsomes (HLM). It is important to note that direct comparison of data from different studies should be done with caution due to potential variations in experimental conditions.
| Compound | In Vitro Half-Life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolizing Enzymes |
| Chlorpromazine | Data not available in a comparable format | Data not available in a comparable format | CYP2D6, CYP1A2[2] |
| Thioridazine | Data not available in a comparable format | Data not available in a comparable format | CYP2D6, CYP1A2[2] |
| Trifluoperazine (B1681574) | Not directly reported, but exhibits substrate inhibition kinetics | Km = 40 ± 5 µM; Ksi = 140 ± 20 µM | UGT1A4 (glucuronidation)[5] |
| Perazine | Data not available in a comparable format | Data not available in a comparable format | CYP1A2, CYP3A4, CYP2C19 |
| UNC10201652 * | 28.8 | 48.1 | Not specified |
*UNC10201652 is a novel compound included for illustrative purposes of typical metabolic stability data presentation.[6]
Experimental Protocols
The assessment of metabolic stability is a critical component of preclinical drug development. The following is a generalized protocol for determining the in vitro metabolic stability of phenothiazine derivatives using human liver microsomes.
Human Liver Microsome (HLM) Stability Assay
Objective: To determine the rate of disappearance of a phenothiazine derivative when incubated with human liver microsomes to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Materials:
-
Test phenothiazine derivative
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test phenothiazine derivative in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Dilute the pooled HLM to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[6]
-
-
Incubation:
-
Pre-warm the HLM suspension and the test compound solution at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and test compound mixture. The final concentration of the test compound is typically around 1 µM.[6]
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analytical Method:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL)
-
Visualizing Metabolic Pathways and Experimental Workflows
General Metabolic Pathway of Phenothiazines
The following diagram illustrates the primary metabolic transformations that phenothiazine derivatives undergo.
Caption: Major metabolic pathways of phenothiazine derivatives.
Experimental Workflow for In Vitro Metabolic Stability Assay
This diagram outlines the key steps involved in a typical human liver microsome stability assay.
Caption: Experimental workflow for a typical in vitro metabolic stability assay.
Conclusion
References
- 1. jmedchem.com [jmedchem.com]
- 2. Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparing the Metabolic, Systemic, and Neuropsychiatric Impacts of Olanzapine and Clozapine in Patients with Schizophrenia [mdpi.com]
- 5. The metabolism of trifluoperazine (TFP) exhibits atypical kinetic behavior in both human liver microsomes (HLMs) and monkey liver microsomes (MyLM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 2-(Trifluoromethyl)phenothiazine for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selective cytotoxicity of 2-(Trifluoromethyl)phenothiazine (TFMP), a phenothiazine (B1677639) derivative, for cancer cells over normal cells. By summarizing key experimental data, detailing methodologies, and visualizing affected signaling pathways, this document serves as a valuable resource for researchers investigating novel anticancer agents.
Executive Summary
This compound, commonly known as trifluoperazine (B1681574) (TFP), has demonstrated significant anticancer properties in numerous preclinical studies. Evidence suggests that TFMP exhibits a degree of selectivity, showing higher potency against various cancer cell lines while being less toxic to normal cells. This selective cytotoxicity is attributed to its multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways. This guide synthesizes the available data to provide a clear comparison of TFMP's effects on cancerous and non-cancerous cells.
Data Presentation: Comparative Cytotoxicity of Trifluoperazine
The following table summarizes the half-maximal inhibitory concentration (IC50) values of trifluoperazine (TFP) in various human cancer cell lines and non-tumorigenic cell lines, providing a quantitative measure of its cytotoxic selectivity. A lower IC50 value indicates higher potency.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Cancer Cell Lines | |||
| SW620 | Colorectal Carcinoma | 13.9 | [1] |
| HCT116 | Colorectal Carcinoma | 16.2 | [1] |
| CT26 | Mouse Colorectal Carcinoma | 16.8 | [1] |
| A549 | Non-Small Cell Lung Carcinoma | >10 | [2] |
| CL141 | Adenocarcinoma (Gefitinib-resistant) | 8.5 | [2] |
| CL97 | Adenocarcinoma (Erlotinib-resistant) | 7.2 | [2] |
| U87MG | Glioblastoma | ~10-20 (dose-dependent) | [3] |
| KG-1a | Acute Myelogenous Leukemia | 4.58 | [4] |
| MCF7 | Breast Adenocarcinoma | 11.33 | [4] |
| Normal Cell Lines | |||
| HCoEpiC | Human Colon Epithelial Cells | >30 | [1] |
| NIH-3T3 | Mouse Embryo Fibroblast | >30 | [1] |
| Human Renal Mesangial Cells | Normal Kidney Cells | >20 (inhibits proliferation) | [5] |
Note: The IC50 values can vary depending on the experimental conditions, such as incubation time and assay method. The data presented here is a compilation from multiple studies to provide a comparative overview.
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of TFMP's anticancer activity are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in 96-well plates at a density of 1,500 to 3,000 cells per well and allow them to attach for 24 hours.[1]
-
Treatment: Treat the cells with various concentrations of trifluoperazine (e.g., 0, 5, 10, 20, 30 µmol/L) for the desired duration (e.g., 24, 48, or 72 hours).[1][5]
-
MTT Incubation: Add 15-20 µL of MTT solution (5 mg/mL in saline) to each well and incubate for 2-3 hours at 37°C.[1][5]
-
Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of trifluoperazine (e.g., 25 µM) for a specific time (e.g., 24 hours).[6]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[6]
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with trifluoperazine (e.g., 25 µM) for the indicated time (e.g., 24 hours).[6]
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at 4°C.[5]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[5]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[6]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound in cancer cells.
References
- 1. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Trifluoperazine Inhibits Mesangial Cell Proliferation by Arresting Cell Cycle-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoperazine, an Antipsychotic Drug, Effectively Reduces Drug Resistance in Cisplatin-Resistant Urothelial Carcinoma Cells via Suppressing Bcl-xL: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Anti-inflammatory Effects: A Comparative Guide for 2-(Trifluoromethyl)phenothiazine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-inflammatory effects of phenothiazine (B1677639) derivatives, offering a framework for the evaluation of 2-(Trifluoromethyl)phenothiazine. Due to a lack of specific in vivo experimental data for this compound in the public domain, this document focuses on the broader class of phenothiazine compounds and compares their reported activities with established anti-inflammatory agents. The experimental protocols and data presented herein serve as a benchmark for the potential in vivo validation of novel compounds like this compound.
Comparative Efficacy of Phenothiazine Derivatives and Standard Drugs
The following table summarizes the in vivo anti-inflammatory activity of various phenothiazine derivatives and standard anti-inflammatory drugs in the carrageenan-induced paw edema model, a widely used assay for acute inflammation.
| Compound Class | Specific Compound | Animal Model | Dose | Route of Administration | % Inhibition of Edema | Reference Compound |
| Phenothiazine Derivative | 10-{[5'-amino-(1"-acetyl-5"-(substituted aryl)-2"-pyrazolin-3"-yl)-1',3',4'-thiadiazol-2'-yl]methyl}-phenothiazine (Compound 16) | Rat | 50 mg/kg | p.o. | 46.2% | Phenylbutazone (44.52%) |
| Phenothiazine Derivative | 10-{[5'-amino-(1"-acetyl-5"-(o-methoxyphenyl)-2"-pyrazolin-3"-yl)-1',3',4'-oxadiazol-2'-yl]methyl}-phenothiazine (Compound 31) | Rat | 50 mg/kg | p.o. | 48.0% | Phenylbutazone (44.52%) |
| NSAID (Non-selective COX) | Indomethacin | Rat | 5 mg/kg | i.p. | Significant Inhibition | [1] |
| NSAID (COX-2 Selective) | Celecoxib | Rat | 50 mg/kg | p.o. | Significant Reduction | [2] |
| Corticosteroid | Dexamethasone | Mouse | 0.5 - 5 mg/kg | p.o. | Dose-dependent Improvement | [3] |
Data for phenothiazine derivatives is sourced from a study on heterocyclic derivatives of phenothiazine.[4][5] It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies for key in vivo anti-inflammatory models are provided below. These protocols are standard in the field and would be applicable for the evaluation of this compound.
Carrageenan-Induced Paw Edema in Rats
This model is a widely accepted method for evaluating acute inflammation.[6][7]
-
Animals: Male Wistar rats (180-200 g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Test Compound Administration: The test compound, such as a phenothiazine derivative, or a standard drug (e.g., Indomethacin 10 mg/kg) is administered intraperitoneally or orally.[8] The vehicle is administered to the control group.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
This model is used to study chronic inflammation and is relevant for evaluating potential anti-arthritic drugs.[9][10][11]
-
Animals: Lewis or Wistar rats are commonly used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of CFA into the sub-plantar region of the left hind paw.
-
Treatment: Dosing with the test compound or standard drug (e.g., Indomethacin) typically begins on the day of CFA injection (prophylactic model) or after the establishment of arthritis (therapeutic model) and continues for a specified period (e.g., 14-28 days).
-
Assessment of Arthritis:
-
Paw Volume: Measured periodically using a plethysmometer.
-
Arthritic Score: Joints are scored based on the severity of erythema and swelling.
-
Body Weight: Monitored as an indicator of systemic inflammation.
-
Histopathology: At the end of the study, ankle joints are collected for histological examination of inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Blood samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Lipopolysaccharide (LPS)-Induced Endotoxemia
This model is used to investigate systemic inflammation and the effects of compounds on cytokine production.[12][13]
-
Animals: Mice (e.g., C57BL/6) or rats are used.
-
LPS Administration: A single intraperitoneal injection of LPS (e.g., 10 mg/kg in mice) is administered to induce a systemic inflammatory response.[3]
-
Test Compound Administration: The test compound or a standard drug (e.g., Dexamethasone) is administered prior to or shortly after the LPS challenge.
-
Sample Collection: Blood is collected at various time points (e.g., 2, 6, 24 hours) after LPS injection.
-
Cytokine Analysis: Serum or plasma levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using ELISA.[3]
-
Survival Studies: In some protocols, mortality is monitored over a period of several days.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate key inflammatory signaling pathways and a typical in vivo experimental workflow.
Caption: Simplified NF-κB signaling pathway initiated by LPS.
Caption: General workflow for in vivo anti-inflammatory studies.
Concluding Remarks
While direct in vivo evidence for the anti-inflammatory effects of this compound is currently limited, the broader class of phenothiazine derivatives has shown promise in preclinical models. The experimental frameworks and comparative data provided in this guide offer a robust starting point for the systematic in vivo evaluation of this and other novel anti-inflammatory compounds. Future studies should aim to directly assess the efficacy of this compound in established models of acute and chronic inflammation, such as those detailed here, to elucidate its therapeutic potential.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant (CFA)-Induced Edema and Hypersensitivity in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. sciencescholar.us [sciencescholar.us]
- 11. dovepress.com [dovepress.com]
- 12. Association of Endotoxemia with Low-Grade Inflammation, Metabolic Syndrome and Distinct Response to Lipopolysaccharide in Type 1 Diabetes [mdpi.com]
- 13. mdpi.com [mdpi.com]
Correlating In Vitro and In Vivo Efficacy of 2-(Trifluoromethyl)phenothiazine Antitubercular Agents: A Comparative Guide
This guide provides a comparative analysis of 2-(Trifluoromethyl)phenothiazine compounds as potential antitubercular agents, focusing on the correlation between their performance in laboratory settings (in vitro) and in living organisms (in vivo). This document is intended for researchers, scientists, and drug development professionals in the field of tuberculosis treatment.
Data Presentation: In Vitro Efficacy
The in vitro antitubercular activity of several phenothiazine (B1677639) derivatives, including those with a 2-(Trifluoromethyl) substitution, has been evaluated against Mycobacterium tuberculosis H37Rv. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of the bacteria.
| Compound | Substitution at C2 | Side Chain at N10 | MIC (µg/mL) | Reference |
| Trifluoperazine | -CF₃ | Methylpiperazinylpropyl | 5 | [1] |
| Triflupromazine | -CF₃ | Dimethylaminopropyl | 20 | [1] |
| Chlorpromazine | -Cl | Dimethylaminopropyl | 20 | [1] |
| Thioridazine | -SCH₃ | Methylpiperidylethyl | 20 | [1] |
| Acetopromazine | -COCH₃ | Dimethylaminopropyl | >20 | [1] |
| Fluphenazine | -CF₃ | Hydroxyethylpiperazinylpropyl | >20 | [1] |
Key Observation: The presence of a trifluoromethyl group at the C2 position, combined with a methylpiperazinylpropyl group at the N10 position, as seen in Trifluoperazine, appears to confer potent antitubercular activity.[1]
While these in vitro results are promising, comprehensive in vivo efficacy data for these specific compounds, such as the reduction of bacterial load in animal models, is not as readily available in the reviewed literature. However, toxicity studies on novel non-neuroleptic phenothiazines have been conducted in mice to assess their safety profiles for further development.[2]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable assessment and comparison of potential drug candidates.
This assay determines the minimum concentration of a drug that inhibits the growth of Mycobacterium tuberculosis.
a) Preparation of Mycobacterial Cultures:
-
Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
Cultures are incubated at 37°C until they reach a logarithmic growth phase.
-
The bacterial suspension is then diluted to a standardized concentration, often corresponding to a McFarland turbidity standard.
b) Assay Procedure:
-
The phenothiazine compounds are serially diluted in a 96-well microplate.
-
The standardized bacterial suspension is added to each well.
-
Control wells containing no drug (positive control) and no bacteria (negative control) are included.
-
The plates are incubated at 37°C for a period of 7 to 14 days.
c) Determination of MIC:
-
The MIC is determined as the lowest drug concentration at which no visible bacterial growth is observed.
-
Visual inspection or the use of a growth indicator like Resazurin can be employed for this determination.
Mouse models are commonly used for the preclinical evaluation of antitubercular drug candidates.[3]
a) Animal Model and Infection:
-
Immunocompetent mouse strains like C57BL/6 or more susceptible strains like C3H mice are often used.[4]
-
Mice are infected with a low-dose aerosol of Mycobacterium tuberculosis (e.g., Erdman or H37Rv strain) to establish a pulmonary infection.[3][4]
b) Drug Administration:
-
Treatment with the test compounds (e.g., 2-(Trifluoromethyl)phenothiazines) typically begins several weeks post-infection, once a chronic infection is established.
-
Drugs are administered orally or via other appropriate routes, daily for a specified duration (e.g., 4 weeks).
c) Efficacy Evaluation:
-
Bacterial Load: The primary endpoint is the reduction of bacterial load in the lungs and spleen.[4] This is quantified by counting the number of colony-forming units (CFU) from organ homogenates plated on nutrient agar.
-
Survival and Body Weight: Changes in the body weight of the mice and overall survival time can also be used as indicators of drug efficacy.[4]
-
Histopathology: Pathological examination of lung tissues can provide insights into the reduction of inflammation and tissue damage.
Visualizations: Pathways and Workflows
Phenothiazines are believed to exert their antitubercular effect by targeting the type II NADH:quinone oxidoreductase (Ndh), a crucial enzyme in the respiratory chain of Mycobacterium tuberculosis.[5] This inhibition disrupts the cellular energy metabolism, leading to bacterial death.
Caption: Proposed mechanism of this compound targeting the mycobacterial respiratory chain.
The process of discovering and validating new antitubercular drugs follows a structured workflow, moving from initial broad screening to more detailed in vivo studies.
Caption: A generalized workflow for the screening and development of new antitubercular agents.
The antitubercular activity of phenothiazine derivatives is significantly influenced by the chemical groups at different positions of the phenothiazine nucleus.
Caption: Key structural features of phenothiazines contributing to their antitubercular activity.[1]
References
- 1. Structure-antitubercular activity relationship of phenothiazine-type calmodulin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo toxicity evaluation of non-neuroleptic phenothiazines, antitubercular drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitubercular pharmacodynamics of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative QSAR Studies of Phenothiazine Derivatives for Antitubercular Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Quantitative Structure-Activity Relationship (QSAR) models applied to phenothiazine (B1677639) derivatives for the discovery of novel antitubercular agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical workflows to support ongoing research in this field.
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of new and effective antitubercular drugs. Phenothiazine derivatives have shown promising activity against this bacterium, and QSAR studies have become a important tool in optimizing their therapeutic potential. This guide offers a comparative analysis of various 2D and 3D-QSAR models developed for this class of compounds.
Data Presentation: A Comparative Look at QSAR Models
The following tables summarize the statistical performance of various 2D and 3D-QSAR models from different studies on phenothiazine derivatives. This allows for a direct comparison of their predictive capabilities.
Table 1: Comparison of 2D-QSAR Models for Antitubercular Phenothiazine Derivatives
| Model Reference | No. of Compounds | Regression Method | r² | q² | pred_r² | Key Physicochemical Descriptors |
| Study A[1] | 20 | Partial Least Squares (PLS) with Stepwise Forward-Backward Selection | 0.9444 | 0.8454 | Not Reported | SlogP, SaaCHE-index, ChiV2 |
| Study A (Model 2)[1] | 20 | Partial Least Squares (PLS) with Stepwise Forward-Backward Selection | 0.9437 | 0.8374 | Not Reported | SlogP, SaaCHE-index, ChiV2 |
| Study B[2] | Not Specified | Partial Least Squares (PLS) | 0.7501 | 0.6547 | Not Reported | Not Specified |
| Study B (Model 2)[2] | Not Specified | Partial Least Squares (PLS) | 0.7059 | 0.6197 | Not Reported | Not Specified |
Table 2: Comparison of 3D-QSAR Models for Antitubercular Phenothiazine Derivatives
| Model Reference | No. of Compounds | QSAR Method | r² | q² | pred_r² | Key Field Descriptors |
| Study C[2] | Not Specified | k-Nearest Neighbor (kNN) | Not Reported | 0.5847 | Not Reported | Steric, Electrostatic, Hydrophobic |
| Study D (CoMFA) | 44 | Comparative Molecular Field Analysis (CoMFA) | 0.994 | 0.625 | 0.999 | Steric, Electrostatic |
| Study D (CoMSIA) | 44 | Comparative Molecular Similarity Indices Analysis (CoMSIA) | 0.986 | 0.486 | 0.745 | Steric, Electrostatic, Hydrophobic |
Experimental Protocols: Methodologies in Detail
This section provides a detailed overview of the common experimental and computational protocols employed in the QSAR analysis of antitubercular phenothiazine derivatives.
Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)
The antitubercular activity of phenothiazine derivatives is commonly determined by measuring their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv. The Microplate Alamar Blue Assay (MABA) is a widely used method for this purpose.
Principle: The assay is based on the reduction of the Alamar Blue reagent (resazurin) by metabolically active mycobacterial cells, resulting in a color change from blue to pink. The MIC is the lowest concentration of the compound that prevents this color change.
Step-by-Step Protocol:
-
Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The turbidity of the suspension is adjusted to a McFarland standard of 1.0.
-
Drug Dilution: The phenothiazine derivatives are serially diluted in a 96-well microplate using the supplemented Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with the prepared mycobacterial suspension. Control wells containing only the medium and inoculum (positive control) and only the medium (negative control) are included.
-
Incubation: The microplates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
-
Re-incubation: The plates are re-incubated for 24 hours.
-
Reading of Results: The MIC is determined as the lowest drug concentration that remains blue, indicating the inhibition of mycobacterial growth.
Computational QSAR Modeling Workflow
The development of a QSAR model involves a systematic process of data preparation, descriptor calculation, model generation, and validation.
1. Data Set Preparation:
-
A dataset of phenothiazine derivatives with their corresponding antitubercular activities (usually expressed as pMIC, the negative logarithm of MIC) is compiled.
-
The dataset is typically divided into a training set for model development and a test set for external validation.
2. Molecular Modeling and Descriptor Calculation:
-
The 2D structures of the phenothiazine derivatives are drawn using chemical drawing software.
-
These structures are then converted to 3D and their energy is minimized using molecular mechanics force fields.
-
A wide range of physicochemical descriptors are calculated for each molecule. These can be categorized as:
-
1D Descriptors: Molecular weight, logP, etc.
-
2D Descriptors: Topological indices (e.g., Chi indices), electrotopological state indices (E-state), etc.
-
3D Descriptors: Steric, electrostatic, and hydrophobic fields (used in 3D-QSAR).
-
3. Model Development:
-
2D-QSAR: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a linear equation correlating the calculated descriptors with the biological activity.
-
3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. These methods require the alignment of the molecules in the dataset and generate 3D contour maps that visualize the regions where modifications to the molecular structure would likely enhance or decrease activity. The k-Nearest Neighbor (kNN) method can also be used in 3D-QSAR to classify compounds based on their field descriptors.
4. Model Validation:
-
Internal Validation: The robustness of the model is assessed using techniques like leave-one-out cross-validation (q²).
-
External Validation: The predictive power of the model is evaluated using the test set of compounds that were not used in model development (pred_r²).
Mandatory Visualization: Understanding the Workflow and Relationships
The following diagrams, generated using Graphviz, illustrate the key workflows and logical relationships in comparative QSAR studies.
Caption: General workflow for a comparative QSAR study.
Caption: Logical relationship between different QSAR methodologies.
References
Evaluating the Drug-Drug Interaction Potential of 2-(Trifluoromethyl)phenothiazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the drug-drug interaction (DDI) potential of 2-(Trifluoromethyl)phenothiazine, a key intermediate in the synthesis of various pharmaceuticals. Due to the limited publicly available in vitro DDI data for this compound, this guide leverages experimental data from structurally related phenothiazine (B1677639) antipsychotics: Fluphenazine, Trifluoperazine, Perphenazine, Thioridazine, and Chlorpromazine. This comparative analysis offers valuable insights into the potential cytochrome P450 (CYP) inhibition and induction profile of this compound, guiding future nonclinical DDI studies.
Executive Summary
Phenothiazine derivatives are known to interact with various cytochrome P450 enzymes, the primary family of enzymes responsible for drug metabolism. Understanding these interactions is critical for predicting potential drug-drug interactions that can lead to adverse effects or reduced therapeutic efficacy. This guide summarizes the available in vitro data on the inhibitory and inductive effects of selected phenothiazine analogs on major CYP isoforms.
The data indicates that phenothiazines, as a class, are potent inhibitors of CYP2D6.[1] Some members also exhibit inhibitory effects on CYP1A2 and CYP3A4, though generally to a lesser extent.[2] Information on the induction of CYP enzymes by these compounds is less prevalent in the public domain. The trifluoromethyl group present in this compound and its analogs, such as Fluphenazine and Trifluoperazine, can influence their metabolic stability and interaction with CYP enzymes.
This guide presents the available quantitative data in structured tables for easy comparison, details the experimental protocols for conducting CYP inhibition and induction assays, and provides visualizations of key metabolic pathways and experimental workflows.
Comparative Analysis of CYP450 Inhibition
The following table summarizes the in vitro inhibition of major cytochrome P450 isoforms by selected phenothiazine antipsychotics. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, allows for a direct comparison of the inhibitory potency of these structurally related compounds.
Table 1: In Vitro CYP450 Inhibition by Phenothiazine Analogs (IC50/Ki in µM)
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Fluphenazine | 40.2 (Ki)[1] | >300 (Ki)[1] | >300 (Ki)[1] | 9.4 (Ki)[1] | >300 (Ki)[1] |
| Trifluoperazine | - | - | - | - | - |
| Perphenazine | 65.1 (Ki)[1] | >300 (Ki)[1] | >300 (Ki)[1] | 0.8 (Ki), 1.5 (IC50)[1] | >300 (Ki)[1] |
| Thioridazine | - | - | - | 1.4 (Ki), 2.7 (IC50)[1] | - |
| Chlorpromazine | 9.5 (IC50)[2] | - | - | 6.4 (Ki), 20 (IC50)[1][2] | - |
Note: A lower value indicates a more potent inhibitor. "-" indicates that no data was found in the searched literature.
Comparative Analysis of CYP450 Induction
Evaluating the potential of a drug to induce the expression of CYP enzymes is crucial, as it can lead to accelerated metabolism of co-administered drugs, potentially reducing their efficacy. The following table summarizes the available in vitro data on the induction of major CYP isoforms by the selected phenothiazine analogs.
Table 2: In Vitro CYP450 Induction by Phenothiazine Analogs
| Compound | CYP1A2 | CYP2B6 | CYP3A4 |
| Fluphenazine | - | - | - |
| Trifluoperazine | - | - | - |
| Perphenazine | - | - | - |
| Thioridazine | - | - | - |
| Chlorpromazine | Inducer | - | - |
Note: "-" indicates that no quantitative data (e.g., EC50 or fold induction) was found in the searched literature. "Inducer" indicates that the compound has been reported to induce the enzyme, but quantitative data is not available.
Experimental Protocols
The following are detailed methodologies for conducting in vitro CYP450 inhibition and induction assays, based on FDA guidance and established scientific practices.
In Vitro Cytochrome P450 Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on the activity of major human CYP isoforms using human liver microsomes.
Objective: To determine the concentration of a test compound that causes 50% inhibition of the activity of specific CYP450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound (this compound or analogs)
-
CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Positive control inhibitors (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
96-well plates
-
Incubator
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound, probe substrates, and positive controls in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Incubation Setup: In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Human liver microsomes
-
A range of concentrations of the test compound or positive control inhibitor.
-
Probe substrate (at a concentration near its Km).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the test compound to interact with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of the enzyme activity at each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable model (e.g., a four-parameter logistic equation).
In Vitro Cytochrome P450 Induction Assay
This protocol describes the evaluation of the potential of a test compound to induce the expression of major CYP isoforms in cryopreserved human hepatocytes.
Objective: To determine if a test compound can induce the expression of CYP1A2, CYP2B6, and CYP3A4 in primary human hepatocytes and to quantify the extent of induction.
Materials:
-
Cryopreserved human hepatocytes (from at least three different donors)
-
Hepatocyte culture medium
-
Collagen-coated plates
-
Test compound
-
Positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)
-
Negative control (vehicle)
-
RNA isolation kit
-
qRT-PCR reagents and instrument
-
CYP-specific probe substrates for activity assessment (optional)
-
LC-MS/MS system for activity assessment (optional)
Procedure:
-
Hepatocyte Plating: Thaw and plate the cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.
-
Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of the test compound, a positive control inducer, or the vehicle control.
-
Incubation: Treat the cells for 48-72 hours, with daily medium changes containing the respective treatments.
-
Endpoint Assessment (mRNA expression):
-
RNA Isolation: At the end of the treatment period, lyse the cells and isolate total RNA using a suitable kit.
-
qRT-PCR: Perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the mRNA levels of the target CYP genes (CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene for normalization.
-
-
Endpoint Assessment (Enzyme Activity - Optional):
-
Incubation with Probe Substrates: After the treatment period, incubate the cells with a cocktail of CYP-specific probe substrates.
-
LC-MS/MS Analysis: Analyze the formation of metabolites in the culture medium using LC-MS/MS.
-
-
Data Analysis:
-
mRNA Fold Induction: Calculate the fold induction of the target CYP mRNA levels in the treated cells relative to the vehicle-treated cells, normalized to the housekeeping gene.
-
Enzyme Activity Fold Induction: Calculate the fold induction of the enzyme activity in the treated cells relative to the vehicle-treated cells.
-
EC50 Determination: If a clear concentration-response relationship is observed, determine the EC50 value (the concentration that produces 50% of the maximal induction).
-
Visualizations
The following diagrams illustrate key concepts related to the evaluation of drug-drug interactions.
Conclusion and Future Directions
The compiled data from structurally related phenothiazine antipsychotics strongly suggest that this compound is likely to be an inhibitor of CYP2D6. The potential for inhibition of other CYP isoforms, such as CYP1A2 and CYP3A4, should also be considered in early DDI risk assessment. The trifluoromethyl group may enhance the metabolic stability of the molecule, which could influence its inhibitory potency and duration of action.
Given the absence of direct experimental data for this compound, it is imperative that comprehensive in vitro CYP inhibition and induction studies are conducted as outlined in this guide. These studies will provide definitive data to accurately predict the clinical DDI potential and inform the design of any necessary clinical DDI studies. The comparative data presented herein serves as a valuable starting point for these investigations, allowing for a more targeted and informed approach to the safety evaluation of this important pharmaceutical intermediate.
References
Safety Operating Guide
Proper Disposal of 2-(Trifluoromethyl)phenothiazine: A Guide for Laboratory Professionals
Effective management and disposal of 2-(Trifluoromethyl)phenothiazine are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle, store, and dispose of this compound in accordance with safety regulations. Adherence to these protocols is paramount due to the chemical's hazardous properties.
Hazard Profile of this compound
This compound is classified as a hazardous substance.[1] It is harmful if swallowed, can be harmful in contact with skin or if inhaled, and is very toxic to aquatic life with long-lasting effects.[2][3] Furthermore, as a powder, it may form combustible dust concentrations in the air.[3][4]
| Hazard Type | Description | GHS Pictogram(s) | Hazard Statement(s) |
| Acute Oral Toxicity | Harmful if swallowed.[2][3][4] | H302: Harmful if swallowed.[2][5] | |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[2] | H410: Very toxic to aquatic life with long lasting effects.[2] | |
| Physical Hazard | May form combustible dust concentrations in air.[3][4] | None specified in sources | Combustible Dust |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.[1]
| Protection Type | Equipment | Specifications and Remarks |
| Eye and Face Protection | Chemical safety goggles or a face shield.[6] | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |
| Skin Protection | Chemical-resistant gloves and protective clothing.[5] | Nitrile, neoprene, or butyl gloves are recommended.[7] Wear a lab coat or chemical-resistant suit to prevent skin exposure.[5][7] |
| Respiratory Protection | NIOSH-approved particulate respirator.[1] | Required when there is a risk of inhaling dust, especially during spill cleanup or when handling large quantities. |
Immediate Safety and Spill Response
In the event of a spill, immediate and correct action is crucial to prevent harm to personnel and the environment. The following steps outline the procedure for managing a spill of this compound powder.
Spill Cleanup Protocol
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.[1]
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the full required PPE as detailed in the table above.
-
Control Ignition Sources: Remove all sources of ignition from the area to prevent a potential dust explosion.[1]
-
Contain the Spill: Cover the spill with a plastic sheet or tarp to prevent the powder from becoming airborne.[8]
-
Clean Up the Spill:
-
Decontaminate the Area: Once the bulk of the material is removed, wipe the area with a wet paper towel or cloth.[10]
-
Package the Waste: Place all contaminated materials, including paper towels and used PPE, into a sealable, labeled hazardous waste bag or container.[9][11]
-
Seek Medical Attention if Necessary: If there has been any personal contact with the chemical, wash the affected area thoroughly and seek medical advice.[3][4]
Caption: Workflow for responding to a this compound spill.
Proper Disposal Procedures
The disposal of this compound and its contaminated waste must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[4][12]
Step-by-Step Disposal Plan
-
Waste Collection:
-
Labeling:
-
As soon as waste is added, label the container with a hazardous waste tag.
-
The label must clearly identify the contents as "Hazardous Waste: this compound," and include the accumulation start date and associated hazards.
-
-
Storage:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[12]
-
These professional services are equipped to handle and transport hazardous chemicals in compliance with all regulations. Companies like Waste Management, Stericycle, and Clean Harbors offer such services.[1][14][15]
-
-
Final Disposal Method:
References
- 1. wm.com [wm.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. hsa.ie [hsa.ie]
- 7. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 8. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. acs.org [acs.org]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. westlab.com [westlab.com]
- 12. vumc.org [vumc.org]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Stericycle | Medical Waste Disposal & Compliance Training | Stericycle [stericycle.com]
- 15. costanalysts.com [costanalysts.com]
Essential Safety and Operational Guide for 2-(Trifluoromethyl)phenothiazine
This guide provides critical safety and logistical information for the handling and disposal of 2-(Trifluoromethyl)phenothiazine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect against dust particles and splashes.[1] |
| Hand Protection | Chemical-resistant gloves. | Suitable materials include polychloroprene, nitrile rubber, butyl rubber, and fluorocaoutchouc.[2] Gloves should be inspected for degradation before use and disposed of properly after handling the chemical.[3] |
| Body Protection | Laboratory coat, overalls, and a P.V.C. apron. | Wear protective clothing to prevent skin contact.[1][2] |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Recommended when engineering controls are not sufficient to control exposure, especially if dust is generated.[4] |
Quantitative Exposure Limits
While specific occupational exposure limits for this compound are not widely established, general limits for particulates not otherwise regulated (PNOR) should be observed as a minimum precaution.[2]
| Jurisdiction | Exposure Limit Type | Limit Value (Respirable Fraction) |
| US - Oregon (PEL) | Permissible Exposure Limit | 5 mg/m³[2] |
PELs in Oregon may differ from federal limits.[2]
Operational Plan: Safe Handling and Disposal Workflow
A systematic approach to handling and disposal is critical to mitigate risks. The following workflow provides a step-by-step guide for safe operations.
Experimental Protocols
First Aid Measures:
-
If Inhaled: Remove the individual from the contaminated area to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][5]
-
In Case of Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected area with soap and plenty of water.[1][5]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][5]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor for treatment advice.[1][6]
Spill Management:
-
Minor Spills: For small spills, use dry clean-up procedures to avoid generating dust.[2] Collect the spilled material and place it in a suitable, labeled container for waste disposal.[2]
-
Major Spills: In the event of a large spill, evacuate the area and alert emergency responders, providing them with the location and nature of the hazard.[2]
Disposal Plan:
All waste materials must be handled in accordance with local, state, and federal regulations.[2] Dispose of the contents and container at an approved waste disposal facility.[1] Puncture containers to prevent reuse before disposal in an authorized landfill.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
